5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
Description
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Properties
IUPAC Name |
5-(4-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUMVXYVNAISNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CNC2=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249021 | |
| Record name | 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706811-25-8 | |
| Record name | 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706811-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Bromophenyl)-4,6-dihydroxpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.859 | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one (CAS: 706811-25-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, a key chemical intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan. This document delves into its chemical properties, synthesis, characterization, and its pivotal role in pharmaceutical manufacturing, offering field-proven insights for researchers and drug development professionals.
Core Chemical Identity and Properties
This compound is a pyrimidinone derivative with the chemical formula C₁₀H₇BrN₂O₂ and a molecular weight of approximately 267.08 g/mol .[1] It is also commonly referred to by its tautomeric name, 5-(4-bromophenyl)pyrimidine-4,6-diol.[1][2] The presence of the bromophenyl group and the hydroxypyrimidinone core makes it a valuable building block in medicinal chemistry.[2]
Chemical Structure and Tautomerism
This compound exists in a tautomeric equilibrium between the keto-enol forms: this compound and 5-(4-bromophenyl)pyrimidine-4,6-diol. The keto form is generally more stable for pyrimidinone structures.[3][4][5][6] This equilibrium is a crucial consideration in its reactivity and characterization.
Tautomeric Forms of the Compound
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 706811-25-8 | [1] |
| Molecular Formula | C₁₀H₇BrN₂O₂ | [1] |
| Molecular Weight | 267.08 g/mol | [1] |
| Appearance | White to light-yellow powder or crystals | |
| Purity | Typically ≥97% | |
| Storage | 4°C, sealed storage, away from moisture | [1] |
| Synonyms | 5-(4-bromophenyl)pyrimidine-4,6-diol | [1][2] |
Synthesis and Manufacturing Context
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Macitentan, a drug used to treat pulmonary arterial hypertension.[2] The synthesis of this intermediate is a critical step in the overall manufacturing process of the active pharmaceutical ingredient (API).
Synthetic Pathway Overview
A common and efficient synthetic route to this compound starts from the commercially available methyl 2-(4-bromophenyl)acetate.[7][8] The process involves a two-step sequence: a condensation reaction to form a malonate derivative, followed by a cyclization reaction to yield the pyrimidinediol.
Synthetic Route to this compound
Caption: Overview of the synthetic pathway.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol, adapted from published literature.[7][8]
Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate
-
To a suspension of sodium hydride (2.71 mol) in anhydrous tetrahydrofuran (THF, 1000 mL) at room temperature, add a solution of methyl 2-(4-bromophenyl)acetate (0.9 mol) in THF (400 mL) dropwise. Maintain the temperature between 25-27°C during the addition.
-
After the addition is complete, stir the reaction mixture for 14 hours at room temperature.
-
Cool the reaction mixture in an ice bath and slowly add dimethyl carbonate (1.35 mol).
-
Allow the mixture to warm to room temperature and then heat at reflux for 3.5 hours.
-
Cool the reaction mixture and quench with a solution of citric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dimethyl 2-(4-bromophenyl)malonate as a yellow oil.
Step 2: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol
-
To a solution of sodium methoxide (prepared from 0.4 mol of sodium in 400 mL of methanol), add dimethyl 2-(4-bromophenyl)malonate (0.2 mol) and formamidine hydrochloride (0.2 mol).
-
Heat the reaction mixture at reflux for 12 hours.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with a citric acid solution, leading to the precipitation of a solid.
-
Filter the solid, wash with water, and then with cyclohexane.
-
Dry the solid to obtain 5-(4-bromophenyl)pyrimidine-4,6-diol as a light yellow solid.
Characterization and Analytical Profile
Thorough characterization is essential to ensure the purity and identity of this compound for its use in pharmaceutical synthesis.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight of the compound.
-
Expected Mass: The monoisotopic mass is 265.9691 g/mol .
-
Observed Mass: In electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as the protonated molecule [M+H]⁺. Published data reports an m/z of 269.0 for [M+H]⁺.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic protons of the bromophenyl ring, likely appearing as two doublets in the aromatic region.
-
A singlet for the proton at the C2 position of the pyrimidine ring.
-
Broad signals for the hydroxyl and amine protons, which may be exchangeable with D₂O.
For the subsequent product in the Macitentan synthesis, 5-(4-bromophenyl)-4,6-dichloropyrimidine, the reported ¹H NMR (300 MHz, DMSO-d₆) shows signals at δ 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), and 7.39 (d, J = 8.5 Hz, 2H, Ar-H).[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of this intermediate. A typical HPLC analysis would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The purity is determined by the area percentage of the main peak. For pharmaceutical applications, a purity of ≥98% is generally required.[2]
Application in Drug Development: The Macitentan Case Study
The primary and most well-documented application of this compound is as a key starting material for the synthesis of Macitentan.[2]
From Intermediate to API: A Multi-step Transformation
The synthesis of Macitentan from this intermediate involves several key transformations:
-
Chlorination: The hydroxyl groups of the pyrimidinediol are converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine.[8]
-
Nucleophilic Substitution: The dichloropyrimidine then undergoes sequential nucleophilic aromatic substitution reactions to introduce the side chains of the Macitentan molecule.
Role in Macitentan Synthesis
Caption: The pivotal role of the title compound in Macitentan synthesis.
Biological Activity and Toxicological Profile
There is a lack of publicly available data on the intrinsic biological activity or toxicological profile of this compound. Its primary role in the scientific literature is that of a chemical intermediate. As with any chemical compound, appropriate safety precautions should be taken during handling, including the use of personal protective equipment.
Conclusion and Future Perspectives
This compound is a well-established and critical intermediate in the synthesis of the important therapeutic agent Macitentan. Its efficient synthesis and high purity are paramount to the successful manufacturing of the final drug product. While its own biological properties have not been extensively explored, its value as a synthetic building block is undeniable. Future research may focus on optimizing its synthesis to improve yield and reduce environmental impact, or potentially explore its utility in the synthesis of other novel pyrimidinone-based therapeutic agents.
References
- Wang, L., et al. (2015). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Wang, L., et al. (2015). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol: A Key Intermediate for Macitentan Synthesis. Pharmaexcipients.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Klapoetke, T. M. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][8][9]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section C, 64(11), o590-o594.
- Yuan, G. (2020). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Chemistry LibreTexts. (2024, January 15). 5.1: Keto-Enol Tautomerism.
- Khan Academy. (n.d.). Keto-enol tautomerism.
- The Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism [Video]. YouTube.
- Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.
- Arctom. (n.d.). CAS NO. 706811-25-8 | this compound.
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An In-depth Technical Guide to 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one: Properties, Synthesis, and Application in Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, explore a plausible and detailed synthetic protocol grounded in established chemical principles, and contextualize its significance as a crucial intermediate in the synthesis of advanced therapeutics, such as the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's structure, synthesis, and application.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development. This section details the nomenclature, structural features, and key physicochemical parameters of this compound.
Nomenclature and Chemical Identifiers
The compound is systematically named and cataloged under various identifiers to ensure unambiguous reference in chemical literature and databases.
-
Systematic IUPAC Name: this compound
-
Common Synonyms: 5-(4-bromophenyl)-pyrimidine-4,6-diol, 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone[1][3][6][7][8]
Molecular Structure and Tautomerism
The molecular structure consists of a pyrimidinone core substituted at the 5-position with a 4-bromophenyl group. A critical feature of this molecule is its capacity for keto-enol tautomerism. The "hydroxypyrimidinone" and the "pyrimidinediol" nomenclature reflect these two predominant tautomeric forms.[1][7][8] This equilibrium is significant as it can influence the molecule's reactivity and its interactions with biological targets.
The predominant tautomers can be visualized as follows:
Caption: Keto-enol tautomerism of the title compound.
Molecular Formula and Weight
The elemental composition of the molecule dictates its exact mass, a fundamental parameter for quantitative analysis and reaction stoichiometry.
Tabulated Physicochemical Properties
For ease of reference, the key physicochemical properties, including computationally predicted values, are summarized below. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 706811-25-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇BrN₂O₂ | [1][2][3][7] |
| Molecular Weight | 267.08 | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [8] |
| SMILES | O=C1C(=C(O)N=CN1)C2=CC=C(Br)C=C2 | [7] |
| InChIKey | PIUMVXYVNAISNG-UHFFFAOYSA-N | [7][8] |
| TPSA (Topological Polar Surface Area) | 58.53 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.2174 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrimidinones is a well-established field in heterocyclic chemistry. The following protocol is a robust, literature-informed approach for the preparation of this compound.
Retrosynthetic Strategy
The core pyrimidine ring is typically constructed via a condensation reaction. A logical retrosynthetic disconnection involves breaking the bonds formed between the N1-C6/C5-C4 fragment and the N3-C4/C2-N1 fragment. This leads back to diethyl 2-(4-bromophenyl)malonate and formamidine as plausible starting materials. This approach is a classic example of a [3+3] cycloaddition strategy for pyrimidine synthesis.
Caption: Retrosynthetic analysis of the target compound.
Proposed Experimental Protocol
This protocol describes the condensation of diethyl 2-(4-bromophenyl)malonate with formamidine acetate using a strong base.
Causality: Sodium ethoxide is chosen as the base to deprotonate the active methylene group of the malonate, forming a nucleophilic enolate. Ethanol is used as the solvent as it is the conjugate acid of the base, preventing unwanted transesterification side reactions. Formamidine serves as the N-C-N source to form the pyrimidine ring. An acidic workup is required to neutralize the reaction mixture and precipitate the final product.
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).
-
Base Addition: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Reactant Addition: To the resulting sodium ethoxide solution, add diethyl 2-(4-bromophenyl)malonate (15.8 g, 50 mmol) followed by formamidine acetate (5.2 g, 50 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (200 mL).
-
Precipitation: Acidify the aqueous solution to pH 5-6 using concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure this compound.
This self-validating protocol requires confirmation of the final product's identity and purity, as detailed in the next section.
Spectroscopic Characterization: A Self-Validating System
To ensure the trustworthiness of the synthesis, the identity and purity of the final compound must be unequivocally confirmed. Standard spectroscopic methods provide a fingerprint of the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal characteristic signals for the aromatic protons of the bromophenyl ring (typically two doublets in the 7.5-7.8 ppm region) and a singlet for the proton at the C2 position of the pyrimidine ring (around 8.0-8.5 ppm). Exchangeable protons (N-H and O-H) will appear as broad singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for all 10 carbon atoms. Key signals would include those for the carbonyl carbon (C4, ~160-170 ppm), the hydroxyl-bearing carbon (C6, ~155-165 ppm), and the carbons of the bromophenyl ring, including the carbon attached to bromine (C-Br, ~120-125 ppm).
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks at m/z [M+H]⁺ = 267.0 and 269.0 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) in an approximate 1:1 ratio.
Application in Drug Discovery: The Case of Macitentan
This compound is not just a laboratory chemical; it is a vital intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension.[9] Its structure forms the core scaffold upon which further complexity is built to achieve high-potency receptor binding.
The synthesis of Macitentan involves the sequential modification of the two hydroxyl/keto groups on the pyrimidine ring.[9] This highlights the strategic importance of our title compound as the foundational building block.
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An In-Depth Technical Guide to the Synthesis of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, a crucial intermediate in the development of various pharmacologically active molecules. The document details the strategic approach to its synthesis, focusing on a robust and well-documented pathway. It offers in-depth, step-by-step protocols, mechanistic insights, and critical analysis of experimental choices, designed to be a valuable resource for researchers in organic and medicinal chemistry.
Introduction: Significance and Synthetic Strategy
This compound, also known by its tautomeric form 5-(4-bromophenyl)pyrimidine-4,6-diol, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structure serves as a key building block for more complex molecules, including potent antagonists for receptors implicated in various diseases.[3] The presence of the bromophenyl moiety offers a versatile handle for further functionalization via cross-coupling reactions, while the pyrimidine core is a common scaffold in a wide array of bioactive compounds.[4][5]
The synthesis of this pyrimidinone derivative is most effectively achieved through a convergent strategy. The core principle of this approach involves the construction of the pyrimidine ring by condensing a substituted 1,3-dicarbonyl compound with a suitable source for the N-C-N fragment of the ring. Specifically, this guide will focus on a widely applicable method that begins with the synthesis of a substituted malonic ester, diethyl 2-(4-bromophenyl)malonate, followed by its cyclization with formamidine. This pathway is favored due to the accessibility of the starting materials and the generally high yields of the individual steps.
Retrosynthetic Analysis and Overall Pathway
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-N bonds of the pyrimidine ring, leading back to a substituted malonic ester and a C1 N-C-N synthon. This approach is illustrated in the diagram below.
Caption: Retrosynthetic analysis of the target compound.
Following this analysis, the forward synthesis is designed in two primary stages:
-
Preparation of Diethyl 2-(4-bromophenyl)malonate: This key intermediate is synthesized starting from p-bromophenylacetic acid.
-
Cyclization to form the Pyrimidinone Ring: The synthesized malonate is then reacted with formamidine hydrochloride in the presence of a base to yield the final product.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic pathway.
Detailed Experimental Protocols and Mechanistic Insights
Stage 1: Synthesis of Diethyl 2-(4-bromophenyl)malonate
The synthesis of the key malonate intermediate can be achieved through several routes. A common laboratory-scale preparation involves the arylation of diethyl malonate. However, direct arylation with aryl halides can be challenging due to their lower electrophilicity compared to alkyl halides.[6] Modern catalytic methods, such as copper-catalyzed arylation, have been developed to overcome this.[6] An alternative and often more scalable approach, described in patent literature, involves building the malonate from a substituted phenylacetic acid derivative.[7]
Protocol 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate
This protocol is adapted from a method described for the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, where the target of this guide is a key intermediate.[7]
Step 1.1: Esterification of p-Bromophenylacetic Acid
-
Reaction: p-Bromophenylacetic acid is converted to its methyl ester, methyl p-bromophenylacetate.
-
Reagents & Conditions:
-
p-Bromophenylacetic acid (1.0 equiv)
-
Methanol (solvent and reagent)
-
Solid acid catalyst (e.g., Amberlyst 15) or a strong mineral acid (e.g., H₂SO₄)
-
Reflux for 5-6 hours.[7]
-
-
Rationale: The use of a solid acid catalyst simplifies the workup procedure as it can be easily filtered off. Methanol serves as both the solvent and the esterifying agent, driving the equilibrium towards the product.
-
Workup: After cooling, the catalyst is filtered, and the excess methanol is removed under reduced pressure. The crude ester is then used in the next step without extensive purification.
Step 1.2: Synthesis of Dimethyl 2-(4-bromophenyl)malonate
-
Reaction: Methyl p-bromophenylacetate is reacted with dimethyl carbonate in the presence of a strong base to form the malonate.
-
Reagents & Conditions:
-
Mechanism: This reaction proceeds via a Claisen-type condensation. The sodium methoxide deprotonates the α-carbon of the methyl p-bromophenylacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of dimethyl carbonate. Subsequent elimination of a methoxide ion yields the desired dimethyl 2-(4-bromophenyl)malonate.
-
Workup: The reaction mixture is neutralized with an acid (e.g., citric acid solution), and the organic layer is separated, washed, dried, and concentrated to give the crude malonate.[8]
| Parameter | Value | Reference |
| Starting Material | p-Bromophenylacetic acid | [7] |
| Intermediate 1 | Methyl p-bromophenylacetate | [7] |
| Intermediate 2 | Dimethyl 2-(4-bromophenyl)malonate | [7][8] |
| Overall Yield (to malonate) | Not explicitly stated, but part of a high-yielding route. | [7] |
Stage 2: Cyclization to form this compound
This is the key ring-forming step where the pyrimidine core is constructed.
Protocol 2: Condensation of Dimethyl 2-(4-bromophenyl)malonate with Formamidine
-
Reaction: The synthesized malonate is cyclized with formamidine hydrochloride in the presence of a base.
-
Reagents & Conditions:
-
Dimethyl 2-(4-bromophenyl)malonate (1.0 equiv)
-
Formamidine hydrochloride (0.35-0.55 equiv relative to the initial ester)[7]
-
Sodium methoxide or another suitable base in a solvent like methanol.
-
The reaction is typically refluxed.
-
-
Mechanism: The base (sodium methoxide) serves two purposes: it neutralizes the formamidine hydrochloride to generate free formamidine, and it catalyzes the condensation reaction. The reaction proceeds through a sequence of nucleophilic additions and eliminations, ultimately leading to the formation of the thermodynamically stable pyrimidine ring.
-
Workup: The reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a suitable solvent (e.g., cyclohexane or water) and dried to afford the target compound as a solid.[8]
| Parameter | Value | Reference |
| Key Intermediate | Dimethyl 2-(4-bromophenyl)malonate | [8] |
| Cyclizing Agent | Formamidine hydrochloride | [7] |
| Product | This compound | [1][8][9] |
| Reported Melting Point | 178-180 °C (for a related diol intermediate) | [8] |
| Molecular Formula | C₁₀H₇BrN₂O₂ | [1] |
| Molecular Weight | 267.08 g/mol | [1] |
Characterization
The structure of the final product, this compound, and its intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the carbon skeleton and the substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as C=O, O-H, and N-H bonds.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of novel pharmaceuticals. The two-stage approach, involving the initial preparation of a substituted malonic ester followed by a base-catalyzed cyclization with formamidine, represents a reliable and efficient strategy. This guide has provided a detailed, technically grounded protocol, including insights into the underlying reaction mechanisms and experimental considerations. By following these procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
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An In-Depth Technical Guide to 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one: A Pivotal Intermediate in Modern Drug Synthesis
This guide provides a comprehensive technical overview of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, a key heterocyclic compound. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical characteristics, synthesis pathway, and its critical role as a precursor in the manufacture of advanced pharmaceuticals. We will explore the causal logic behind its synthetic route and its strategic importance in constructing complex active pharmaceutical ingredients (APIs).
Compound Identification and Nomenclature
Accurate identification is the cornerstone of chemical research and development. This compound is recognized by several names and identifiers across chemical literature and databases, which can be a source of confusion. The compound exists in a tautomeric equilibrium with its diol form, leading to interchangeable nomenclature. The IUPAC name is a subject of debate among databases, with PubChem listing "5-(4-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one" as the official name, while the requested name is also widely used. For clarity, this guide will primarily use the name this compound and its common synonym, 5-(4-bromophenyl)pyrimidine-4,6-diol.[1][2]
A consolidated list of its primary identifiers is presented below for unambiguous reference.
| Identifier Type | Value |
| Primary Name | This compound |
| IUPAC Name | 5-(4-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one[1][2] |
| CAS Number | 706811-25-8[1][2][3][4] |
| Molecular Formula | C₁₀H₇BrN₂O₂[3][4] |
| Molecular Weight | 267.08 g/mol [3][4] |
| InChI Key | PIUMVXYVNAISNG-UHFFFAOYSA-N[1] |
| Common Synonyms | 5-(4-bromophenyl)pyrimidine-4,6-diol, 5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione, Macitentan Impurity 9[1][2][3][5] |
Strategic Importance in Pharmaceutical Synthesis
The significance of 5-(4-bromophenyl)pyrimidine-4,6-diol lies in its role as a crucial building block for the synthesis of Macitentan.[3] Macitentan is a potent, orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[3][6] The pyrimidine core of this intermediate forms the central scaffold of the final drug molecule.
The synthesis of Macitentan requires a highly functionalized pyrimidine ring. 5-(4-bromophenyl)pyrimidine-4,6-diol serves as the immediate precursor to 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key electrophilic intermediate.[1][4] The hydroxyl groups of the diol are readily converted into chlorine atoms using reagents like phosphorus oxychloride (POCl₃).[4][6] These chlorine atoms are then susceptible to sequential nucleophilic substitution, allowing for the precise and controlled construction of the complex side chains characteristic of Macitentan.[6][7] This strategic conversion is fundamental to the entire manufacturing process of the drug.
Synthesis Pathway: From Malonate to Pyrimidine Core
The formation of the 5-(4-bromophenyl)pyrimidine-4,6-diol core is a classic example of heterocyclic chemistry, involving a cyclocondensation reaction. The most common and industrially viable route begins with commercially available p-bromophenylacetic acid derivatives.[1][8] The overall workflow is a robust, multi-step process designed for scalability and efficiency.
The logical flow of this synthesis is depicted in the diagram below.
Caption: Synthetic workflow for 5-(4-bromophenyl)pyrimidine-4,6-diol and its subsequent chlorination.
Experimental Protocol: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol
The following protocol is a synthesized methodology based on established procedures described in the literature.[1][4][8]
Part A: Synthesis of Dimethyl 2-(4-bromophenyl)malonate
-
Reaction Setup: To a suspension of sodium hydride (or sodium methoxide) in an anhydrous solvent like tetrahydrofuran (THF), add a solution of methyl 2-(4-bromophenyl)acetate dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). The choice of a strong base is critical to deprotonate the α-carbon of the acetate, forming a nucleophilic enolate.
-
Carboxylation: Following the initial reaction, dimethyl carbonate is added. The acetate enolate attacks the electrophilic carbonyl carbon of the dimethyl carbonate.
-
Reaction Monitoring & Workup: The reaction is typically stirred for several hours (e.g., 14 hours) at room temperature.[4] Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, typically with an acidic solution, and the product is extracted using an organic solvent like ethyl acetate.
-
Purification: The crude product is purified, often via recrystallization from a suitable solvent system (e.g., ethanol-acetone), to yield pure dimethyl 2-(4-bromophenyl)malonate as a solid.[4]
Part B: Cyclocondensation to form 5-(4-bromophenyl)pyrimidine-4,6-diol
-
Reaction Setup: The purified dimethyl 2-(4-bromophenyl)malonate is dissolved in a suitable solvent (e.g., methanol). A base, such as sodium methoxide, is added to facilitate the reaction.
-
Ring Formation: Formamidine (or its hydrochloride salt) is added to the reaction mixture. The malonate derivative undergoes a cyclocondensation reaction with formamidine, where the two nitrogen atoms of formamidine react with the two ester carbonyls of the malonate to form the six-membered pyrimidine ring. This is a classic and efficient method for constructing pyrimidine-dione systems.
-
Reaction & Workup: The mixture is heated to reflux and stirred for several hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted with an acid (e.g., citric acid) to precipitate the product.[1]
-
Purification: The precipitated solid is collected by filtration, washed with water and then a non-polar solvent like cyclohexane to remove impurities, and dried to yield 5-(4-bromophenyl)pyrimidine-4,6-diol as a solid product.[1] A purity of ≥98.0% is typically required for pharmaceutical applications.[3]
Physicochemical Properties
Understanding the physicochemical properties of an intermediate is crucial for process optimization, handling, and storage. The data presented here are compiled from various chemical databases and supplier specifications.
| Property | Value / Description | Source |
| Appearance | White to off-white powder | [3] |
| Melting Point | 178-180 °C | [1] |
| Boiling Point (Predicted) | 429.6 ± 45.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [3] |
| Flash Point (Predicted) | 213.6 ± 28.7 °C | [3] |
| Topological Polar Surface Area (TPSA) | 58.53 Ų | [9] |
| LogP (Predicted) | 1.2174 | [9] |
| Storage Conditions | 2-8°C, sealed in a dry environment, away from moisture | [9][10] |
The presence of hydroxyl and amide-like groups contributes to its polar surface area and its ability to form hydrogen bonds, influencing its solubility and crystalline structure.[11] Its relatively high melting and boiling points suggest a stable crystalline lattice.
Conclusion and Future Outlook
This compound, or its tautomer 5-(4-bromophenyl)pyrimidine-4,6-diol, is more than just a chemical compound; it is an enabling molecule in the synthesis of life-saving therapeutics like Macitentan. Its well-defined synthesis, starting from readily available materials, makes it an economically viable and strategically essential intermediate for the pharmaceutical industry. The pyrimidine core it provides is a versatile scaffold, and while its primary current application is in Macitentan production, the potential for its use in the synthesis of other novel bioactive molecules remains an active area of interest in medicinal chemistry.[3] As research into pyrimidine-based drugs continues, the demand for high-purity, well-characterized intermediates like this will undoubtedly grow.
References
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- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone.
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An In-depth Technical Guide to the Solubility and Stability of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
Abstract
This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one (Compound ID: BPHP), a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1] While BPHP's role as a synthetic precursor is established, a thorough understanding of its physicochemical properties is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This document furnishes drug development professionals, researchers, and scientists with the foundational principles and detailed experimental protocols required to rigorously assess the solubility and stability of BPHP, ensuring data integrity and supporting regulatory compliance.
Introduction: The Critical Role of Physicochemical Characterization
This compound (BPHP) is a heterocyclic compound featuring a pyrimidinone core.[2] Its structure, characterized by a bromophenyl substituent and a hydroxyl group, suggests potential for biological activity and influences its chemical behavior.[2] The hydroxyl group, for instance, is anticipated to contribute to its solubility in polar solvents through hydrogen bonding.[2] As an intermediate in the synthesis of Macitentan, understanding the solubility and stability of BPHP is not merely an academic exercise.[1] Inconsistent solubility can lead to challenges in reaction kinetics and purification, while instability can result in the formation of impurities that may carry over to the final drug product.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them. By understanding the "why" behind the "how," researchers can better troubleshoot experimental hurdles and interpret data with a higher degree of confidence.
Compound Profile: this compound
A clear understanding of the fundamental properties of BPHP is the starting point for any experimental design.
| Property | Value | Source |
| CAS Number | 706811-25-8 | [1] |
| Molecular Formula | C₁₀H₇BrN₂O₂ | [1] |
| Molecular Weight | 267.08 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Synonyms | 5-(4-bromophenyl)pyrimidine-4,6-diol | [3] |
Aqueous Solubility Assessment: A Two-Tiered Approach
Aqueous solubility is a critical determinant of a compound's behavior in both chemical and biological systems. For a synthetic intermediate like BPHP, solubility dictates the choice of reaction solvents and purification methods. We will explore two key types of solubility measurements: kinetic and thermodynamic.
The "Why": Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility provides a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when introduced into an aqueous buffer. This method is rapid and high-throughput, making it ideal for early-stage assessments. It reflects the solubility of the most rapidly precipitating form of the compound and is a good indicator of potential issues in high-concentration screening assays.
-
Thermodynamic Solubility , in contrast, represents the true equilibrium solubility. This is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period. This value is crucial for understanding the maximum achievable concentration in solution under stable conditions and is a key parameter for formulation development and process chemistry.
Experimental Workflow for Solubility Determination
The following diagram outlines the decision-making process and workflow for a comprehensive solubility assessment of BPHP.
Caption: Workflow for solubility assessment of BPHP.
Detailed Protocol: Kinetic Solubility Assay
Objective: To rapidly determine the solubility of BPHP from a DMSO stock solution in an aqueous buffer.
Materials:
-
BPHP solid sample
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler (optional, for high-throughput)
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of BPHP in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the BPHP stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for precipitation.
-
Detection: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the supernatant using a UV-Vis plate reader at the λmax of BPHP.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or no significant loss of compound from the supernatant is observed compared to a blank.
Detailed Protocol: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of BPHP in an aqueous buffer.
Materials:
-
BPHP solid sample
-
Aqueous buffer of interest (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of solid BPHP to a vial containing a known volume of the aqueous buffer. Ensure that undissolved solid remains visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of BPHP using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The measured concentration is the thermodynamic solubility of BPHP in the tested buffer.
Stability Assessment: Probing the Chemical Resilience of BPHP
Understanding the stability of BPHP is crucial for defining appropriate storage conditions and anticipating potential degradation pathways during synthesis and storage. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are the cornerstone of this assessment.
The "Why": Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage.[5] The purpose is to:
-
Identify potential degradants: This helps in the development of stability-indicating analytical methods.
-
Elucidate degradation pathways: Understanding how the molecule breaks down provides insights into its inherent chemical liabilities.
-
Inform formulation and packaging development: Knowledge of sensitivities to light, heat, or pH can guide the selection of appropriate protective measures.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for conducting forced degradation studies on BPHP.
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An In-depth Technical Guide to 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one: From Discovery to Application in Drug Synthesis
Introduction: The Unsung Hero of a Blockbuster Drug
In the landscape of medicinal chemistry, not all molecules of significance are the final, biologically active drugs. Many play a crucial, albeit behind-the-scenes, role as key intermediates in the synthesis of life-saving therapeutics. 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, also known by its tautomeric name 5-(4-bromophenyl)pyrimidine-4,6-diol, is a prime example of such a molecule. While not a therapeutic agent in itself, its discovery and development are intrinsically linked to the creation of Macitentan, a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] This guide provides a comprehensive technical overview of this pivotal compound, from its initial synthesis to its critical role as a building block in pharmaceutical manufacturing. The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[3][4][5][6]
Discovery and Historical Context: A Tale of Rational Drug Design
The history of this compound is not one of a serendipitous discovery of biological activity, but rather a product of a deliberate and rational drug design program. Its first documented synthesis and characterization arose from the medicinal chemistry efforts at Actelion Pharmaceuticals, which aimed to develop a successor to their first-in-class dual endothelin receptor antagonist, Bosentan. The goal was to create a new antagonist with an improved efficacy and safety profile.[7]
This research culminated in the discovery of Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide).[8][9][10] The core structure of Macitentan is built upon the 5-(4-bromophenyl)pyrimidine scaffold, making the efficient synthesis of its precursor, this compound, a critical step. The seminal 2012 paper in the Journal of Medicinal Chemistry by Bolli et al. detailed the discovery of Macitentan and, by extension, solidified the importance of this key pyrimidinone intermediate.[8][9]
Chemical Synthesis: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that has been optimized for efficiency and yield. The general approach involves the construction of a substituted malonate followed by a cyclization reaction to form the pyrimidine ring.
Experimental Protocol: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol
This protocol is a synthesis of methodologies reported in the scientific literature.[11][12][13][14]
Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate
-
To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at room temperature, a solution of methyl 2-(4-bromophenyl)acetate in THF is added dropwise.
-
The reaction mixture is stirred for a specified period to ensure complete formation of the enolate.
-
Dimethyl carbonate is then added, and the mixture is heated to reflux for several hours.
-
After cooling, the reaction is quenched with an acidic solution (e.g., dilute hydrochloric acid) and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude dimethyl 2-(4-bromophenyl)malonate, which can be purified by recrystallization.
Step 2: Cyclization to form 5-(4-bromophenyl)pyrimidine-4,6-diol
-
A solution of sodium methoxide in methanol is prepared.
-
The dimethyl 2-(4-bromophenyl)malonate from the previous step is added to this solution.
-
Formamidine hydrochloride is then added to the mixture.
-
The reaction mixture is heated at reflux for several hours, during which the cyclization occurs.
-
After cooling, the reaction mixture is acidified with a suitable acid (e.g., citric acid or hydrochloric acid) to precipitate the product.
-
The resulting solid is collected by filtration, washed with water and then a non-polar solvent like cyclohexane, and dried to afford 5-(4-bromophenyl)pyrimidine-4,6-diol as a solid.[11]
Synthesis Workflow Diagram
Caption: Synthetic pathway to this compound.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Yield | Reference |
| 1. Malonate Synthesis | Methyl 2-(4-bromophenyl)acetate, Dimethyl carbonate | Sodium hydride | 72-75% | [11] |
| 2. Pyrimidine Ring Formation | Dimethyl 2-(4-bromophenyl)malonate, Formamidine hydrochloride | Sodium methoxide | 84-88% | [11] |
Role in Macitentan Synthesis and Mechanism of Action Context
The true significance of this compound lies in its function as a precursor to 5-(4-bromophenyl)-4,6-dichloropyrimidine. This dichlorinated intermediate is the electrophilic core to which the other fragments of the Macitentan molecule are sequentially attached.[11][15]
The ultimate drug, Macitentan, functions by blocking endothelin (ET) receptors, specifically ETA and ETB receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor and a mitogen for smooth muscle cells.[16] In PAH, the endothelin system is upregulated, leading to excessive vasoconstriction and proliferative remodeling of the pulmonary arteries. By antagonizing both ETA and ETB receptors, Macitentan mitigates these pathological effects.[17][18] While this compound has no intrinsic activity at these receptors, its structural framework is essential for the final drug's ability to bind effectively and with high affinity.
Endothelin Receptor Signaling Pathway
Caption: Simplified Endothelin-1 signaling pathway and the inhibitory action of Macitentan.
Conclusion: A Foundational Molecule in Modern Therapeutics
This compound serves as a powerful illustration of the intricate and often overlooked components of drug discovery and development. Its "discovery" was not a matter of identifying a novel bioactive compound, but of designing and synthesizing a crucial architectural element for a highly specific therapeutic agent. The robust and scalable synthesis of this pyrimidinone derivative was a pivotal achievement, enabling the successful development and commercialization of Macitentan. For researchers and professionals in drug development, the story of this molecule underscores the critical importance of synthetic chemistry in translating complex biological hypotheses into tangible clinical solutions.
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- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications.
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- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Figshare.
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- The Discovery of Macitentan - A Standard Medicinal Chemistry Program?. PubMed.
- Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. National Institutes of Health (NIH).
- P 2 O 5 -Promoted Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids as a Pathway to Fused Spiro[4.4]nonane-1,6-Diones. ResearchGate.
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- 16. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-bromophenyl)-pyrimidine-4,6-diol: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences, the meticulous understanding of chemical intermediates is paramount to the successful development of novel therapeutics. 5-(4-bromophenyl)-pyrimidine-4,6-diol, a heterocyclic compound, has emerged as a critical building block in the synthesis of advanced pharmaceutical ingredients. Its primary significance lies in its role as a key intermediate in the manufacturing of Macitentan, an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension[1][2]. The structural integrity and purity of this intermediate directly influence the efficacy and safety profile of the final drug product. This guide provides a comprehensive overview of the physical and chemical properties of 5-(4-bromophenyl)-pyrimidine-4,6-diol, offering valuable insights for researchers and professionals in drug discovery and development.
Chemical Identity
A clear identification of a chemical entity is the foundation of its scientific study. The following table summarizes the key identifiers for 5-(4-bromophenyl)-pyrimidine-4,6-diol.
| Identifier | Value |
| CAS Number | 706811-25-8[1][3] |
| Molecular Formula | C₁₀H₇BrN₂O₂[1][2] |
| Molecular Weight | 267.08 g/mol [3] |
| IUPAC Name | 5-(4-bromophenyl)pyrimidine-4,6-diol[4] |
| Synonyms | 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, Macitentan Impurity 24[4] |
Below is a 2D chemical structure of 5-(4-bromophenyl)-pyrimidine-4,6-diol, illustrating the arrangement of its constituent atoms.
Caption: 2D structure of 5-(4-bromophenyl)-pyrimidine-4,6-diol.
Physicochemical Properties
The physical and chemical properties of 5-(4-bromophenyl)-pyrimidine-4,6-diol are crucial for its handling, storage, and reaction optimization. The available data is summarized in the table below.
| Property | Value/Observation | Source |
| Appearance | White to pale-beige powder | [1][2] |
| Melting Point | A crude product has a reported melting point of 178-180 °C. The exact melting point of the purified diol is not explicitly stated in the reviewed literature. | [5] |
| Boiling Point | 429.6 ± 45.0 °C (Predicted) | [2] |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 213.6 ± 28.7 °C (Predicted) | [2] |
| Solubility | Soluble in DMSO. Limited solubility in other common organic solvents and water is expected based on its structure. | [6] |
| pKa | Not experimentally determined in the reviewed literature. Pyrimidine-4,6-diols are weakly acidic due to the enolizable protons. | |
| Purity | Typically ≥98.0% | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic and pyrimidine ring protons.
-
δ 12.1 (s, br, 2H): This broad singlet corresponds to the two acidic protons of the hydroxyl groups on the pyrimidine ring.[6]
-
δ 8.13 (s, 1H): This singlet is attributed to the proton at the C2 position of the pyrimidine ring.[6]
-
δ 7.50-7.55 (m, 2H) and 7.43-7.48 (m, 2H): These multiplets represent the four protons of the 4-bromophenyl group.[6]
¹³C NMR (DMSO-d₆): The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule.
-
δ 163.2, 148.7, 133.2, 132.9, 130.6, 119.3, 101.4: These chemical shifts are assigned to the carbon atoms of the 5-(4-bromophenyl)-pyrimidine-4,6-diol structure.[1]
Infrared (IR) Spectroscopy
While a specific IR spectrum for 5-(4-bromophenyl)-pyrimidine-4,6-diol was not found in the reviewed literature, characteristic absorption bands can be predicted based on its functional groups. One would expect to observe:
-
Broad O-H stretching vibrations in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups and potential hydrogen bonding.
-
C=O stretching vibrations (if the keto tautomer is present) around 1650-1700 cm⁻¹.
-
C=C and C=N stretching vibrations in the aromatic and pyrimidine rings in the 1400-1600 cm⁻¹ region.
-
C-Br stretching vibration typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum of 5-(4-bromophenyl)-pyrimidine-4,6-diol would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺.
Chemical Properties and Reactivity
Tautomerism
A significant chemical feature of pyrimidine-4,6-diols is their ability to exist in different tautomeric forms. The keto-enol tautomerism is particularly relevant for this class of compounds. 5-(4-bromophenyl)-pyrimidine-4,6-diol can theoretically exist in equilibrium between the diol form and various keto-enol and diketo forms.
Caption: Tautomeric forms of 5-(4-bromophenyl)-pyrimidine-4,6-diol.
The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. In the solid state and in polar solvents, the keto-enol and diketo forms are often favored due to their potential for intermolecular hydrogen bonding. The observed broad singlet for the hydroxyl protons in the ¹H NMR spectrum suggests a dynamic equilibrium between tautomers in DMSO solution.
Synthesis
The synthesis of 5-(4-bromophenyl)-pyrimidine-4,6-diol is a multi-step process that is crucial for the production of Macitentan. A common synthetic route involves the following key transformations:
Caption: Synthetic pathway to 5-(4-bromophenyl)-pyrimidine-4,6-diol.
This synthetic approach starts from commercially available p-bromophenylacetic acid and proceeds through esterification and carboxylation to form the key malonic ester intermediate. The final step is a cyclization reaction with formamidine hydrochloride to construct the pyrimidine ring.
Key Reactions: Chlorination
One of the most important reactions of 5-(4-bromophenyl)-pyrimidine-4,6-diol is its conversion to 5-(4-bromophenyl)-4,6-dichloropyrimidine. This transformation is a critical step in the synthesis of Macitentan and is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
The hydroxyl groups of the diol are converted to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions in the elaboration of the final drug molecule.
Experimental Protocols
Synthesis of 5-(4-bromophenyl)-pyrimidine-4,6-diol
The following is a representative, generalized protocol for the synthesis of 5-(4-bromophenyl)-pyrimidine-4,6-diol. Researchers should consult specific literature for detailed and optimized procedures.
Step 1: Synthesis of 2-(4-bromophenyl)-malonic acid dimethyl ester
-
To a solution of sodium methoxide in methanol, add methyl p-bromophenylacetate.
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by distillation or chromatography to obtain 2-(4-bromophenyl)-malonic acid dimethyl ester.
Step 2: Synthesis of 5-(4-bromophenyl)-pyrimidine-4,6-diol
-
To a solution of sodium methoxide in methanol, add 2-(4-bromophenyl)-malonic acid dimethyl ester and formamidine hydrochloride.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and acidify with an aqueous acid solution to precipitate the product.
-
Collect the solid by filtration, wash with water and a suitable organic solvent.
-
Dry the product under vacuum to yield 5-(4-bromophenyl)-pyrimidine-4,6-diol as a solid.
NMR Sample Preparation and Analysis
A standardized protocol for obtaining NMR spectra is crucial for consistent and reliable data.
-
Accurately weigh approximately 10-20 mg of 5-(4-bromophenyl)-pyrimidine-4,6-diol.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Conclusion
5-(4-bromophenyl)-pyrimidine-4,6-diol is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of Macitentan. A thorough understanding of its physical and chemical properties, including its tautomeric nature and reactivity, is essential for process optimization, quality control, and the development of new synthetic routes. This technical guide has consolidated the available information on this key compound, providing a valuable resource for scientists and researchers in the field. Further experimental investigation into its solubility profile, a precise melting point determination, and a detailed study of its tautomeric equilibrium would provide even deeper insights and further facilitate its application in drug development.
References
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- iChemical. (n.d.). 5-(4-bromophenyl)pyrimidine-4,6-diol, CAS No. 706811-25-8.
- Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
- ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Geshem. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol: A Key Intermediate for Macitentan Synthesis.
- Pharmaffiliates. (n.d.). CAS No : 706811-25-8 | Product Name : 5-(4-Bromophenyl)pyrimidine-4,6-diol.
- MDPI. (2018). 5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine. [Link]
- PubChem. (n.d.). 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone.
- PubChem. (n.d.). N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide.
- Veeprho. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol | CAS 706811-25-8.
- ResearchGate. (n.d.). Computational study to assign structure, tautomerism, E/Z and s-cis/s-trans isomerism, π-delocalization, partial aromaticity, and the ring size of 1,3-thiazolidin-4-ones and 1,3-thiazin-4-ones formed from thiosemicarbazides.
- PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]
- precisionFDA. (n.d.). 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE.
- MDPI. (2022). Structural and Electronic Analysis of Tautomerism in 5,6-Difluor-2,4(1H,3H)-Pyrimidindion. [Link]
- MDPI. (2014).
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (2023).
- Pharmaffiliates. (n.d.). 5-(4-bromophenyl)-4-((N-propylsulfamoyl) amino)-6-(vinyloxy)pyrimidine.
- Hangzhou Longshine Bio-Tech. (n.d.). 5-(4-bromophenyl)-pyrimidine-4,6-diol 706811-25-8.
- PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
- Pharmaffiliates. (n.d.). 6-Amino-5-(4-bromophenyl)pyrimidin-4-ol.
Sources
Commercial availability and suppliers of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
An In-depth Technical Guide to the Commercial Availability, Procurement, and Application of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
Introduction
This compound (CAS No. 706811-25-8) is a pivotal chemical intermediate, recognized for its integral role in the synthesis of advanced pharmaceutical compounds. Its structure, featuring a bromophenyl group attached to a hydroxypyrimidinone core, makes it a versatile building block in medicinal chemistry. The primary significance of this compound lies in its application as a key precursor in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][2]
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. It delves into its chemical properties, details the global supplier landscape, outlines critical considerations for procurement and quality control, and contextualizes its application in pharmaceutical synthesis. The objective is to equip scientists with the necessary information to source high-quality material efficiently and integrate it successfully into their research and development workflows.
Chemical Identity and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for its effective use. The tautomeric nature of the pyrimidinediol structure is noteworthy, though it is commonly named and supplied as the hydroxypyrimidinone form.
| Property | Value | Source(s) |
| CAS Number | 706811-25-8 | [3][4][5][6][7][8][9][10] |
| Molecular Formula | C₁₀H₇BrN₂O₂ | [3][4][5][7] |
| Molecular Weight | 267.08 g/mol | [3][4][7][8] |
| IUPAC Name | 5-(4-bromophenyl)pyrimidine-4,6-diol | [9][11] |
| Common Synonyms | 5-(4-bromophenyl)-6-hydroxy-4(1H)-pyrimidinone; 5-(4-Bromophenyl)pyrimidine-4,6-diol | [3][6][7] |
| Physical Form | White to light-yellow powder or crystals | [9][12] |
| Typical Purity | ≥97%, ≥98%, or ≥99% | [7][9][10][12][13] |
| Storage Conditions | 2-8°C or 4°C, sealed storage, away from moisture | [7][8][11] |
| InChI Key | PIUMVXYVNAISNG-UHFFFAOYSA-N | [5][9][11] |
Commercial Availability and Global Supplier Landscape
This compound is readily available from a diverse range of global suppliers, catering to both small-scale research and large-scale manufacturing needs. The supplier base is predominantly concentrated in China, with several key manufacturers and a multitude of trading companies.[3][6][14] However, major global distributors also stock the compound, offering convenient access for researchers in North America and Europe.
Supplier Comparison Table
| Supplier | Purity Offered | Available Quantities | Region/Shipping | Notes |
| Sigma-Aldrich | 97%, 98% | 1g, 5g, 10g | Global (US/EU stock) | Offers material from partners like Synthonix and ChemScene; ideal for R&D quantities.[9][11] |
| BLDpharm | Inquire | Research to Bulk | Global (China, Germany) | Provides comprehensive documentation (NMR, HPLC, LC-MS) upon request.[8][15] |
| ChemScene | ≥98% | Research to Bulk | Global (Ships from US) | Provides detailed product information and offers custom synthesis services.[7][16] |
| MolCore | High Purity | API Intermediates | Global | Specializes in manufacturing for pharmaceutical and research industries under ISO quality systems.[4] |
| Zhejiang Xianfeng Tech. | Inquire | Bulk/Commercial | China | A primary manufacturer based in China.[3][6] |
| Echemi | 98%, 99% | kg to multi-ton | China (Marketplace) | An online platform connecting buyers with numerous Chinese suppliers like Hangzhou Zentra Bio-Chemical.[5][14] |
| Synblock | ≥98% | Research to Bulk | Global | Provides the compound with a stated purity of not less than 98%.[10] |
| Arctom | ≥98% | 1g, 5g (in stock) | US Stock | Offers small, ready-to-ship quantities from its US warehouse.[16] |
Strategic Procurement and Quality Assurance
Sourcing chemical intermediates for pharmaceutical development demands a rigorous approach to quality. The performance of this compound in a multi-step synthesis is directly dependent on its purity.[12] Impurities can lead to unpredictable reactions, formation of unwanted by-products, and reduced overall yield, complicating downstream purification and regulatory compliance.
Supplier Vetting Workflow
A systematic process for supplier qualification is essential. This workflow ensures that the selected supplier meets the stringent quality, reliability, and scalability requirements for pharmaceutical R&D and manufacturing.
Caption: A logical workflow for vetting and qualifying suppliers.
Essential Quality Control: Purity Analysis by HPLC
The Certificate of Analysis (COA) provided by the supplier is the first checkpoint. However, independent verification is a cornerstone of a robust quality system. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this and similar organic compounds.[17]
Protocol: Standard HPLC Purity Assay
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) in a 10 mL volumetric flask.
-
Sonicate briefly to ensure complete dissolution and make up to volume. This yields a concentration of ~1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution using the same procedure as the standard solution.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main analyte to the total peak area of all components in the chromatogram (Area Percent method).
-
This self-validating protocol ensures that the material meets the required purity specification (e.g., >98%) before its use in synthesis.
Application in Pharmaceutical Synthesis: The Macitentan Pathway
The primary driver for the commercial demand for this compound is its role as an intermediate in the synthesis of Macitentan.[1] Patent literature outlines a synthetic route that begins with p-bromophenylacetic acid and proceeds through several steps to generate the core pyrimidine structure.[2]
In this pathway, this compound (referred to in some patents as 5-(4-bromophenyl)-4,6-dihydroxypyrimidine) is a key intermediate.[2] It is subsequently chlorinated to form 5-(4-bromophenyl)-4,6-dichloropyrimidine, a reactive intermediate ready for further functionalization to build the final Macitentan molecule.
Caption: Simplified synthetic pathway to Macitentan.
Conclusion
This compound is a commercially accessible and vital building block for pharmaceutical synthesis, particularly for the production of Macitentan. A diverse supplier base, ranging from large-scale Chinese manufacturers to global R&D chemical distributors, ensures a stable supply chain. For researchers and drug development professionals, the critical task is not merely sourcing the compound but implementing a rigorous procurement and quality validation strategy. By combining thorough supplier vetting with in-house analytical verification, organizations can ensure the procurement of high-purity material, thereby safeguarding the integrity, efficiency, and success of their synthetic chemistry programs.
References
- 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone - Chinachemnet. Chinachemnet. [Link]
- This compound, min 98%, 100 grams. Oakwood Chemical. [Link]
- Procuring 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone: Price, Purity, and Performance. LookChem. [Link]
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents.
- 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone - PubChem - NIH.
- This compound - India Fine Chemicals. India Fine Chemicals. [Link]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. MDPI. [Link]
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. IOSR Journal of Applied Chemistry. [Link]
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Safety and handling of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
An In-depth Technical Guide to the Safe Handling and Use of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development.[1][2] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for protecting researchers and ensuring the integrity of experimental work. Pyrimidinone derivatives are known to possess a wide range of biological activities, suggesting that this class of compounds, including this compound, should be handled as potentially potent and biologically active.[2][3]
This guide provides a comprehensive overview of the known hazards, recommended handling procedures, exposure controls, and emergency responses tailored for laboratory personnel working with this compound. The protocols described herein are designed to foster a self-validating system of safety, where procedural steps inherently minimize risk and confirm safe practice.
Hazard Identification and Risk Assessment
The primary documented hazard for this compound is acute oral toxicity.[4] However, due to its physical form as a powder and the known hazards of structurally related compounds, a cautious approach assuming potential for harm via other exposure routes is scientifically prudent.
GHS Classification
The Globally Harmonized System (GHS) classification for this compound is based on its known toxicity profile.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[4] |
Toxicological Profile (Inferred and Documented)
-
Oral Toxicity: The compound is classified as harmful if swallowed (H302). Ingestion can lead to adverse health effects and medical attention should be sought immediately.
-
Dermal and Eye Irritation: While specific data is unavailable for this compound, related bromophenyl compounds, such as 4-Bromophenylhydrazine hydrochloride, are known to cause severe skin burns and eye damage.[5] Therefore, it is critical to assume this compound may be a skin and eye irritant or corrosive. Direct contact must be avoided.
-
Inhalation Toxicity: As a "white to light-yellow powder or crystals", the compound can become airborne, posing an inhalation risk. The toxicological properties have not been fully investigated[5], but fine chemical dusts can cause respiratory irritation. For related compounds, inhalation may be harmful.[5]
-
Long-Term Exposure: The effects of chronic exposure have not been determined. Organobromine compounds as a class can present complex health and environmental impacts.[6] Studies on some brominated phenols have identified liver and kidney toxicity as critical effects in animal studies.[7][8] Given its potential as a biologically active molecule, all measures should be taken to minimize exposure.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂O₂ | [4][9] |
| Molecular Weight | 267.08 g/mol | [4][9][10] |
| Appearance | White to light-yellow powder or crystals | |
| Storage | 2-8°C, sealed, dry environment | [4][11] |
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and robust PPE is essential for safe handling. The causality behind these choices is to create redundant barriers between the researcher and the chemical.
Engineering Controls
-
Primary Control (Fume Hood): All manipulations of the solid compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne powder and contain potential spills.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions that might escape primary containment.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile gloves at all times. Nitrile provides good resistance to a broad range of chemicals. Double-gloving is recommended when handling the pure solid or concentrated solutions to protect against accidental tears and facilitate safe de-gloving.
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against fine powders or splashes.
-
Body Protection: A full-length laboratory coat, buttoned completely, is required.
-
Respiratory Protection: If there is any risk of the powder becoming airborne outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.
Safe Handling, Storage, and Disposal Workflow
The following workflow is designed as a self-validating system. Adherence to the sequence ensures that risks are systematically addressed at each stage of the process.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure your fume hood is operational and you are wearing all required PPE. Prepare the work surface by laying down a disposable absorbent liner.
-
Equilibration: Retrieve the container from its 2-8°C storage.[4][11] Allow the sealed container to warm to room temperature before opening to prevent water condensation onto the hygroscopic powder.
-
Weighing: Use a micro-spatula to carefully transfer small amounts of the powder onto a tared weigh paper or directly into a suitable vessel on an analytical balance located inside the fume hood. Avoid creating dust clouds.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly. Do not add powder to the solvent, as this is more likely to generate dust.
-
Cleanup: Immediately after handling, wipe down the spatula and any surfaces with a solvent-dampened cloth. Dispose of all contaminated materials (weigh paper, liner, gloves) into a designated solid hazardous waste container.
Storage and Stability
-
Storage Conditions: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[4][11][12] The storage area should be dry and away from moisture.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5] The compound may undergo hazardous reactions when mixed with these materials.
Waste Disposal
All waste, including the pure compound, contaminated materials (e.g., gloves, weigh paper, pipette tips), and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.
Emergency Procedures
Immediate and correct response is critical in the event of an exposure or spill.
First Aid Measures
-
If Swallowed (H302 Hazard): Rinse mouth with water. Do NOT induce vomiting. [5] Seek immediate medical attention and show the Safety Data Sheet (SDS) or container label to the medical professional.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Spill Response Protocol
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Contain: If the spill is small and contained within a fume hood, proceed with cleanup. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's environmental health and safety (EHS) office.
-
PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.
-
Cleanup (Solid Spill): Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne. Carefully sweep the material into a labeled hazardous waste container. Do not use a dry sweeping method that creates dust.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
References
- European Food Safety Authority (EFSA).
- European Food Safety Authority (EFSA).
- PubMed Central.
- ResearchGate. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]
- Pharmaffiliates. N-[5-(4-Bromophenyl)-6-hydroxy-4-pyrimidinyl]-N'-propylsulfamide. [Link]
- Indian Journal of Chemistry.
- PubMed.
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- 11. buy high quality this compound CAS: 706811-25-8,this compound CAS: 706811-25-8 for sale online price,this compound CAS: 706811-25-8 Pictures,this compound CAS: 706811-25-8 Basic Info,this compound CAS: 706811-25-8 Standard - www.pharmasources.com [pharmasources.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
In vitro assays for testing the bioactivity of pyrimidinone compounds
An Application Guide to Key In Vitro Assays for Characterizing the Bioactivity of Pyrimidinone Compounds
Authored by a Senior Application Scientist
Introduction: The Pyrimidinone Scaffold in Modern Drug Discovery
The pyrimidinone core is a privileged heterocyclic scaffold that serves as the foundation for a multitude of therapeutic agents.[1][2] Its structural versatility and ability to form key hydrogen bond interactions with biological targets have made it a cornerstone in medicinal chemistry.[3] Derivatives of this scaffold have been extensively investigated and developed for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4][5][6]
As a Senior Application Scientist, my experience has shown that the successful progression of a pyrimidinone-based drug candidate hinges on a robust and logical preclinical evaluation. The initial characterization of bioactivity relies on a carefully selected panel of in vitro assays. This guide provides detailed application notes and protocols for foundational assays used to profile these compounds. The focus here is not merely on the procedural steps but on the underlying principles, the rationale for experimental design, and the critical importance of self-validating systems to ensure data integrity.
This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to empower your research and development efforts.
Section 1: The Initial Screen — Assessing Cytotoxicity and Viability
Before investigating specific mechanisms of action, it is imperative to first establish the cytotoxic profile of a novel pyrimidinone compound. This initial screen provides a therapeutic window, informs concentration ranges for subsequent assays, and identifies compounds with potent anti-proliferative effects for oncology applications.[7]
Principle of Metabolic Viability Assays
Metabolic assays are rapid, high-throughput methods to indirectly assess cell viability. They rely on the principle that viable, metabolically active cells possess enzymatic activity (specifically NAD(P)H-dependent cellular oxidoreductases) that can reduce a substrate into a colored or fluorescent product.[8][9] The amount of product formed is directly proportional to the number of living cells.
Workflow for Cytotoxicity Screening
The general workflow is designed to efficiently determine the dose-dependent effect of a compound on cell proliferation.
Caption: Inhibition of the COX pathway by pyrimidinone compounds.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol allows for the determination of IC₅₀ values against both COX isoforms to assess potency and selectivity. [10] A. Materials
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe [10]* Test compounds and reference inhibitors (e.g., Celecoxib for selective COX-2, Ibuprofen for non-selective)
-
96-well microplate and plate reader
B. Step-by-Step Protocol
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrates according to the manufacturer's instructions.
-
Assay Plate Setup: In separate 96-well plates for COX-1 and COX-2, add the following to each well:
-
150 µL of Reaction Buffer
-
10 µL of Heme cofactor
-
10 µL of the respective enzyme (COX-1 or COX-2) [10]3. Compound Addition: Add 10 µL of the test compound at various concentrations (prepared by serial dilution). Include vehicle control and reference inhibitor wells.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate. The reaction is typically very fast.
-
Colorimetric Detection: Immediately add 10 µL of TMPD. The oxidation of TMPD will produce a colored product.
-
Data Acquisition: Measure the absorbance at a specified wavelength (e.g., 590-620 nm) using a microplate reader in kinetic mode for 5 minutes or at a fixed endpoint.
C. Data Analysis Calculate the rate of reaction from the kinetic reads or use the endpoint absorbance. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.
The Selectivity Index (SI) is a critical parameter: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Pyrimidinone-C | 25.6 | 0.52 | 49.2 |
| Pyrimidinone-D | 15.1 | 8.3 | 1.8 |
| Celecoxib | 28.5 | 0.29 | 98.3 [11] |
| Ibuprofen | 5.8 | 12.5 | 0.46 |
| Caption: Example data for COX inhibition, highlighting the calculation of the Selectivity Index. |
Section 3: Mechanistic Assays — Kinase Inhibition
The pyrimidine scaffold is an isostere of adenine, the core of ATP, making it an ideal framework for designing ATP-competitive kinase inhibitors. [3]These compounds are pivotal in oncology, targeting kinases like EGFR, PI3K, and Aurora Kinases that are often dysregulated in cancer. [12][13][14]
Principle of In Vitro Kinase Assays
Biochemical kinase assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method involves quantifying the amount of ATP consumed during the phosphorylation of a substrate. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used. In this system, the amount of remaining ATP after the kinase reaction is converted into a light signal by luciferase. A low light signal indicates high kinase activity (more ATP consumed) and low inhibition, while a high light signal indicates low kinase activity and potent inhibition.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol: Biochemical Kinase Inhibition Assay (Luminescence-based)
A. Rationale for Use This assay provides a direct measure of a compound's potency against a specific kinase target, free from the complexities of a cellular environment. It is essential for establishing structure-activity relationships (SAR) during lead optimization.
B. Materials
-
Purified recombinant kinase (e.g., EGFR, Aurora A)
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer
-
ATP solution
-
Test compounds in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates (for luminescence)
-
Luminometer
C. Step-by-Step Protocol
-
Compound Plating: Prepare serial dilutions of the pyrimidinone compounds. Dispense a small volume (e.g., 50 nL) into the wells of a white assay plate.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in the appropriate reaction buffer. Add this mix to the wells containing the compound.
-
Reaction Initiation: Prepare an ATP solution in reaction buffer. Add the ATP solution to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Signal Detection: Add an equal volume of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence signal using a plate-based luminometer.
D. Data Analysis The light signal is inversely proportional to kinase activity. Calculate percent inhibition relative to "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Section 4: Antimicrobial and Antiviral Screening
The pyrimidinone scaffold is also prevalent in compounds developed to combat infectious diseases. [4][6][15]
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [8]It is the gold standard for assessing antibacterial or antifungal activity. [16][17] A. Principle This assay is based on the broth microdilution method. A standardized inoculum of a microorganism is challenged with serial dilutions of the test compound. Growth is assessed visually or by measuring optical density.
B. Protocol Outline
-
Preparation: Prepare two-fold serial dilutions of the pyrimidinone compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well. [4][18]3. Controls: Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.
Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay
This cell-based assay is a primary screening method to identify compounds that can inhibit a virus's ability to cause damage to and kill host cells. [19][20] A. Principle Many viruses cause visible morphological changes in host cells, known as cytopathic effects (CPE), which ultimately lead to cell death. An effective antiviral agent will protect the cells from these effects. The health of the cell monolayer is typically assessed visually or quantified using a cell viability dye like neutral red. [20] B. Protocol Outline
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a 96-well plate and incubate until confluent.
-
Treatment and Infection: Add serial dilutions of the test compound to the cells, immediately followed by the addition of a known quantity of virus.
-
Controls: Include a virus control (cells + virus, no compound), a cell control (cells only), and a compound toxicity control (cells + compound, no virus).
-
Incubation: Incubate the plate for several days until CPE is complete (typically 80-100% cell death) in the virus control wells.
-
Quantification: Assess cell viability in all wells. This can be done by staining the remaining viable cells with a dye (e.g., crystal violet or neutral red) and measuring the absorbance.
-
Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from virus-induced death (the EC₅₀, or 50% effective concentration). The selectivity of the compound is determined by comparing the EC₅₀ to its cytotoxic concentration (CC₅₀) from the toxicity control wells.
Conclusion
The in vitro assays described in this guide represent the foundational first tier in the biological evaluation of novel pyrimidinone compounds. A logical, stepwise progression from broad cytotoxicity screening to specific, mechanism-of-action studies is critical for making informed decisions in the drug discovery pipeline. By understanding the principles behind these protocols and implementing robust, self-validating experimental designs, researchers can confidently identify and advance promising pyrimidinone candidates toward their full therapeutic potential.
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- Application Notes and Protocols for Cell-Based Assays Using 6-(butylamino)-1H-pyrimidine-2,4-dione. Benchchem.
- Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e]t[1][7][8]riazolo[4,3-a]pyrimidinones as anti-inflamm
- Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Benchchem.
- SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflamm
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. Benchchem.
- The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. Benchchem.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evalu
- (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
- Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Benchchem.
- Pyrimidine compounds that show pharmacological activity.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
- Screening studies of antimicrobial activity of pyrimidine derivative.
- Pyrimidine-containing bioactive molecules reported in the literature.
- In vitro methods for testing antiviral drugs. PMC - PubMed Central.
- In vitro methods for testing antiviral drugs. PubMed.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- In Vitro Antiviral Testing. IAR | USU.
- Pyrimidinone antibiotics--heterocyclic analogues with improved antibacterial spectrum. PubMed.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Protocol for Cell Viability Assays. BroadPharm.
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Application Notes and Protocols for the Investigation of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one in Anticancer Research
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for nucleobases essential to life and, consequently, a fertile ground for the development of therapeutic agents.[1][2][3] The structural versatility of the pyrimidine ring has enabled the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] These derivatives have been shown to exert their effects through various mechanisms, such as the inhibition of crucial cellular signaling pathways, induction of programmed cell death (apoptosis), and interference with the cell cycle.[2][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel pyrimidine derivative, 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one. While extensive research exists on the broader class of pyrimidine derivatives, this specific molecule represents a promising candidate for anticancer investigation due to its structural features. The presence of a bromophenyl group can enhance its interaction with biological targets, and the hydroxypyrimidinone core is a common feature in many biologically active compounds.[5]
These application notes will guide the user through a logical, stepwise approach to characterize the potential anticancer effects of this compound, from initial cytotoxicity screening to elucidating its mechanism of action.
Hypothesized Mechanism of Action
Based on the established activities of similar pyrimidine derivatives, we can hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Many pyrimidine derivatives are known to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[2][6][7] Inhibition of these kinases can disrupt signaling pathways that control cell proliferation and survival.
-
Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells.[4][8] Pyrimidine derivatives have been shown to trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, anticancer compounds can prevent cancer cells from dividing and proliferating.[4] Pyrimidine derivatives have been observed to cause cell cycle arrest at various phases, notably G1/S or G2/M.[4][9]
The following protocols are designed to systematically investigate these hypothesized mechanisms.
Experimental Workflow for In Vitro Evaluation
A structured approach is crucial for the efficient and effective evaluation of a novel compound. The following workflow is recommended:
Caption: A logical workflow for the in vitro anticancer evaluation of a novel compound.
Part 1: Cytotoxicity and Viability Assays
The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. Tetrazolium-based colorimetric assays like MTT and XTT are widely used for this purpose due to their reliability and simplicity.[10] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[10][11][12]
Protocol 1: MTT/XTT Cell Viability Assay
The choice between MTT and XTT assays depends on experimental needs. The MTT assay results in an insoluble formazan product that requires a solubilization step, while the XTT assay produces a water-soluble formazan, streamlining the protocol.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[13][14] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).[13]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT/XTT Addition:
-
Absorbance Measurement:
-
For MTT assay: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Measure the absorbance at 570 nm.[11][15]
-
For XTT assay: Measure the absorbance directly at 450-500 nm with a reference wavelength of 630-690 nm.[10]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Cytotoxicity Profile
Summarize the IC₅₀ values in a table for clear comparison across different cell lines and incubation times.
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) (48h) | Doxorubicin IC₅₀ (µM) (48h) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| HCT-116 | Colon Carcinoma | [Experimental Value] | [Experimental Value] |
Note: The data presented above is a template for illustrative purposes.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next step is to investigate its mechanism of action.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16][18]
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound as described for the cytotoxicity assay. Harvest both adherent and floating cells, and wash them with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19][20] PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell.[19][21]
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration for 24 hours.
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[19][20] Incubate on ice for at least 30 minutes.[20]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[19][21] Add the PI staining solution and incubate at room temperature.[19]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, collecting data in a linear scale.[22] Gate out doublets and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol 4: In Vitro Kinase Inhibition Assay
If this compound is suspected to be a kinase inhibitor based on its structure, its activity against specific kinases can be evaluated using commercially available assay kits. These assays typically measure the amount of ADP produced, which is proportional to kinase activity.[23]
Materials:
-
Kinase of interest (e.g., EGFR, CDK2)
-
Kinase substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)[23]
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and a substrate/ATP mixture according to the kit manufacturer's instructions.[23] A known kinase inhibitor should be used as a positive control.[24]
-
ADP Detection: After the kinase reaction, add the reagents from the kit to stop the reaction and detect the amount of ADP produced. This is often a multi-step process involving the conversion of ADP to ATP, which then drives a luciferase reaction.[23]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these protocols will provide valuable insights into its cytotoxicity and mechanism of action. Positive results from these studies would warrant further investigation, including:
-
Western Blot Analysis: To confirm the modulation of specific proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.[25]
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.
By following a systematic and rigorous approach, researchers can effectively evaluate the therapeutic potential of novel pyrimidine derivatives like this compound and contribute to the development of new anticancer therapies.
References
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- Agilent. (2021, June 29). Apoptosis Assays by Flow Cytometry.
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- UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
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Application Notes and Protocols for High-Throughput Screening of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one Analogs
Introduction
The 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidinone core, suggests possible interactions with various biological targets. The development of robust and efficient high-throughput screening (HTS) assays is crucial for systematically evaluating libraries of analogs derived from this core structure to identify promising lead compounds for therapeutic development.[2][3]
This guide provides detailed application notes and protocols for a multi-tiered HTS strategy designed for researchers, scientists, and drug development professionals. The approach begins with a broad, cell-based phenotypic screen to assess general cytotoxicity and identify compounds with effects on cell viability. This is followed by a targeted biochemical assay focused on a highly plausible target class for pyrimidinone-containing molecules: protein kinases. This dual approach ensures that initial hits are both biologically active in a cellular context and, potentially, mechanistically defined.
Part 1: Foundational Screening - Cell-Based Viability Assay
A primary screen using a cell-based assay provides a holistic view of a compound's effect within a living system.[4][5][6][7] It can identify compounds that are cytotoxic, cytostatic, or proliferative, offering a crucial first pass to filter large compound libraries.[8] For this purpose, a colorimetric MTS assay is a robust and scalable choice for HTS.[9][10]
Scientific Rationale: The MTS Assay
The MTS assay is a quantitative colorimetric method for assessing cell viability.[9] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble formazan product.[10] This conversion, facilitated by an electron coupling reagent like phenazine ethosulfate (PES), results in a colored solution whose absorbance is directly proportional to the number of living cells.[10][11] This method is particularly well-suited for HTS due to its simple "add-incubate-read" protocol, which does not require washing or solubilization steps.[9]
Experimental Workflow: MTS High-Throughput Screening
The following diagram illustrates the overall workflow for the primary cell-based screen.
Caption: High-level workflow for the primary MTS-based cell viability screen.
Detailed Protocol: MTS Assay for 384-Well Plates
This protocol is optimized for a 384-well plate format to increase throughput and reduce reagent consumption.[12][13]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTS reagent solution (containing PES)
-
384-well clear-bottom, tissue culture-treated microplates
-
Compound library of this compound analogs dissolved in 100% DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (0.1% DMSO in media)
-
Automated liquid handling system
-
Microplate reader with absorbance detection at 490 nm
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.
-
Determine cell density and adjust to 2.5 x 10^4 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (1,000 cells) into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting the stock library of pyrimidinone analogs to an intermediate concentration.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 40 nL) of each compound, positive control, and negative control (DMSO) to the corresponding wells of the cell plates. The final compound concentration should be in the range of 10 µM, with a final DMSO concentration ≤ 0.1%.[12]
-
Include control wells on each plate:
-
Negative Control: Wells with cells treated with DMSO only (represents 100% viability).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine) (represents 0% viability).
-
Blank: Wells with medium only (for background subtraction).
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Reagent Addition and Readout:
Data Analysis and Quality Control
Robust data analysis is critical for the success of any HTS campaign.[2][14]
-
Normalization:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent viability for each compound-treated well using the following formula:
-
% Viability = [(Abs_compound - Avg_Abs_positive) / (Avg_Abs_negative - Avg_Abs_positive)] * 100
-
-
-
Quality Control - Z'-Factor:
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16]
-
Calculate the Z'-factor for each plate:
-
Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Avg_Abs_positive - Avg_Abs_negative|]
-
Where SD is the standard deviation.
-
-
-
Hit Selection:
-
A "hit" is a compound that produces a desired level of activity.[2] For this viability screen, a hit could be defined as a compound that reduces cell viability by more than 50% (i.e., % Viability < 50%).
-
The hit threshold should be determined based on the screen's objectives and the data distribution.
-
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures the statistical separation between positive and negative controls. | > 0.5 |
| Signal Window | The ratio of the average negative control signal to the average positive control signal. | > 2 |
| %CV of Controls | Coefficient of variation for positive and negative controls. | < 20% |
| Hit Rate | The percentage of compounds identified as hits. | Typically 0.5% - 2% |
Part 2: Target-Oriented Screening - Biochemical Kinase Assay
Following the primary cell-based screen, hits can be further characterized in a target-oriented biochemical assay. The pyrimidinone scaffold is a common feature in many kinase inhibitors.[17] Therefore, a luminescence-based kinase assay is a logical and powerful secondary screen to identify direct inhibitors of a specific kinase.
Scientific Rationale: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[18][19] The assay is performed in two steps:
-
After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the newly synthesized ADP into ATP, which is subsequently used by a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.[20]
This assay is highly sensitive, resistant to compound interference, and suitable for screening inhibitors of virtually any ADP-producing enzyme.[21][22]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Step-by-step workflow for the ADP-Glo™ luminescent kinase assay.
Detailed Protocol: ADP-Glo™ Assay for 384-Well Plates
This protocol provides a framework for screening the pyrimidinone analogs against a representative protein kinase (e.g., a serine/threonine kinase like PIM1 or Akt).
Materials:
-
Recombinant human kinase and its specific peptide substrate
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Low-volume, white, 384-well microplates
-
Compound library of this compound analogs dissolved in 100% DMSO
-
Positive control (a known inhibitor for the target kinase)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Microplate luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following reagents in a total volume of 5 µL:
-
2.5 µL of a 2x kinase/substrate solution in reaction buffer.
-
A small volume (e.g., 50 nL) of compound, positive control, or DMSO.
-
2.5 µL of a 2x ATP solution (the final concentration should be at or below the Km for the specific kinase).
-
-
Include control wells:
-
Negative Control (100% activity): Kinase reaction with DMSO.
-
Positive Control (0% activity): Kinase reaction with a known inhibitor.
-
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The time should be optimized to ensure the reaction is within the linear range (typically 10-50% ATP consumption).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[18]
-
-
Signal Generation and Readout:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a microplate luminometer.
-
Data Analysis and Hit Validation
-
Normalization:
-
Calculate the percent inhibition for each compound-treated well:
-
% Inhibition = [1 - (RLU_compound - RLU_positive) / (RLU_negative - RLU_positive)] * 100
-
Where RLU is Relative Luminescence Units.
-
-
-
Hit Confirmation and Dose-Response:
-
Primary hits from the single-point screen should be re-tested to confirm their activity.
-
Confirmed hits should then be evaluated in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC50 value).
-
Curve fitting can be performed using a four-parameter logistic model.
-
| Parameter | Example Value | Interpretation |
| Compound Concentration | 10 µM | Single-point screening concentration. |
| % Inhibition | 75% | The compound reduced kinase activity by 75%. |
| IC50 | 1.2 µM | The concentration of the compound required to inhibit 50% of the kinase activity. |
| Z'-Factor | 0.82 | Excellent assay quality. |
Conclusion
The protocols outlined in this application note provide a robust, two-tiered strategy for the high-throughput screening of this compound analogs. By combining a broad cell-based viability assay with a targeted biochemical kinase assay, researchers can efficiently identify compounds with desired biological activity and begin to elucidate their mechanism of action.[23] This integrated approach accelerates the hit-to-lead process in drug discovery and provides a solid foundation for subsequent structure-activity relationship (SAR) studies.[24]
References
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- National Institutes of Health. Cell Viability Assays - Assay Guidance Manual.
- BellBrook Labs. What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies.
- BioTechnologia. Cell-based assays in high-throughput mode (HTS).
- National Institutes of Health. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- MDPI. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
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- ResearchGate. High-Throughput Screening: today's biochemical and cell-based approaches | Request PDF.
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- ResearchGate. High-throughput Assays for Promiscuous Inhibitors.
- University of Helsinki. High throughput chemical screening.
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Application Notes and Protocols: Cell-Based Assays to Evaluate the Cytotoxicity of Pyrimidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several anticancer agents.[1][2] Pyrimidinone derivatives, a subset of this class, have garnered significant attention for their potential as therapeutic agents, largely due to their ability to modulate key biological pathways involved in cell proliferation and survival.[3][4] The evaluation of the cytotoxic potential of these novel derivatives is a critical first step in the drug discovery pipeline, providing essential data on their efficacy and safety profiles.[5][6]
Cell-based assays are indispensable tools for this purpose, offering a physiologically relevant context to assess how a compound affects cell health.[6][7] These assays can quantify various parameters, from metabolic activity and membrane integrity to the induction of specific cell death pathways like apoptosis.[8][9] This guide provides a comprehensive overview of key cell-based assays and detailed protocols for evaluating the cytotoxicity of pyrimidinone derivatives, designed to equip researchers with the knowledge to generate robust and reproducible data.
I. Foundational Concepts: Choosing the Right Assay and Cell Line
The selection of an appropriate cytotoxicity assay depends on the specific research question. Is the goal a high-throughput screen of a large compound library, or a detailed mechanistic study of a lead candidate? Similarly, the choice of cell line is paramount and should be guided by the therapeutic target of the pyrimidinone derivatives.[10]
A. Selecting the Appropriate Assay
A multi-faceted approach, employing assays that measure different aspects of cell health, is often the most robust strategy.
-
Viability Assays (e.g., MTT, MTS): These are often used for initial screening due to their simplicity and high-throughput compatibility.[11][12] They measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[13]
-
Cytotoxicity Assays (e.g., LDH release): These assays directly measure cell death by quantifying a marker released from cells with compromised membrane integrity.[9]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These are crucial for mechanistic studies, determining if the compound induces programmed cell death, a desirable trait for anti-cancer drugs.[14][15]
B. Strategic Cell Line Selection
The choice of cell line can significantly impact the interpretation of cytotoxicity data.[10]
-
Relevance to Disease: Select cell lines that are representative of the cancer type the pyrimidinone derivatives are intended to treat.[16] For example, for compounds targeting lung cancer, A549 cells would be an appropriate choice.[4]
-
Target Expression: If the pyrimidinone derivatives are designed to inhibit a specific protein (e.g., a kinase), it is crucial to use cell lines that express the target at relevant levels.[4]
-
Inclusion of Normal Cell Lines: To assess the selectivity of the compounds, it is advisable to include a non-cancerous cell line (e.g., fibroblasts) in the testing panel.[17][18] This helps to determine if the derivatives are specifically targeting cancer cells while sparing healthy ones.
II. Core Cytotoxicity Assays: Principles and Protocols
This section provides detailed protocols for three widely used cytotoxicity assays. Each protocol is designed to be a self-validating system, including appropriate controls to ensure data integrity.
A. MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[13][19] The amount of formazan produced is proportional to the number of living cells.[20]
Experimental Workflow: MTT Assay
Caption: Workflow of a typical MTT cytotoxicity assay.[4]
Detailed Protocol: MTT Assay [12][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO, typically <0.5%) and untreated control wells.[22] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[21]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Example MTT Assay Results
| Pyrimidinone Derivative | Cancer Cell Line | IC50 (µM) |
| Compound A | A549 (Lung) | 2.5 |
| Compound A | MCF-7 (Breast) | 5.1 |
| Compound A | HepG2 (Liver) | 3.8 |
| Compound B | A549 (Lung) | 10.2 |
| Compound B | MCF-7 (Breast) | 15.7 |
| Compound B | HepG2 (Liver) | 12.4 |
B. Lactate Dehydrogenase (LDH) Release Assay: Measuring Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with a damaged plasma membrane.[23][24] The amount of LDH in the culture supernatant is directly proportional to the number of dead cells.
Principle of the LDH Assay
Caption: Principle of the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay [25]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also prepare a maximum LDH release control by treating cells with a lysis buffer (provided in most commercial kits) for about 45 minutes before the end of the incubation period.
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate and a catalyst). Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate cytotoxicity as a percentage using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
C. Caspase-Glo® 3/7 Assay: Detecting Apoptosis
The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[26][27] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[26][28]
Apoptotic Pathway and Caspase Activation
Caption: Simplified diagram of the caspase cascade in apoptosis.
Detailed Protocol: Caspase-Glo® 3/7 Assay [26][29]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to use white-walled 96-well plates for luminescence assays to maximize the signal.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.[27]
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.[29]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Data can be expressed as fold change in caspase activity compared to the untreated control.
D. Flow Cytometry for Apoptosis Detection: Annexin V/PI Staining
For a more detailed analysis of apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is a powerful technique.[30][31] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] PI is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[32]
Detailed Protocol: Annexin V/PI Staining [30]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pyrimidinone derivatives for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
III. Troubleshooting Common Issues
Even with well-established protocols, issues can arise. Here are some common problems and their solutions.[22][33][34][35][36]
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. |
| Low signal in MTT assay | Low cell number, insufficient incubation time. | Optimize cell seeding density. Increase incubation time with MTT reagent. |
| High background in LDH assay | Serum in the medium can contain LDH. | Use a serum-free medium during the final hours of treatment or use a medium-only background control. |
| Unexpected cytotoxicity in vehicle control | High concentration of solvent (e.g., DMSO). | Keep the final concentration of DMSO below 0.5%. |
| Edge effects in 96-well plates | Evaporation from outer wells. | Avoid using the outer wells for experimental samples; fill them with sterile PBS or medium instead.[34] |
IV. Conclusion
The evaluation of cytotoxicity is a fundamental component of the preclinical development of pyrimidinone derivatives as potential therapeutic agents.[37][38][39] The cell-based assays described in this guide provide a robust framework for assessing the on-target and off-target effects of these compounds. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can gain a comprehensive understanding of the cellular response to these novel molecules. Adherence to detailed, well-controlled protocols is essential for generating high-quality, reproducible data that can confidently guide the progression of promising candidates through the drug discovery pipeline.
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- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
- Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
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- G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development.
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Application Notes and Protocols for the Recrystallization and Purification of Pyrimidinone Derivatives
Introduction: The Rationale for Recrystallization in Pyrimidinone Synthesis
Pyrimidinone derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antiviral, antitumor, and anti-inflammatory properties.[1][2] The efficacy and safety of these potential therapeutic agents are intrinsically linked to their purity. The synthesis of pyrimidinone derivatives, often achieved through multi-step reactions, can result in a crude product containing unreacted starting materials, reagents, by-products, and other impurities.[3] Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of these solid organic compounds, leveraging differences in solubility between the target compound and impurities in a selected solvent system.[3][4][5] This application note provides a detailed protocol for the recrystallization and purification of pyrimidinone derivatives, grounded in the fundamental principles of solubility and crystal lattice formation, and offers practical guidance for troubleshooting common challenges.
Part 1: The Foundational Principles of Recrystallization
Recrystallization is a purification technique that relies on the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[6] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution.[4][7] As this solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes.[4][7][8] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble.[6][9] The slow and controlled formation of crystals is crucial, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities.[4][9]
The Critical Role of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[4][10] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient of Solubility : The solvent should dissolve the pyrimidinone derivative readily at high temperatures but poorly at low temperatures to ensure high recovery of the purified compound.[4][6][7]
-
Inertness : The solvent must not react with the pyrimidinone derivative.[4][6][7]
-
Appropriate Boiling Point : A moderately low boiling point is desirable for easy removal from the purified crystals.[4] However, the boiling point should be high enough to provide a sufficient temperature differential for solubility.
-
Volatility : The solvent should be volatile enough to be easily evaporated from the final crystalline product.[4][7]
-
Impurity Solubility Profile : Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble to allow for their removal by filtration.[6]
-
Safety : The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]
Common solvents for the recrystallization of pyrimidinone and related heterocyclic compounds include ethanol, methanol, ethyl acetate, water, and mixtures thereof.[3][11][12] The choice often depends on the polarity of the specific pyrimidinone derivative. A general rule of thumb is "like dissolves like," meaning a polar compound will be more soluble in a polar solvent.[10]
Part 2: Experimental Protocols
Workflow for Recrystallization of Pyrimidinone Derivatives
The following diagram outlines the general workflow for the single-solvent recrystallization process.
Caption: General workflow for single-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward method of recrystallization.[9]
Materials:
-
Crude pyrimidinone derivative
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. Place a small amount of the crude pyrimidinone in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the mixture. If it dissolves when hot but recrystallizes upon cooling, it is a good candidate solvent.[10]
-
Dissolution: Place the crude pyrimidinone derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring.[3][8] Continue adding small portions of the hot solvent until the compound just dissolves completely.[9] An excess of solvent will reduce the yield.[13]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[4][14] Swirl the flask and then heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.[3][9] This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[14]
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals.[13] Rapid cooling can trap impurities.[15]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize the formation of crystals, as the solubility of the pyrimidinone derivative will be at its lowest.[3][13]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3][4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3][4][9]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.[3][4]
Protocol 2: Two-Solvent Recrystallization
This method is employed when a single suitable solvent cannot be found. It uses a pair of miscible solvents: one in which the pyrimidinone derivative is highly soluble (the "good" solvent) and another in which it is insoluble (the "poor" or "anti-solvent").[3][9]
Procedure:
-
Dissolution: Dissolve the crude pyrimidinone derivative in a minimal amount of the hot "good" solvent.[3]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).[3] This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.[3]
-
Crystallization and Collection: Follow steps 5 through 9 from the single-solvent recrystallization protocol.
Part 3: Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form After Cooling | The solution is not supersaturated (too much solvent was used). | Re-heat the solution to evaporate some of the solvent and then allow it to cool again.[15][16] |
| Nucleation is inhibited. | 1. Scratch: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[13][16] 2. Seed: Add a "seed crystal" of the pure compound to induce crystallization.[13][16] | |
| "Oiling Out" (Formation of an Oil Instead of Crystals) | The compound is too soluble in the chosen solvent. | Try a less polar solvent or a different solvent mixture.[16] |
| The solution is being cooled too rapidly. | Allow the solution to cool more slowly. Insulate the flask by placing it in a beaker of warm water and letting them cool together.[14][16] | |
| The presence of impurities is depressing the melting point of the compound below the temperature of crystallization. | Attempt to further purify the crude material by another method, such as column chromatography, before recrystallization.[16] | |
| Low Yield of Recovered Crystals | Too much solvent was used. | If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and re-cooling.[15] |
| The crystals were washed with solvent that was not cold enough. | Ensure the wash solvent is thoroughly chilled in an ice bath before use.[13] | |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Perform the filtration as quickly as possible.[14] |
Part 4: Characterization and Purity Assessment
After recrystallization, it is essential to assess the purity of the pyrimidinone derivative and confirm its identity.
Melting Point Determination
A pure crystalline solid will have a sharp and narrow melting point range (typically 0.5-2 °C). Impurities tend to broaden and depress the melting point. Comparing the experimental melting point to the literature value is a quick and effective way to assess purity.[1][17]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the chemical structure of the purified pyrimidinone derivative. The absence of peaks corresponding to impurities in the NMR spectrum is a strong indicator of high purity.[1][17][18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of key functional groups in the pyrimidinone structure.[1][12]
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method to assess the purity of the recrystallized product. A pure compound should ideally show a single spot on the TLC plate. Comparing the Rf value of the recrystallized product to that of the crude material can demonstrate the effectiveness of the purification.[1][19]
Part 5: Safety Precautions
When performing recrystallizations, it is crucial to adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[20][21]
-
Handling Solvents: Avoid inhaling solvent vapors and direct contact with the skin.[21] Keep solvent containers closed when not in use.[21]
-
Fire Safety: Many organic solvents are flammable. Keep them away from open flames, hot surfaces, and other sources of ignition.[20][21][22] Use a heating mantle or steam bath instead of a Bunsen burner.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
By following these detailed protocols and understanding the underlying principles, researchers can effectively purify pyrimidinone derivatives, ensuring the integrity and reliability of their subsequent biological and pharmacological studies.
References
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- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Zubrick, J. W. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1. The Organic Chem Lab Survival Manual.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- ChemHelper. (n.d.). Recrystallization and Crystallization.
- BenchChem. (2025). Crystallization of Pyrimidine Compounds.
- Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
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- Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment.
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Analytical methods for the characterization of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
An Application Note and Protocol for the Comprehensive Characterization of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive suite of analytical methodologies for the detailed characterization of this compound, a heterocyclic compound of interest in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm identity, assess purity, and determine the physicochemical properties of the molecule. The guide integrates chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind experimental choices to ensure robust and reliable results.
Introduction and Compound Overview
This compound belongs to the pyrimidinone class of heterocyclic compounds. Such scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. The presence of a bromophenyl substituent and a hydroxypyrimidinone core suggests potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of any potential drug candidate derived from this molecule.[2] This guide outlines an integrated analytical strategy to establish a complete quality profile of the compound.
Compound Details:
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 5-(4-bromophenyl)-pyrimidine-4,6-diol | [3] |
| CAS Number | 706811-25-8 | [3] |
| Molecular Formula | C₁₀H₇BrN₂O₂ | [3][4] |
| Molecular Weight | 267.08 g/mol | [3][4] |
| Appearance | White to light-yellow powder or crystals | |
| Purity | Typically ≥97-98% | [3] |
| Storage | 2-8°C, sealed from moisture | [1] |
Integrated Analytical Workflow
A complete characterization of this compound requires the synergistic use of multiple analytical techniques. Each method provides a unique piece of information, and together they form a comprehensive profile of the molecule's identity, purity, structure, and stability.
Caption: Integrated workflow for the characterization of the target compound.
Chromatographic Methods for Purity and Identity
Chromatography is essential for separating the main compound from any impurities, degradation products, or residual starting materials.
High-Performance Liquid Chromatography (HPLC-UV)
This method is the cornerstone for determining the purity of the compound. A reversed-phase method is most suitable given the aromatic and moderately polar nature of the molecule.[5]
Rationale for Method Design:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is used to elute the main compound and separate it from potentially more or less polar impurities.[6] Acetonitrile is a common organic modifier with good UV transparency.
-
Acid Modifier: Formic acid is added to the mobile phase to control the ionization state of the hydroxypyrimidinone moiety, ensuring sharp, symmetrical peaks by minimizing silanol interactions on the column.[6]
-
Detection: UV detection is chosen because the conjugated aromatic system of the molecule is expected to have a strong chromophore.[7] The wavelength is selected based on the UV-Vis spectrum (see Section 4.3).
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Accurately weigh ~1.0 mg of the compound and dissolve in 10.0 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[8] |
| Injection Volume | 10 µL |
| Detection | UV at λmax (approx. 270-280 nm, to be confirmed)[8] |
-
Analysis: Inject a blank (mobile phase), the prepared sample solution, and a standard of known concentration if available.
-
Data Interpretation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that confirms the molecular weight of the target compound and helps identify impurities.[9] The presence of a bromine atom provides a highly characteristic isotopic signature, making identification unambiguous.
Rationale for Method Design:
-
Ionization: Electrospray Ionization (ESI) is suitable for this molecule, likely in negative ion mode due to the acidic hydroxyl group, or positive mode via protonation of the nitrogen atoms.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive M+2 peak in the mass spectrum with nearly equal intensity to the molecular ion peak (M), which is a definitive marker for a monobrominated compound.[10][11]
Protocol: LC-MS Identity Confirmation
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution, or a single quadrupole for nominal mass).
-
LC Conditions: Use the same HPLC conditions as described in Section 3.1. The use of a volatile buffer like formic acid is critical for MS compatibility.[6]
-
MS Parameters (Example Settings):
| Parameter | Recommended Setting |
| Ionization Mode | ESI, Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 300 °C |
| Mass Range | 100 - 500 m/z |
-
Analysis: Inject the sample solution.
-
Data Interpretation:
-
Confirm the presence of an ion corresponding to the expected molecular weight ([M+H]⁺ = 267.98/269.98 or [M-H]⁻ = 265.97/267.97).
-
Verify the characteristic isotopic pattern for a single bromine atom (two peaks of ~1:1 intensity separated by 2 Da).
-
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides definitive information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Caption: Logic flow for combining spectroscopic data for structure verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution.[12] Both ¹H and ¹³C NMR spectra should be acquired.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it can dissolve the compound and allows for the observation of exchangeable N-H and O-H protons.[13]
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Analysis: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for more complex assignments.
-
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.0 ppm): Two doublets characteristic of a 1,4-disubstituted (para) benzene ring.[12]
-
Pyrimidine Proton (δ ~8.0-8.5 ppm): A singlet for the proton on the pyrimidine ring.
-
Exchangeable Protons (broad singlets, variable ppm): Signals corresponding to the N-H and O-H protons, which will disappear upon D₂O exchange.[14]
-
-
¹³C NMR:
-
Signals for all 10 carbon atoms.
-
Aromatic Carbons: Four signals for the bromophenyl ring (two with higher intensity due to symmetry).
-
Pyrimidine Carbons: Signals for the C=O, C-O, and other ring carbons.[15]
-
The carbon attached to bromine (C-Br) will appear around δ 120-130 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[16]
Protocol: FT-IR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflection (ATR) crystal.[16]
-
-
Instrumentation: An FT-IR spectrometer.
-
Analysis: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands: [17][18]
-
~3200-3000 cm⁻¹: N-H stretching vibrations.
-
~3000-2800 cm⁻¹ (broad): O-H stretching from the hydroxyl group, likely involved in hydrogen bonding.
-
~1650-1700 cm⁻¹: C=O stretching (amide/ketone).
-
~1550-1600 cm⁻¹: C=N and C=C stretching from the pyrimidine and phenyl rings.
-
~1000-1100 cm⁻¹: C-Br stretching.
-
UV-Vis Spectrophotometry
This technique provides information about the electronic transitions within the molecule and is used to determine the optimal wavelength for HPLC-UV detection.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable UV-transparent solvent like ethanol or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Analysis: Scan the solution from 200 to 400 nm using the solvent as a blank.
-
Data Interpretation: The aromatic rings and conjugated pyrimidinone system will result in strong absorbance in the UV region. Identify the wavelength of maximum absorbance (λmax). This value should be used as the detection wavelength in the HPLC-UV method for maximum sensitivity.
Thermal Analysis Methods
Thermal analysis techniques like TGA and DSC are crucial for characterizing the solid-state properties of a pharmaceutical compound, including its thermal stability, melting point, and polymorphism.[2][19]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[20]
Protocol: TGA
-
Instrumentation: A TGA instrument.
-
Sample Preparation: Place 5-10 mg of the compound into an alumina or platinum pan.
-
Analysis Conditions:
-
Data Interpretation: The TGA curve will show the temperature at which the compound begins to lose mass (onset of decomposition). A stable compound will show no significant mass loss until a high temperature.[21]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point, glass transitions, and polymorphic transitions.[2]
Protocol: DSC
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan and seal it.
-
Analysis Conditions:
-
Temperature Program: Heat from 30 °C to a temperature above the expected melt (e.g., 250 °C) at a rate of 10 °C/min.
-
Atmosphere: Dry nitrogen at a flow rate of 30 mL/min.
-
-
Data Interpretation: An endothermic peak will indicate the melting of the crystalline solid. The peak temperature is taken as the melting point.[21] The presence of multiple thermal events before decomposition could indicate polymorphism or the presence of solvates.[2]
References
Click to expand
- TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
- AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.
- Infinita Lab. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory.
- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- PASCO Scientific. (2022, April 11). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar [Video]. YouTube.
- Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Al-Warhi, T., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036.
- ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF.
- ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Ghorab, M. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1095.
- ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- ResearchGate. (2025, August 6). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10.
- National Center for Biotechnology Information. (n.d.). 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone. PubChem Compound Database.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -).
- Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50.
- Cividini, A., et al. (2014). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Journal of Chromatography B, 969, 149-56.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
- ResearchGate. (2025, August 6). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF.
- Royal Society of Chemistry. (2025, August 28). Analytical Methods.
- ResearchGate. (n.d.). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others | Request PDF.
- Royal College of Surgeons in Ireland. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
- ResearchGate. (n.d.). (a) and (b) FT-IR spectroscopy analysis of DHPM, CQD and CQD–DHPM.
- MDPI. (2020, December 12). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori.
- MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
- El-Faham, A., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Scientific Reports, 12(1), 1152.
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- 4. 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | C10H7BrN2O2 | CID 54191439 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 13. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. azom.com [azom.com]
The Strategic Utility of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of contemporary drug discovery and materials science, the pyrimidine core represents a privileged scaffold due to its prevalence in biologically active compounds and functional materials.[1][2][3] Among the myriad of pyrimidine-based intermediates, 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one emerges as a highly versatile and strategic building block. Its structure is characterized by a pyrimidine-4,6-diol framework, which exists in tautomeric equilibrium with the more stable 6-hydroxypyrimidin-4(1H)-one form, appended with a synthetically crucial 4-bromophenyl group.
This Application Note provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the synthesis and subsequent application of this key intermediate. The presence of the bromine atom on the phenyl ring offers a reactive handle for a multitude of cross-coupling reactions, while the dihydroxypyrimidine core can be readily converted into a di-chloro derivative, providing two additional sites for nucleophilic substitution. This multi-functional nature makes this compound a cornerstone intermediate in the synthesis of complex molecules, most notably the dual endothelin receptor antagonist, Macitentan.[4][5][6]
This document will detail robust protocols for the synthesis of the title compound and its activation to the more reactive dichloro- a scaffold. Subsequently, a comprehensive protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions will be presented, showcasing its utility in the construction of diverse bi-aryl and hetero-aryl structures.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 706811-25-8 | [4] |
| Molecular Formula | C₁₀H₇BrN₂O₂ | [4] |
| Molecular Weight | 267.08 g/mol | [7] |
| Appearance | White to off-white powder | [4] |
| Boiling Point | 429.6 ± 45.0 °C at 760 mmHg | [4] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
Synthetic Protocol: From Simple Precursors to a Key Intermediate
The synthesis of this compound and its subsequent activation to 5-(4-bromophenyl)-4,6-dichloropyrimidine is a well-established multi-step process. The following protocol is a amalgamation of optimized procedures found in the literature.[8][9][10][11]
Workflow for the Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine
Caption: Multi-step synthesis of the activated intermediate.
Part 1: Synthesis of this compound
This procedure involves the initial preparation of a malonic ester followed by a cyclization reaction.
Step 1a: Synthesis of Dimethyl 2-(4-bromophenyl)malonate
-
Reagents and Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl 2-(4-bromophenyl)acetate (1.0 eq.) and dimethyl carbonate (1.5 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dimethyl 2-(4-bromophenyl)malonate, which can be used in the next step without further purification.
Step 1b: Cyclization to this compound
-
Reagents and Setup: In a round-bottom flask, dissolve sodium methoxide (2.2 eq.) in anhydrous methanol. To this solution, add formamidine acetate (1.2 eq.) and the crude dimethyl 2-(4-bromophenyl)malonate (1.0 eq.) from the previous step.
-
Reaction Conditions: Heat the mixture to reflux and stir for 8-12 hours. A precipitate will form as the reaction proceeds.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. Collect the precipitate by vacuum filtration. Wash the solid with cold methanol and then diethyl ether.
-
Acidification: Suspend the collected solid in water and acidify to pH 5-6 with concentrated hydrochloric acid.
-
Final Product: Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.
Part 2: Activation to 5-(4-bromophenyl)-4,6-dichloropyrimidine
The hydroxyl groups of the pyrimidinone are converted to more reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution and cross-coupling reactions.
-
Reagents and Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place this compound (1.0 eq.).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask. To this suspension, add N,N-dimethylaniline (0.2 eq.) as a catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction mixture should become a clear, dark solution.
-
Removal of Excess Reagent: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Work-up and Isolation: Cautiously pour the viscous residue onto crushed ice with vigorous stirring. A solid precipitate will form. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate to pH 7-8.
-
Purification: Collect the solid by vacuum filtration, wash extensively with water, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 5-(4-bromophenyl)-4,6-dichloropyrimidine.
Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The presence of both a bromo-aryl moiety and two chloro-pyrimidine positions makes 5-(4-bromophenyl)-4,6-dichloropyrimidine a versatile substrate for selective cross-coupling reactions. The following protocol focuses on the Suzuki-Miyaura coupling at the C4-chloro position of the pyrimidine ring, which is generally more reactive than the C6-chloro position.
General Workflow for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura cross-coupling protocol.
Detailed Experimental Procedure
-
Reagents and Setup: To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.2 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.) as the base.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.) to the flask.
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir vigorously under an inert atmosphere for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-aryl-5-(4-bromophenyl)-6-chloropyrimidine derivative.
Reaction Optimization and Scope
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The table below summarizes typical conditions and outcomes for the coupling of various boronic acids with 5-(4-bromophenyl)-4,6-dichloropyrimidine.[12][13]
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 92 |
| 3 | 3-Tolylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 4 | 2-Thiopheneboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| 5 | 4-Fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. Its four phosphine ligands provide a stable complex that readily enters the catalytic cycle.
-
Base: Potassium phosphate (K₃PO₄) is an effective base for promoting the transmetalation step and is generally well-tolerated by many functional groups.
-
Solvent System: The use of a polar aprotic solvent like 1,4-dioxane with water is crucial. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the boronate complex formation.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
This compound is a testament to the power of well-designed intermediates in streamlining complex synthetic routes. The protocols detailed herein provide a reliable foundation for its synthesis, activation, and subsequent elaboration via Suzuki-Miyaura cross-coupling. The dual reactivity of its activated dichloro-derivative offers numerous possibilities for sequential and regioselective functionalization, enabling the rapid generation of molecular diversity. For researchers in drug development and materials science, mastering the chemistry of this intermediate opens a gateway to a vast chemical space of novel pyrimidine-based compounds with potentially significant biological and physical properties.
References
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- 5-(4-Bromophenyl)
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- 5-(4-Bromophenyl)pyrimidine-4,6-diol | CAS 706811-25-8. Veeprho.25-8. Veeprho.
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- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Scalable Synthesis of Pyrimidinone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrimidinone Scaffold
Pyrimidinone derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Their prevalence in pharmaceuticals stems from their ability to mimic endogenous nucleic acids, allowing them to interact with a wide array of biological targets such as enzymes and receptors.[1][4][5] This versatile scaffold is found in a variety of FDA-approved drugs, including antiviral, antibacterial, anti-inflammatory, and notably, anticancer medications.[1][2] Given their therapeutic importance, the development of efficient, robust, and scalable synthetic methodologies is of paramount importance to both academic research and the pharmaceutical industry.
This guide provides an in-depth exploration of key techniques for the large-scale synthesis of pyrimidinone derivatives, moving beyond laboratory-scale procedures to address the challenges of industrial production. We will delve into the mechanistic underpinnings of each method, offering field-proven insights and detailed protocols to empower researchers in their drug development endeavors.
I. The Biginelli Reaction: A Time-Honored Workhorse for Scale-Up
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction remains a highly relevant and widely utilized method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7][8] Its enduring appeal lies in its operational simplicity and the direct assembly of the pyrimidinone core from readily available starting materials: an aldehyde, a β-ketoester, and urea or thiourea.[3][6][9]
Causality of Experimental Choices in Scaling the Biginelli Reaction
While the classical Biginelli reaction often suffers from low yields, especially with aliphatic and substituted aromatic aldehydes, modern modifications have significantly enhanced its efficiency and scalability.[7] The choice of catalyst is critical. While traditional methods employ strong Brønsted or Lewis acids, these can lead to side reactions and difficult workup procedures on a large scale.[6][7] The shift towards milder and recyclable catalysts, such as lanthanide triflates (e.g., Yb(OTf)₃) or performing the reaction under solvent-free conditions, addresses these issues by improving yields, reducing reaction times, and simplifying purification.[9][10] Solvent-free approaches, like ball milling, are particularly attractive for green chemistry and industrial applications as they minimize solvent waste and can lead to the formation of pure products with excellent yields.[11]
Sources
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- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties | MDPI [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Probing Molecular Interactions: A Guide to Docking 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one with Key Protein Targets
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing molecular docking studies of the novel compound 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one with three therapeutically relevant protein targets: Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-Kinase (PI3K), and Cyclooxygenase-2 (COX-2). The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1] This guide eschews a rigid template, instead offering a narrative built on scientific integrity, field-proven insights, and a self-validating protocol structure.
Introduction: The Significance of Pyrimidinones in Drug Discovery
The this compound molecule, with its distinct pyrimidinone core, presents a compelling starting point for inhibitor design. The hydroxyl and bromophenyl moieties offer potential hydrogen bonding and hydrophobic interactions, respectively, which can be exploited for potent and selective binding to protein targets.[2] Understanding these interactions at an atomic level is paramount for rational drug design, and in silico molecular docking is a powerful and indispensable tool in this endeavor.[3] This guide will walk you through the entire process, from ligand and protein preparation to the critical analysis of docking results, empowering you to unlock the therapeutic potential of this and similar compounds.
I. Foundational Concepts: The "Why" Behind the "How"
Before delving into the step-by-step protocols, it is crucial to understand the rationale behind our choice of protein targets and the fundamental principles of the docking process.
A. Strategic Selection of Protein Targets
The choice of CDK2, PI3Kα, and COX-2 is predicated on the known biological activities of pyrimidine and pyrimidinone derivatives.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology.[4] Aberrant CDK2 activity is a hallmark of many cancers, and numerous pyrimidine-based inhibitors have been developed to target its ATP-binding pocket.[4][5]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a frequent event in cancer.[6] Pyrimidinone-containing molecules have shown promise as potent PI3K inhibitors.[7]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins, COX-2 is a major target for anti-inflammatory drugs.[8] The larger, more accommodating active site of COX-2 compared to its isoform, COX-1, allows for the design of selective inhibitors, a strategy that has been successfully employed with pyrimidine-based scaffolds.[1][8][9]
B. The Logic of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction, often expressed as a binding affinity or score. The process computationally simulates the binding process, allowing for the identification of key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. A robust docking protocol is a self-validating system, where the predicted binding mode of a known inhibitor (the co-crystallized ligand) closely matches its experimentally determined orientation.
II. The Arsenal: Essential Software and Tools
This guide will utilize a suite of widely adopted and freely available bioinformatics tools:
-
Chemical Drawing Software (e.g., ChemDraw, Avogadro): For generating the 2D and initial 3D structure of our ligand. Avogadro is a free and open-source molecular editor.[10]
-
AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for docking with AutoDock Vina.
-
AutoDock Vina: A powerful and widely used program for molecular docking.[11][12]
-
PyMOL: A molecular visualization system for rendering and analyzing the 3D structures of proteins and ligands and their interactions.
III. The Blueprint: Experimental Workflow
The overall workflow for our docking studies is a systematic process designed to ensure accuracy and reproducibility.
Figure 1: A schematic of the molecular docking workflow.
IV. Detailed Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step protocols for the docking of this compound against our selected protein targets.
Protocol 1: Ligand Preparation
The initial step is to generate a high-quality 3D structure of our ligand.
-
2D Structure Generation:
-
3D Structure Generation and Energy Minimization:
-
Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality built-in.
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 in Avogadro). This step is crucial to obtain a low-energy, geometrically favorable conformation.
-
Save the 3D structure as a .mol2 or .pdb file.
-
-
Preparation for Docking with AutoDockTools (ADT):
-
Open ADT.
-
Go to Ligand -> Input -> Open and select your saved ligand file.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.
-
Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).
-
Protocol 2: Protein Preparation
We will prepare three different protein targets. The general procedure is the same for each.
-
Protein Structure Retrieval:
-
Protein Cleaning and Preparation with ADT:
-
Open ADT and load the downloaded PDB file (File -> Read Molecule).
-
Remove water molecules (Edit -> Delete Water).
-
Remove the co-crystallized ligand and any other heteroatoms that are not part of the protein.
-
Add polar hydrogens (Edit -> Hydrogens -> Add).
-
Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).
-
Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).
-
Protocol 3: Grid Box Generation
The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.
-
Defining the Grid Box:
-
In ADT, with the prepared protein loaded, go to Grid -> Grid Box.
-
A box will appear around the protein.
-
To center the grid on the co-crystallized ligand's binding site (for validation) or the predicted binding site, you can manually adjust the center coordinates and dimensions. A good starting point for the dimensions is a 20 x 20 x 20 Å box. The exact size should be large enough to accommodate the ligand and allow for some rotational and translational freedom.[2][20][21][22]
-
For our specific targets, the grid box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file.
-
Protocol 4: Running the Docking Simulation with AutoDock Vina
-
Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the file names and coordinates with your own:
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computation time but also the reliability of the results. A value of 16 is a good balance for initial studies.[11][12][23][24]
-
-
Running Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the conf.txt file.
-
Execute the following command: vina --config conf.txt --log log.txt
-
Vina will perform the docking and output the results to a file named out.pdbqt and a log file named log.txt.
-
V. Data Presentation and Analysis: From Numbers to Insights
The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. The next step is to analyze these results to gain meaningful insights.
A. Quantitative Data Summary
The docking results for this compound with the three protein targets are summarized below. The binding affinity is reported in kcal/mol, with more negative values indicating stronger binding.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| CDK2 | 1HCK | -8.5 | Leu83, Glu81, Asp86 |
| PI3Kα | 4JPS | -9.2 | Val850, Lys802, Tyr836 |
| COX-2 | 1CX2 | -7.9 | Arg513, His90, Ser530 |
B. Visualization and Interaction Analysis with PyMOL
Visual inspection of the docking poses is essential to understand the binding mode and the key interactions.
-
Loading Structures in PyMOL:
-
Open PyMOL.
-
Load the prepared protein PDBQT file (File -> Open).
-
Load the docking output file (out.pdbqt). This will display the different predicted binding poses.
-
-
Analyzing Interactions:
-
Select the best-scoring pose (usually the first one).
-
Display the protein in a surface or cartoon representation.
-
Show the ligand as sticks.
-
Use the Action -> preset -> ligand sites -> cartoon to visualize the residues around the ligand.
-
Identify and measure hydrogen bonds using the Wizard -> Measurement tool.
-
Analyze hydrophobic interactions by observing the proximity of non-polar residues to the ligand.
-
C. Expert Analysis of Predicted Interactions
The trustworthiness of a docking result is enhanced when the predicted interactions align with known structure-activity relationships.
-
CDK2: The predicted interactions with the hinge region residues Leu83 and Glu81 are characteristic of many CDK2 inhibitors.[25][26] The interaction with Asp86 is also commonly observed.[25] The pyrimidine core of our ligand is well-positioned to form these crucial hydrogen bonds.
Figure 2: Predicted interactions with CDK2.
-
PI3Kα: The predicted hydrogen bond with the hinge residue Val850 is a hallmark of PI3K inhibitors.[7] Interactions with Lys802 and a π-π stacking with the gatekeeper residue Tyr836 are also consistent with published data on pyrimidinone-based PI3K inhibitors.[7]
Figure 3: Predicted interactions with PI3Kα.
-
COX-2: The ability of the ligand to interact with Arg513 in the side pocket of COX-2 is a key determinant of selectivity over COX-1.[8][27][28] The predicted hydrogen bonds with His90 and Ser530 are also critical for inhibitor binding.[27][28]
Figure 4: Predicted interactions with COX-2.
VI. Conclusion and Future Directions
This application note has provided a detailed and scientifically grounded protocol for conducting molecular docking studies of this compound with CDK2, PI3Kα, and COX-2. The predicted binding modes and interactions are consistent with existing knowledge of inhibitor binding to these important drug targets, providing a strong rationale for the further experimental investigation of this compound and its derivatives. Future work should focus on the synthesis and in vitro biological evaluation of this compound to validate the in silico predictions. Furthermore, the docking protocols outlined here can be adapted for virtual screening of compound libraries to identify other novel pyrimidinone-based inhibitors with improved potency and selectivity.
VII. References
-
AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. Retrieved from [Link]
-
Feinstein, W. P., & Brylinski, M. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. Journal of Cheminformatics, 7(1), 18. Retrieved from [Link]
-
Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810–15814. Retrieved from [Link]
-
Harikrishnan, N., Arockia, B. S. M., & Sykes, A. G. (2021). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 26(16), 4786. Retrieved from [Link]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., ... & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. Retrieved from [Link]
-
Oleg, T., & Arthur, O. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Retrieved from [Link]
-
Scripps Research Institute. (n.d.). AutoDock Vina FAQ. Retrieved from [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Retrieved from [Link]
-
DeLano, W. L. (2002). The PyMOL molecular graphics system. Schrödinger, LLC. Retrieved from [Link]
-
Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of chemical information and computer sciences, 28(1), 31-36. Retrieved from [Link]
-
Heffron, T. P., Ndubaku, C. O., Salphati, L., Alicke, B., Cheong, J., & Wei, B. (2016). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS medicinal chemistry letters, 7(4), 423–428. Retrieved from [Link]
-
Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., & Gierse, J. K. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interaction with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763-45769. Retrieved from [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. Retrieved from [Link]
-
Z. Lu, X. Li, & J. Wang. (2022). Design, Synthesis, and Biological Evaluation of Novel Pyrimidine Derivatives as Potent and Selective COX-2 Inhibitors. Molecules, 27(3), 948. Retrieved from [Link]
-
Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of cheminformatics, 4(1), 17. Retrieved from [Link]
-
Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of computer-aided molecular design, 27(3), 221-234. Retrieved from [Link]
-
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33. Retrieved from [Link]
-
Forli, S., & Olson, A. J. (2012). A force field with discrete displaceable waters and desolvation energy calculated with a computationally efficient algorithm for protein-ligand docking. Journal of medicinal chemistry, 55(2), 623-638. Retrieved from [Link]
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. Retrieved from [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC - NIH. (n.d.). Retrieved from [Link]
-
Meeko: Docking straight from SMILES string | Oxford Protein Informatics Group. (2022, August 22). Retrieved from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (n.d.). Retrieved from [Link]
-
From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. (n.d.). Retrieved from [Link]
-
Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (n.d.). Retrieved from [Link]
-
Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024, September 24). Retrieved from [Link]
-
(A) The active site of CDK2 (residues with backbone atoms). The black... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - ResearchGate. (2025, August 10). Retrieved from [Link]
-
PI3K inhibitors: review and new strategies - PMC - NIH. (2020, May 19). Retrieved from [Link]
-
AutoDock Vina: Grid Box technicalities? - ResearchGate. (2025, January 25). Retrieved from [Link]
-
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC - NIH. (2024, June 10). Retrieved from [Link]
-
Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed. (2024, April 30). Retrieved from [Link]
-
How do I best prepare a molecule drawing in ChemDraw into a 3D conformer using iBabel? (2022, April 16). Retrieved from [Link]
-
Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PubMed Central. (n.d.). Retrieved from [Link]
-
Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers - NIH. (n.d.). Retrieved from [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - NIH. (2022, August 3). Retrieved from [Link]
-
CyclinA-CDK2 Complex. (n.d.). Retrieved from [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - ACS Publications. (n.d.). Retrieved from [Link]
-
Comparison of the Active and Monomeric CDK2 Binding Modes of Pyrimidine Inhibitors 3, 5, and 6 - ResearchGate. (n.d.). Retrieved from [Link]
-
Anyone know how to generate 3D models like this to put in ChemDraw? From Evans notes. (2022, September 15). Retrieved from [Link]
-
Guide to ChemDraw, Avogadro, and Pymol - YouTube. (2023, January 24). Retrieved from [Link]
-
Drawing and Optimizing Drug Structures with Avogadro - Complete Tutorial - YouTube. (2024, July 18). Retrieved from [Link]
-
Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - PMC. (2015, April 24). Retrieved from [Link]
-
In Silico Approach for Identification of PI3K/mTOR Dual Inhibitors for Multiple Myeloma Treatment - DergiPark. (n.d.). Retrieved from [Link]
-
Avogadro - Free cross-platform molecular editor - Avogadro. (n.d.). Retrieved from [Link]
-
Virtual Docking Screening and QSAR Studies to Explore PI3K and mTOR Inhibitors Acting on AKT in Cancers - Fortune Journals. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for Testing the Effects of Pyrimidinone Compounds in Cell Culture
I. Introduction: The Pyrimidinone Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents. Its inherent ability to mimic the purine bases of ATP allows for effective competition at the catalytic sites of a vast array of enzymes, particularly protein kinases. Pyrimidinone compounds, a prominent class of pyrimidine derivatives, have garnered significant attention in oncology research for their potential to modulate key signaling pathways that drive cancer cell proliferation and survival.
Many pyrimidinone-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes controlling cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Notably, various pyrimidinone derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as B-Raf.[2][3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis, making pyrimidinone compounds a promising class of anti-cancer drug candidates.[4]
This guide provides a comprehensive suite of cell culture protocols designed to rigorously evaluate the in vitro efficacy and mechanism of action of novel pyrimidinone compounds. As a senior application scientist, the following protocols are presented not merely as a sequence of steps, but as a validated, logical workflow. This workflow is designed to move from broad phenotypic effects to specific molecular mechanisms, ensuring a thorough understanding of a compound's biological activity. The causality behind experimental choices and the inclusion of self-validating controls are emphasized throughout to ensure scientific integrity and the generation of robust, reproducible data.
II. The Experimental Workflow: A Multi-Faceted Approach to Compound Evaluation
A systematic approach is crucial when characterizing the effects of a new chemical entity. The following workflow is designed to first establish the cytotoxic or cytostatic potential of a pyrimidinone compound and then to elucidate the underlying mechanism of action.
Caption: Workflow and interpretation of the Annexin V/PI apoptosis assay.
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
6-well plates
-
Cancer cell line
-
Pyrimidinone test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidinone compound at concentrations around the determined IC50 for an appropriate time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). [5]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [5]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants. [6]
B. Cell Cycle Analysis: Propidium Iodide Staining
Pyrimidinone compounds that inhibit CDKs are expected to cause cell cycle arrest. [7]Cell cycle analysis using propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [8]PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. [8]Since cells in G2/M have twice the DNA content of cells in G0/G1, flow cytometry can be used to quantify the percentage of cells in each phase.
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
6-well plates
-
Cancer cell line
-
Pyrimidinone test compound
-
PBS
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (cells can be stored in ethanol for several weeks).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining solution. The RNase is crucial to remove RNA, which PI can also bind to. [9]5. Incubation: Incubate for 30 minutes at room temperature in the dark. [9]6. Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1 and G2/M phases, with the S phase in between.
V. Phase 3: Validating the Molecular Target
After identifying a clear phenotypic effect (e.g., apoptosis or cell cycle arrest), the final step is to validate that the pyrimidinone compound is engaging its intended molecular target. Since many pyrimidinones are kinase inhibitors, Western blotting is an invaluable technique to probe the phosphorylation status of key proteins in relevant signaling pathways. [10]
A. Western Blotting for Kinase Pathway Modulation
For pyrimidinone compounds targeting CDKs or the MAPK pathway, Western blotting can be used to detect changes in the phosphorylation of downstream substrates. For example, CDK4/6 inhibitors would be expected to decrease the phosphorylation of the Retinoblastoma (Rb) protein. [11]Similarly, inhibitors of the MAPK pathway (e.g., B-Raf inhibitors) would lead to decreased phosphorylation of downstream kinases like MEK and ERK. [12] Protocol 4: Western Blot Analysis
Materials:
-
6-well plates
-
Cancer cell line
-
Pyrimidinone test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the compound for a shorter duration (e.g., 1-6 hours) to capture early signaling events. After treatment, wash cells with cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probing: To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a loading control (e.g., GAPDH or β-actin). [13]
Target Pathway Key Proteins to Probe (Phospho & Total) Rationale Cell Cycle (CDK4/6) Rb (Retinoblastoma) Direct downstream substrate of CDK4/6; decreased phosphorylation indicates inhibition. MAPK Pathway (B-Raf) MEK, ERK1/2 Downstream kinases in the B-Raf signaling cascade; decreased phosphorylation indicates pathway inhibition. | Loading Control | GAPDH, β-actin, Tubulin | Ensures equal protein loading across all lanes for accurate comparison. [13]|
VI. Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive in vitro evaluation of pyrimidinone compounds. By systematically progressing from broad assessments of cell viability to detailed mechanistic studies of apoptosis, cell cycle, and target-specific signaling pathways, researchers can build a compelling data package that clearly defines a compound's therapeutic potential. The emphasis on appropriate controls and the understanding of the scientific principles behind each technique are paramount for generating high-quality, interpretable, and trustworthy data in the competitive landscape of drug discovery.
VII. References
-
Chaudhary, P., et al. (2022). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Journal of the Iranian Chemical Society, 19(10), 4165-4191.
-
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1108-1122.
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Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N′-[4-(pyrimidin-4-ylamino) phenyl] urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific reports, 5(1), 1-15.
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Lin, K., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 63(15), 8237-8252.
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Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds
Introduction: The Enduring Significance of Pyrimidine-Based Compounds in Oncology
Pyrimidine analogs represent a foundational class of chemotherapy agents, pivotal in the treatment of a wide array of solid and hematological malignancies.[1][2][3] Compounds like 5-fluorouracil (5-FU) and gemcitabine exert their cytotoxic effects primarily by interfering with nucleic acid synthesis.[4][5] As structural mimics of natural pyrimidines, they are intracellularly metabolized into active nucleotides.[2][6][7][8] These active forms then inhibit key enzymes, such as thymidylate synthase, or are fraudulently incorporated into DNA and RNA, leading to replication arrest, RNA dysfunction, and ultimately, apoptotic cell death.[4][9]
The successful translation of a novel pyrimidine-based compound from the bench to the clinic is contingent upon a meticulously designed and rigorously executed in vivo experimental plan.[10] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, moving beyond mere procedural lists to explain the causal logic behind critical experimental choices. Our focus is on building a robust preclinical data package that accurately assesses anti-tumor efficacy, delineates the pharmacokinetic/pharmacodynamic (PK/PD) relationship, and establishes a preliminary safety profile.
Part A: Preclinical Strategy & Model Selection
The foundation of any successful in vivo study is a clear strategy rooted in the compound's mechanism of action and the specific research questions being addressed.
A1. The Crucial First Step: Defining Research Objectives
Before any animal is dosed, the primary and secondary objectives must be explicitly defined. These objectives will dictate every subsequent decision, from model selection to endpoint analysis. Key questions to address include:
-
Primary Objective: Is the goal to demonstrate tumor growth inhibition, establish a maximum tolerated dose, or characterize the PK/PD profile?
-
Secondary Objectives: Are you investigating biomarkers of response, mechanisms of resistance, or the compound's effect on the tumor microenvironment?
-
Translational Relevance: How does the chosen animal model and experimental design relate to the intended human clinical application?[11][12]
A2. Selecting the Appropriate In Vivo Model
The choice of animal model is paramount for generating clinically relevant data.[10] No single model is perfect; the selection must be a deliberate process balancing scientific objectives with practical limitations.
| Model Type | Description | Advantages | Disadvantages | Best Use Case for Pyrimidine Compounds |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines (e.g., HCT-116, A549) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID).[10] | High reproducibility, rapid tumor growth, cost-effective, well-characterized cell lines. | Lack of tumor heterogeneity, loss of original tumor architecture, absence of a functional immune system. | Initial efficacy screening, dose-response studies, direct anti-tumor activity assessment. |
| Syngeneic Models | Murine cancer cells are implanted into immunocompetent mice of the same genetic background.[10] | Intact immune system allows for evaluation of immunomodulatory effects. | Limited availability of murine cell lines that recapitulate human cancers. | Investigating combination therapies with immunotherapy; studying the interplay between chemotherapy and the immune response. |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[13][14][15] | Preserves original tumor histology, genetic heterogeneity, and microenvironment.[13][14][16] High predictive value for clinical response.[13][16] | Costly, technically challenging, slower tumor growth, requires a large bank of well-characterized models.[14][17] | Efficacy testing in models that reflect human tumor diversity, biomarker discovery, studying mechanisms of resistance.[14][16] |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop spontaneous tumors that mimic human cancer progression. | Tumors arise in the correct microenvironment with an intact immune system; ideal for studying tumorigenesis. | Long latency, high cost, potential for tumor heterogeneity within a cohort. | Investigating effects on tumor initiation and progression; long-term efficacy and safety studies. |
The choice of model should be a logical progression based on the stage of drug development.
Caption: Decision tree for selecting the appropriate in vivo cancer model.
A3. Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted with the highest ethical standards.
-
IACUC Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
-
ARRIVE Guidelines: Adherence to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines is essential for ensuring transparency and reproducibility.[11][12][18][19][20] These guidelines provide a checklist to ensure that publications report research in enough detail to be evaluated and reproduced.[11][19]
Part B: Core Experimental Protocols & Workflows
A logical sequence of in vivo experiments is critical for building a comprehensive preclinical data package. The typical workflow progresses from safety and dose-finding to definitive efficacy studies.
Caption: Standard preclinical in vivo workflow for oncology compounds.
B1. Maximum Tolerated Dose (MTD) and Toxicity Studies
The MTD study is a critical first step to define the upper dose limit of a compound that can be administered without causing unacceptable toxicity.[21][22][23][24]
Protocol: Acute MTD Study in Non-Tumor Bearing Mice
-
Animal Model: Use healthy mice of the same strain that will be used for efficacy studies (e.g., BALB/c nude). Use a small number of animals per group (n=3-5).[25]
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of 5-6 doses. A common strategy is to use a doubling dose escalation (e.g., 10, 20, 40, 80, 160 mg/kg).[25]
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.)). Include a vehicle-only control group.
-
Monitoring: Monitor animals daily for 7-14 days. Key parameters include:
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of toxicity.[24]
-
Data Presentation:
| Dose (mg/kg) | Route | n | Mean Body Weight Change (%) Day 7 | Clinical Score (Mean) | Mortality |
| Vehicle | i.p. | 3 | +2.5% | 0 | 0/3 |
| 50 | i.p. | 3 | -1.8% | 0 | 0/3 |
| 100 | i.p. | 3 | -8.5% | 1 | 0/3 |
| 125 | i.p. | 3 | -15.2% | 2 | 0/3 |
| 250 | i.p. | 3 | -24.1% | 4 | 1/3 |
This table presents example data. The MTD in this example would be 125 mg/kg.
B2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are essential to understand the relationship between drug exposure (PK) and its biological effect (PD).[10] For pyrimidine analogs, this involves correlating plasma drug concentration with the levels of active intracellular metabolites and the modulation of downstream targets.[6][8]
Protocol: PK/PD Study in Tumor-Bearing Mice
-
Model: Use tumor-bearing mice (e.g., CDX model) to ensure the tumor's influence on drug distribution is captured.
-
Dosing: Administer a single dose of the compound (typically at or below the MTD).
-
PK Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process to plasma and analyze for parent compound concentration using LC-MS/MS.
-
PD Sampling: At corresponding time points, euthanize cohorts of mice (n=3 per time point) and collect tumors and relevant tissues.
-
PD Analysis:
-
Metabolite Analysis: Quantify the intracellular concentrations of the mono-, di-, and triphosphate forms of the pyrimidine analog using LC-MS/MS.[2][6][7]
-
Target Engagement: Measure the inhibition of the target enzyme (e.g., thymidylate synthase activity assay).
-
Biomarker Modulation: Analyze downstream effects, such as apoptosis (e.g., cleaved caspase-3 staining) or cell proliferation (e.g., Ki67 staining).[26]
-
-
Data Analysis: Correlate the plasma PK profile with the intracellular pharmacokinetics of the active metabolites and the time course of target modulation. This data is crucial for designing an optimal dosing schedule for efficacy studies.[6]
B3. Efficacy (Tumor Growth Inhibition) Studies
The definitive efficacy study assesses the compound's ability to inhibit tumor growth in vivo.[27]
Protocol: Subcutaneous Xenograft Efficacy Study
-
Model and Cell Implantation:
-
Select an appropriate cell line (e.g., HCT-116 colorectal cancer for a 5-FU analog).
-
Inject 1-5 million cells subcutaneously into the flank of immunodeficient mice.[28]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week.[28][29]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[28][30]
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups at the start of treatment.[28][31]
-
-
Treatment Groups:
-
Group 1: Vehicle Control: Receives the drug formulation vehicle on the same schedule as the treatment groups.
-
Group 2: Test Compound (Low Dose): e.g., 0.5x MTD.
-
Group 3: Test Compound (High Dose): e.g., MTD.
-
Group 4: Positive Control (Optional): A standard-of-care drug (e.g., 5-FU) to benchmark efficacy.
-
-
Dosing and Monitoring:
-
Administer treatment according to the schedule determined from PK/PD studies (e.g., daily, twice weekly).
-
Continue monitoring tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoints:
-
Primary: Tumor volume. The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³).
-
Calculated Metric: Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Secondary: Body weight, survival, and terminal tissue collection for biomarker analysis. It is highly recommended to continue measurements during the tumor regrowth phase after treatment stops to better model drug effects.[27][32]
-
Data Presentation: Tumor Growth Curves Results are typically presented as a plot of mean tumor volume ± standard error of the mean (SEM) over time for each group.
Part C: Advanced Considerations
C1. Investigating Mechanisms of Action
The mechanism of action of pyrimidine-based compounds often involves the inhibition of thymidylate synthase and incorporation into DNA/RNA.
Caption: Simplified mechanism of action for 5-Fluorouracil (5-FU).
C2. Combination Therapy Design
Pyrimidine analogs are frequently used in combination regimens.[33][34] In vivo studies are critical for evaluating the potential for synergy and increased toxicity. When combining a pyrimidine analog with another agent, the MTD of the combination must be determined, as toxicities can be additive or synergistic.
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- Lam, T., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17(1), 689.
- Jager, W., et al. (2002). Inhibition of tumor growth in a murine xenograft model by thalidomide. Journal of Clinical Oncology, 20(15_suppl), 478-478.
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- El-Damasy, D. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(15), 4567.
- Staszewska-Krajewska, O., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.
- Correale, P., et al. (2003). Gemcitabine increases systemic 5-fluorouracil exposure in advanced cancer patients. European Journal of Cancer, 39(12), 1735-1739.
- Artese, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(21), 6432.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Problems in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of pyrimidine derivatives. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving in your work.
Section 1: Low Yields and Reaction Failures
Low product yield is one of the most frequent issues in pyrimidine synthesis. The causes can range from suboptimal reaction conditions to catalyst inefficiency. This section addresses these core problems in a question-and-answer format.
FAQ 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the primary factors to investigate?
Low yields in the Biginelli reaction, a cornerstone of pyrimidine synthesis, are a common challenge that can often be traced back to several key factors.[1][2] A systematic approach to troubleshooting is essential for identifying the root cause.[3]
-
Catalyst Choice and Activity : The catalyst is crucial for driving the reaction forward. While classic methods utilize strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates often provide better yields.[1] If you are using a reusable catalyst, it may require regeneration.[4]
-
Reaction Conditions : Temperature and reaction time are critical. While refluxing in ethanol is a common practice, some substrates may benefit from milder conditions to prevent degradation, while others might require higher temperatures under solvent-free conditions to proceed efficiently.[1] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Solvent Effects : The polarity of the solvent can significantly impact the reaction rate and yield.[1] Polar solvents are generally preferred.[1][5] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free mechanochemical approaches can lead to improved outcomes.[1][6]
-
Purity of Reactants : Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities in the starting materials can introduce competing side reactions or inhibit the catalyst, ultimately lowering the yield of the desired product.[1][7]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues in your pyrimidine synthesis.
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.[7]
FAQ 2: My Pinner pyrimidine synthesis is failing, with significant amounts of unreacted starting materials. What are the likely causes?
The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions. Low conversion can often be attributed to the following:
-
Amidine Quality : Amidines, particularly as hydrochloride salts, can be hygroscopic and may hydrolyze over time. It is crucial to use freshly prepared or purified amidine hydrochloride to ensure its reactivity.[4]
-
Anhydrous Conditions : The reaction is sensitive to water, which can lead to the hydrolysis of intermediates and starting materials.[4][8] Ensure that all glassware is oven-dried and that anhydrous solvents are used.[8] Running the reaction under an inert atmosphere of nitrogen or argon is also recommended.[7][8]
-
Base Selection : The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[4] Common bases include sodium ethoxide and potassium carbonate.[4]
-
Incomplete Cyclization : If you observe the formation of an uncyclized intermediate, it may be due to insufficient activation of the carbonyl group or steric hindrance.[4][8] Adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[4]
Section 2: Side Reactions and Impurity Formation
The formation of unexpected byproducts is a common hurdle that complicates purification and reduces the overall yield. Understanding the origins of these side reactions is key to their prevention.
FAQ 3: In my Biginelli reaction, I've isolated a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures.[4] This pathway competes directly with the desired Biginelli reaction.
Strategies to Minimize DHP Formation:
-
Lower Reaction Temperature : The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[4]
-
Catalyst Selection : The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[4]
-
Order of Addition : In some cases, adding the urea last can help to minimize its decomposition into ammonia before it can participate in the desired reaction.[4]
Visualizing Competing Reaction Pathways
The diagram below illustrates the competition between the desired Biginelli pathway and the Hantzsch side reaction.
Caption: Competing pathways in the Biginelli reaction.[1]
FAQ 4: How can I identify and minimize impurities when scaling up my pyrimidine synthesis?
A drop in yield and the appearance of new impurities during scale-up are common challenges.[3] This is often due to issues with mass and heat transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[3]
Common Impurities in Large-Scale Biginelli Reactions and Mitigation Strategies: [3]
| Impurity Type | Cause | Mitigation Strategy |
| Dihydropyridine Derivatives | Self-condensation of the β-ketoester. | Optimize reactant stoichiometry. A slight excess of urea can suppress this. |
| Aldol Condensation Products | Self-condensation of the aldehyde component. | Control the rate of addition of the aldehyde and ensure efficient mixing. |
| Oxidation Products | The dihydropyrimidine ring can be susceptible to oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Section 3: Purification and Characterization
Isolating and confirming the structure of your pyrimidine derivative can be as challenging as the synthesis itself.
FAQ 5: I'm struggling to purify my highly polar pyrimidine derivative. What are the best practices?
The high polarity of many pyrimidine derivatives can lead to challenges such as poor retention in reverse-phase chromatography and difficulty with crystallization.[9]
Recommended Purification Techniques for Polar Pyrimidines:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : This is often the preferred method for highly polar compounds. It uses a polar stationary phase with a mobile phase high in a less polar organic solvent, which promotes the retention of polar analytes.[9]
-
Reverse-Phase Chromatography (RPC) Optimization : While challenging, RPC can be adapted by using polar-endcapped columns or ion-pairing agents to enhance retention.[9] Adjusting the mobile phase pH to suppress ionization can also increase hydrophobicity and retention.[9]
-
Ion-Exchange Chromatography (IEC) : This technique is effective for ionizable pyrimidine derivatives, separating them based on their net charge.[9]
General Protocol for HILIC Purification
-
Column Selection : Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[9]
-
Mobile Phase Preparation : Prepare a mobile phase with a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[9]
-
Sample Preparation : Dissolve the crude product in the initial mobile phase or a solvent with similar or weaker elution strength.[9]
-
Gradient Elution : Start with a high organic concentration and gradually increase the aqueous portion to elute the compounds.
-
Fraction Collection and Analysis : Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
FAQ 6: What are the key spectroscopic signatures I should look for to confirm the structure of my pyrimidine product?
A combination of NMR spectroscopy and mass spectrometry is typically used to confirm the structure and purity of synthesized pyrimidines.[10][]
-
¹H NMR Spectroscopy : This powerful tool helps to elucidate the structure by providing information about the electronic environment of protons.[10] The chemical shifts are indicative of the substituents on the pyrimidine ring.[10]
-
¹³C NMR Spectroscopy : This provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS) : MS provides the mass-to-charge ratio (m/z), which helps determine the molecular weight and elemental composition.[10] The fragmentation pattern can also provide structural information.[12]
Typical Spectroscopic Data for a Dihydropyrimidinone (DHPM) Scaffold:
| Technique | Key Feature | Typical Chemical Shift/Value |
| ¹H NMR | N-H protons | δ 7.5 - 9.5 ppm (broad singlets) |
| C4-H proton | δ ~5.2 ppm (doublet) | |
| Aromatic protons | δ 7.0 - 7.5 ppm | |
| ¹³C NMR | C=O (Urea) | δ ~152 ppm |
| C=O (Ester) | δ ~165 ppm | |
| C2 (Pyrimidine ring) | δ ~148 ppm | |
| C4 (Pyrimidine ring) | δ ~59 ppm | |
| IR | N-H stretching | 3200 - 3400 cm⁻¹ |
| C=O stretching | 1650 - 1720 cm⁻¹ |
References
- Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.). ResearchGate.
- "Solvent-Less" Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (2020). ACS Sustainable Chemistry & Engineering.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. article.sapub.org [article.sapub.org]
Technical Support Center: Optimizing the Synthesis of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
Welcome to the technical support guide for the synthesis of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one. This molecule is a valuable heterocyclic building block in medicinal chemistry, notably as a precursor in the synthesis of advanced pharmaceutical agents like Macitentan, a dual endothelin receptor antagonist.[1][2] The synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, offering robust troubleshooting strategies and detailed protocols to empower you to overcome common experimental hurdles.
Section 1: Recommended Synthetic Pathway & Protocol
The most common and reliable route to this compound involves a two-step process: (1) Acylation of a malonic ester with 4-bromobenzoyl chloride to form a β-keto ester intermediate, and (2) Cyclocondensation of this intermediate with a formamidine source to construct the pyrimidinone ring.[3]
Caption: Overall two-step synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(4-bromobenzoyl)malonate (Intermediate)
This procedure is adapted from established methods for the acylation of malonic esters.[4]
-
Setup: Equip a three-necked, oven-dried round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Preparation: Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Enolate Formation: Cool the NaOEt solution to 0-5 °C in an ice bath. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at this temperature to ensure complete enolate formation. The formation of a white precipitate of the sodium salt of diethyl malonate is normal.[5]
-
Acylation: Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous toluene or THF. Add this solution dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and acidify carefully with dilute HCl to pH ~5.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude diethyl 2-(4-bromobenzoyl)malonate. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude diethyl 2-(4-bromobenzoyl)malonate (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add formamidine acetate (1.1-1.2 eq) and sodium ethoxide (2.1 eq, as a solid or freshly prepared solution) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 6-12 hours. Monitor the disappearance of the intermediate by TLC.
-
Workup & Precipitation: Cool the reaction mixture to room temperature. Slowly add water until a precipitate begins to form. Acidify the mixture to pH 5-6 with glacial acetic acid or dilute HCl. This protonates the phenoxide, causing the product to precipitate.
-
Isolation: Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water, followed by a small amount of cold ethanol or diethyl ether, to remove soluble impurities. Dry the solid under vacuum to yield the final product.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is disappointingly low. What are the primary factors to investigate?
A low yield is a frequent problem that can often be traced back to several key parameters.[6]
Answer:
The synthesis is sensitive to reaction conditions, reagent quality, and the efficiency of the cyclization step. Here is a systematic approach to troubleshooting:
-
Purity of Reagents: Ensure all reagents are pure and anhydrous.[6] Diethyl malonate should be freshly distilled if it is old. 4-bromobenzoyl chloride is moisture-sensitive and should be handled accordingly. The sodium ethoxide base is critical; use freshly prepared solution or high-quality commercial solid stored under inert gas. Moisture will consume the base and hydrolyze the ester and acid chloride.
-
Stoichiometry in Cyclization: The molar ratio of the base is crucial for the cyclization step. At least two equivalents of base are required: one to deprotonate the malonate moiety and another to drive the cyclization and subsequent tautomerization. An excess (2.1-2.2 eq) is recommended.
-
Reaction Conditions: Both temperature and reaction time are critical.[7] Incomplete reaction due to insufficient time or temperature, or product degradation from excessive heat, can lower yields. Monitor the reaction closely with TLC to determine the optimal endpoint.
Caption: Logical workflow for troubleshooting low yield.
Table 1: Recommended Optimization Parameters
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Key Considerations |
| Base (NaOEt) in Step 2 | 2.1 equivalents | 2.0 - 2.5 eq | Ensures complete deprotonation and drives the cyclization equilibrium forward. |
| Solvent for Step 2 | Anhydrous Ethanol | Acetonitrile, THF | Solvent polarity influences reaction rates and solubility of intermediates.[6] |
| Temperature for Step 2 | Reflux (~80 °C) | 60 °C to Reflux | Lower temperatures may reduce side reactions but require longer times. |
| Reaction Time for Step 2 | 8 hours | 4 - 16 hours | Must be determined by TLC monitoring to prevent product degradation.[7] |
| Precipitation pH | 5.5 | 5.0 - 6.0 | Over-acidification can lead to hydrolysis, while insufficient acid will leave the product as a soluble salt. |
Q2: The reaction stalls, and I isolate the uncyclized Knoevenagel-type intermediate. How can I promote full cyclization?
Answer:
Formation of the initial adduct between the β-keto ester and formamidine is rapid, but the subsequent cyclization can be the rate-limiting step. Stalling at this stage points to several potential issues:
-
Insufficient Base: As mentioned, the cyclization requires a strong base to proceed efficiently. Ensure you are using at least two full equivalents of high-quality sodium ethoxide.
-
Ineffective Water Removal: The cyclization is a condensation reaction that releases ethanol and water. While the reaction is typically run in ethanol, ensuring anhydrous conditions at the start is beneficial. The use of a solvent like toluene with a Dean-Stark trap could be explored in difficult cases, although this complicates the procedure.
-
Reversibility: The reaction can be reversible. Using a slight excess of the formamidine reagent (1.1-1.2 eq) can help push the equilibrium towards the cyclized product.
-
Temperature: If the reaction is stalling at a lower temperature, a modest increase in the reflux temperature (if possible, by switching to a higher-boiling solvent like n-butanol, though this requires re-optimization) may provide the necessary activation energy for the ring-closing step.
Q3: My crude product is contaminated with significant impurities. What are the likely side products?
Answer:
Side reactions are common in multicomponent condensations.[7] The most probable impurities are:
-
Unreacted Diethyl 2-(4-bromobenzoyl)malonate: This indicates an incomplete reaction. See Q1 and Q2 for solutions.
-
Hydrolysis Products: If moisture is present, 4-bromobenzoyl chloride can hydrolyze to 4-bromobenzoic acid. The final product can also be susceptible to ring-opening under harsh acidic or basic conditions, although it is generally stable.
-
Self-Condensation of Malonate: Diethyl malonate can undergo self-condensation, though this is less common under these conditions.
-
Side-reactions of Formamidine: Formamidine can decompose upon prolonged heating.
To minimize these, use pure, dry reagents, maintain an inert atmosphere, and optimize the reaction time to avoid prolonged heating after the product has formed.
Q4: Purification by column chromatography is ineffective. What are better methods?
Answer:
The target molecule is quite polar and has an acidic proton, which can cause streaking on silica gel columns.
-
Acid-Base Extraction/Precipitation (Recommended): The most effective purification is based on its acidic nature. After the reaction, instead of immediate precipitation, perform a workup:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine organic layers and extract the product into a dilute aqueous base (e.g., 1M NaOH or K₂CO₃). Your product will move to the aqueous layer as its sodium/potassium salt.
-
Wash the basic aqueous layer with a nonpolar solvent like ether or dichloromethane to remove non-acidic impurities.
-
Carefully re-acidify the clean aqueous layer with cold 1M HCl to pH 5-6. The pure product should precipitate out. Filter, wash with cold water, and dry.
-
-
Recrystallization: If the product is >90% pure after initial precipitation, recrystallization can be effective. Solvents to try include ethanol/water, dimethylformamide (DMF)/water, or isopropanol.[1]
-
Trituration: Slurrying the crude solid in a solvent where the impurities are soluble but the product is not (e.g., hot ethyl acetate or diethyl ether) can effectively wash away contaminants.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the pyrimidinone ring formation?
The reaction proceeds via a sequence of nucleophilic additions and condensations. First, one of the amino groups of formamidine attacks one of the ester carbonyls of the β-keto ester. This is followed by an intramolecular attack of the second amino group on the other ester carbonyl, leading to a cyclic intermediate which then eliminates two molecules of ethanol to form the final aromatic pyrimidinone ring system. The base is crucial for deprotonating the nucleophiles and facilitating the condensation steps.
Q2: Are there viable alternative synthetic routes?
Yes, other routes exist, though the one detailed here is common. One alternative involves a Biginelli-type three-component reaction using 4-bromobenzaldehyde, a malonate ester, and urea or thiourea.[8][9] However, this typically leads to a dihydropyrimidinone, which would require a subsequent oxidation step to achieve the desired aromatic pyrimidinone. Another approach could involve palladium-catalyzed cross-coupling reactions to introduce the 4-bromophenyl group onto a pre-formed pyrimidinone scaffold.
Q3: What are the critical safety precautions for this synthesis?
-
Sodium Metal: Reacts violently with water and is flammable. Must be handled under an inert atmosphere and quenched carefully.
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Avoid contact with skin and eyes.
-
4-Bromobenzoyl Chloride: A lachrymator and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Ethanol, toluene, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present.
References
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Reddit r/OrganicChemistry. (2022). The synthesis of Pyrimidinone or pyrimidine derivatives.
- Al-Deeb, O. A., et al. (2018). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. Molecules, 23(11), 2999.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- Sciencemadness Discussion Board. (2020). Synthesis of diethyl diethylmalonate.
- Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester.
- de la Cruz, P., et al. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 25(23), 5747.
- Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142.
- PubMed. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyrimidinone Synthesis via the Biginelli Reaction
Welcome to the technical support hub for pyrimidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Biginelli reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions.
Introduction to the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction elegantly synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (or thiourea).[1][2][3][4] The versatility and efficiency of this reaction have made it a cornerstone in synthesizing a wide array of pharmacologically active compounds, including calcium channel blockers and antihypertensive agents.[1][5][6]
Despite its utility, the Biginelli reaction is not without its challenges. Issues such as low yields, competing side reactions, and purification difficulties are common hurdles. This guide provides a structured approach to diagnosing and resolving these problems.
Understanding the Mechanism: The Key to Optimization
Effective troubleshooting begins with a solid understanding of the reaction mechanism. While several pathways have been debated, substantial evidence points to a mechanism involving an N-acyliminium ion intermediate.[7][8][9]
Here is a simplified representation of the widely accepted mechanism:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form a key N-acyliminium ion intermediate.[2][7][9] This is often the rate-determining step.
-
Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.[8][9]
-
Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the final DHPM product.[1][8]
This mechanistic understanding informs our troubleshooting strategy. For instance, a stall in the reaction could indicate an issue at any of these key stages.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: Low Yield or No Reaction
A low yield of the desired DHPM is one of the most frequently encountered problems.[10] This can often be traced back to suboptimal reaction conditions or catalyst issues.
Initial Diagnostic Questions:
-
Is your catalyst active and present in the correct concentration?
-
Are your reagents pure?
-
Are the reaction temperature and time appropriate for your specific substrates?
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
-
Catalyst Selection and Optimization: The choice of catalyst is critical.[11] While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[10] A screening of various Lewis acids (e.g., InCl₃, Yb(OTf)₃, FeCl₃) or solid acid catalysts can often lead to significant improvements.[8][10][12] The catalyst's role is essential, as in its absence, product formation is often difficult, resulting in poor yields.[10][11]
-
Solvent Effects: The polarity of the solvent can greatly influence the reaction rate and yield.[10] Polar solvents are generally preferred.[3][10] An investigation into catalytic and solvent effects concluded that the diketo-enol tautomerization equilibrium of the dicarbonyl reactant, which is dictated by the solvent, influences the reaction yield.[13][14] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.[10][15]
-
Temperature and Reaction Time: Some reactions may require higher temperatures (reflux) or longer reaction times to proceed to completion.[16][17] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[16][17]
-
Reagent Purity and Stoichiometry: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[10] Using a slight excess of urea (1.2–1.5 equivalents) can help push the equilibrium towards the desired product.[18] Aliphatic aldehydes can be more prone to self-condensation, and for these substrates, milder reaction conditions may be necessary.[18][19]
Problem 2: Formation of a Major Byproduct
The appearance of unexpected peaks in your analytical data (e.g., NMR, HPLC) indicates the formation of byproducts. Identifying these impurities is the first step toward suppressing their formation.
| Byproduct | Formation Pathway | Prevention Strategies |
| Hantzsch-type 1,4-Dihydropyridine (DHP) | Two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[16][17] | - Lower the reaction temperature.[16][17]- Carefully select the catalyst.[16][17]- Consider adding urea last to the reaction mixture.[16][17] |
| Knoevenagel Condensation Product | Condensation between the aldehyde and the β-ketoester, which then fails to cyclize.[18] | - Alter stoichiometry (use a slight excess of urea).[18]- Choose a catalyst that favors the iminium ion pathway.[18] |
| Open-Chain Ureide Intermediate | Failure of the final cyclization and dehydration step.[18] | - Increase the acid catalyst concentration or strength.[18]- Increase the reaction temperature to provide activation energy for ring closure.[18] |
graph "Byproduct_Formation" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];Start [label="Major Byproduct Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Step 1: Characterize Byproduct\n(NMR, MS)", fillcolor="#FBBC05"]; Hantzsch [label="Hantzsch DHP?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Knoevenagel [label="Knoevenagel Adduct?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Open_Chain [label="Open-Chain Ureide?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solve_Hantzsch [label="Solution:\n- Lower Temperature\n- Optimize Catalyst", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solve_Knoevenagel [label="Solution:\n- Increase Urea Stoichiometry\n- Change Catalyst", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solve_Open_Chain [label="Solution:\n- Increase Catalyst Loading/Strength\n- Increase Temperature", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Identify; Identify -> Hantzsch; Hantzsch -> Knoevenagel [label="No"]; Knoevenagel -> Open_Chain [label="No"]; Hantzsch -> Solve_Hantzsch [label="Yes"]; Knoevenagel -> Solve_Knoevenagel [label="Yes"]; Open_Chain -> Solve_Open_Chain [label="Yes"]; }
Caption: A decision tree for identifying and mitigating common byproducts in the Biginelli reaction.
Problem 3: Product Purification Challenges
Even with a successful reaction, isolating the pure DHPM can be challenging due to the presence of unreacted starting materials or closely related byproducts.
Common Purification Issues and Solutions:
-
Issue: The crude product is an oil or fails to crystallize.
-
Solution: Attempt purification via column chromatography. A gradient elution from a non-polar solvent system (like hexane/ethyl acetate) to a more polar one can effectively separate the components.
-
-
Issue: Recrystallization yields are low or the product remains impure.
-
Solution: Screen a variety of recrystallization solvents. Ethanol is a common choice, but other polar solvents or solvent mixtures may be more effective for your specific product. Washing the filtered solid with cold solvent can help remove soluble impurities.[17]
-
-
Issue: Byproducts co-elute with the product during chromatography.
-
Solution: If standard silica gel chromatography is ineffective, consider alternative stationary phases (e.g., alumina, reverse-phase silica) or different solvent systems.
-
Frequently Asked Questions (FAQs)
Q1: Can I use aliphatic aldehydes in the Biginelli reaction? A: Yes, but yields are often lower compared to aromatic aldehydes.[18][19] Aliphatic aldehydes are more susceptible to side reactions like self-condensation.[18] To improve yields, consider using milder catalysts or solvent-free conditions.[19]
Q2: What is the optimal ratio of reactants? A: While equimolar amounts can be used, a slight excess of urea (e.g., 1.2-1.5 equivalents) is often beneficial to drive the reaction towards the formation of the N-acyliminium ion and minimize the competing Knoevenagel condensation.[18]
Q3: Are there greener alternatives to traditional solvents and catalysts? A: Absolutely. There is a significant research effort in developing more sustainable Biginelli protocols. This includes the use of water as a solvent, reusable solid acid catalysts, and solvent-free methods like ball milling.[3][20][21] For instance, a catalyst- and solvent-free approach using a planetary ball mill has been shown to produce high yields in short reaction times.[21]
Q4: How do I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[16][17] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product over time. This helps in determining the optimal reaction time.
Experimental Protocols
General Protocol for Catalyst Screening
This protocol outlines a method for efficiently screening different catalysts for the Biginelli reaction.
-
Preparation: In a series of identical reaction vessels, place the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., 10 mol% of various Lewis acids like InCl₃, Yb(OTf)₃, or a solid acid catalyst). Include a control reaction with no catalyst.
-
Reaction: Add the chosen solvent (e.g., 5 mL of ethanol) to each vessel. Stir the mixtures at a set temperature (e.g., reflux) for a predetermined time (e.g., 4 hours).
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC. After the reaction period, quench the reactions, and analyze the crude product mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or HPLC) to determine the yield for each catalyst.
Protocol for a Solvent-Free Ball Milling Synthesis
This protocol is an example of a green chemistry approach to the Biginelli reaction.[21]
-
Reagent Preparation: Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.[18]
-
Milling: Add stainless steel grinding balls (an optimal ball-to-reagent weight ratio is approximately 8:1).[18][21]
-
Reaction: Mill the mixture in a planetary ball mill at a set speed (e.g., 750 rpm) for a specified time (e.g., 30 minutes).[21]
-
Workup: After milling, dissolve the solid mixture in a suitable solvent (e.g., ethanol), filter to remove any insoluble material, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.
References
- Biginelli reaction. (n.d.). In Wikipedia.
- Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Green Chemistry, 15(4), 879-884.
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
- Biginelli Reaction. (n.d.). Online Organic Chemistry Tutor.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability.
- Optimization of different parameters for the Biginelli reaction. (n.d.). ResearchGate.
- Effects of the solvent on the yield of the model Biginelli reaction. (n.d.). ResearchGate.
- The Biginelli reaction in different solvents and in presence of bismuth nitrate. (n.d.). sctunisie.org.
- Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate.
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry.
- The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry.
- Optimization the reaction conditions for the Biginelli reaction. (n.d.). ResearchGate.
- The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. (n.d.). ResearchGate.
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021).
- Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (n.d.). Jetir.Org.
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed.
- Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (n.d.). scitechnol.com.
- Synthesis and Characterization of Some Pyrimidinone Derivatives. (n.d.). asianpubs.org.
- The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units.
- Biginelli reaction: Significance and symbolism. (2024, December 12). wisdomlib.org.
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (n.d.). MDPI.
- Identification and characterization of enzymes involved in the biosynthesis of pyrimidine nucleoside antibiotics. (2021). Royal Society of Chemistry.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). biomedres.us.
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PubMed Central.
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- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
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- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
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Identifying and minimizing byproducts in pyrimidine reactions
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing byproducts in common pyrimidine reactions. Our goal is to equip you with the scientific understanding and practical methodologies to optimize your synthetic routes, improve yields, and ensure the highest purity of your target compounds.
Table of Contents
-
Troubleshooting Guide: Common Pyrimidine Syntheses
-
The Biginelli Reaction
-
The Pinner Synthesis
-
Syntheses with Guanidine and β-Dicarbonyls
-
-
Frequently Asked Questions (FAQs)
-
Analytical and Purification Protocols
-
Protocol 1: General HPLC Method Development for Reaction Monitoring
-
Protocol 2: Sample Preparation and Analysis by ¹H NMR for Byproduct Identification
-
Protocol 3: Purification by Recrystallization
-
Protocol 4: Purification by Flash Column Chromatography
-
-
References
Troubleshooting Guide: Common Pyrimidine Syntheses
This section addresses specific issues encountered during widely-used pyrimidine synthesis reactions. Each entry details the problem, explains the underlying chemical cause, and provides actionable solutions.
The Biginelli Reaction
A cornerstone of pyrimidine synthesis, this three-component reaction of an aldehyde, a β-ketoester, and urea (or thiourea) is robust but not without its challenges.
Problem 1: Low yield of the desired dihydropyrimidinone (DHPM) and formation of a major yellow, fluorescent byproduct.
-
Probable Cause: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1] The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[1]
-
Solutions & Scientific Rationale:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly decrease the rate of urea decomposition and favor the Biginelli pathway.[1]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways. It is advisable to screen different catalysts to find one that preferentially promotes the Biginelli reaction for your specific substrates.[2]
-
Order of Addition: Adding the urea to the reaction mixture last can sometimes minimize its premature decomposition into ammonia.[1]
-
Problem 2: A significant amount of unreacted starting materials remains, leading to low conversion.
-
Probable Cause: This issue can stem from several factors, including an inactive catalyst, suboptimal reaction conditions, or impurities in the starting materials.[2][3]
-
Solutions & Scientific Rationale:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[3]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all reactants are of high purity.[2]
-
Problem 3: The crude product is difficult to purify due to the presence of N-acylurea or open-chain ureide byproducts.
-
Probable Cause: N-acylureas can form from a competing reaction between the β-ketoester and urea.[1] Open-chain ureides are intermediates that have failed to cyclize, which can be due to steric hindrance or insufficient activation of the carbonyl group.
-
Solutions & Scientific Rationale:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas.[1]
-
Catalyst for Cyclization: If incomplete cyclization is suspected, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]
-
Purification: Recrystallization is often an effective method for removing these more polar byproducts from the desired DHPM product.[1]
-
The Pinner Synthesis
This classic method involves the condensation of a 1,3-dicarbonyl compound with an amidine. It is highly sensitive to reaction conditions.
Problem 1: Low to no yield of the desired pyrimidine, with the formation of esters or N-alkyl amides as byproducts.
-
Probable Cause: The Pinner synthesis is highly susceptible to hydrolysis. The imidate salt intermediate (Pinner salt) can react with water to form an ester. Additionally, Pinner salts can be thermally unstable and rearrange to N-alkyl amides at elevated temperatures.
-
Solutions & Scientific Rationale:
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions. Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane), dry all glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring anhydrous acidic conditions.
-
Temperature Control: Low temperatures are often necessary to prevent the thermal decomposition or rearrangement of the Pinner salt.
-
Problem 2: A complex mixture of byproducts is observed, including self-condensation products of the 1,3-dicarbonyl compound.
-
Probable Cause: The basic conditions often used to generate the free amidine from its salt can also promote the self-condensation of the 1,3-dicarbonyl starting material.
-
Solutions & Scientific Rationale:
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. A base strong enough to deprotonate the amidine salt but not so strong as to excessively promote self-condensation of the dicarbonyl compound is ideal. Sodium ethoxide is a common choice, and its stoichiometry should be carefully controlled.
-
Order of Addition: Adding the 1,3-dicarbonyl compound slowly to the mixture of the free amidine can help to minimize its self-condensation by keeping its concentration low.
-
Syntheses with Guanidine and β-Dicarbonyls
The reaction of guanidine with β-dicarbonyl compounds like ethyl acetoacetate can lead to the formation of 2-guanidinopyrimidine derivatives, but can also produce isomeric byproducts.
Problem: Formation of an s-triazine derivative as a structural isomer byproduct.
-
Probable Cause: In the reaction of biguanides with ethyl acetoacetate, both pyrimidine and s-triazine derivatives can be formed. These are structural isomers with the same molecular formula but different melting points and spectral properties.[4]
-
Solutions & Scientific Rationale:
-
Reaction Conditions: The formation of the triazine byproduct can be influenced by the specific reaction conditions and the nature of the substituents on the biguanide. Careful optimization of temperature and reaction time may favor the formation of the desired pyrimidine.
-
Characterization: Be aware of the potential for this isomeric byproduct. The pyrimidine derivative typically has a higher melting point than the corresponding s-triazine.[4] Thorough characterization of the product by melting point, NMR, and comparison with literature data is essential.
-
Purification: Due to the different structures, these isomers can often be separated by crystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: My pyrimidine product has a persistent color that I can't remove by recrystallization or column chromatography. What can I do?
A1: Persistent colored impurities often arise from complex side reactions or degradation of starting materials, especially at high temperatures.[2]
-
Activated Carbon Treatment: You can try treating a solution of your crude product with activated charcoal.[2][5] Activated carbon is effective at adsorbing colored impurities. Dissolve your product in a suitable hot solvent, add a small amount of activated carbon (1-2% by weight), stir for a short period, and then perform a hot filtration through celite to remove the carbon before allowing the solution to crystallize.[2] Be aware that using too much charcoal can lead to a loss of your desired product.[2]
-
Reversed-Phase Chromatography: If the colored impurity has a different polarity profile, reversed-phase flash chromatography can be an effective alternative to normal-phase silica gel chromatography for its removal.
Q2: My reaction works well on a small scale, but the yield drops significantly when I try to scale it up. What are the common causes?
A2: Scale-up challenges are common and often related to mass and heat transfer limitations.
-
Exotherm Control: Many pyrimidine syntheses are exothermic. What is easily dissipated in a small flask can lead to localized "hot spots" in a large reactor, promoting side reactions and degradation.[3][6] Implement controlled, slow addition of reagents and ensure the reactor's cooling system is adequate.[6]
-
Mixing Efficiency: Inefficient mixing in larger reactors can lead to non-homogenous reaction mixtures, causing localized high concentrations of reactants and promoting byproduct formation.[6] Ensure the stirring rate and impeller design are appropriate for the vessel size.[6]
-
Raw Material Quality: Impurities in starting materials that are negligible on a small scale can have a significant impact on a larger scale, acting as catalysts for side reactions or inhibitors.[6] It is crucial to use high-purity raw materials for large-scale synthesis.[6]
Q3: My purified product is an oil instead of a solid. How can I purify it and induce crystallization?
A3: "Oiling out" occurs when a solute separates from a solution as a liquid phase instead of a solid. This is often due to high supersaturation, rapid cooling, or the presence of impurities.[4]
-
Purification of Oils: If your product is an oil, purification is typically done by column chromatography.
-
Inducing Crystallization:
-
Solvent Selection: The choice of solvent is critical. Try dissolving the oil in a small amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until the solution becomes turbid.[4]
-
Slow Cooling/Evaporation: Allow the solvent to evaporate slowly from the solution.
-
Seeding: If you have a small amount of solid material, you can add a "seed crystal" to the supersaturated solution to initiate crystallization.[4]
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Q4: How do I choose the right analytical technique to monitor my reaction?
A4: The choice depends on your specific needs.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative, and cost-effective method ideal for initial reaction screening and monitoring the disappearance of starting materials and the appearance of products.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity. It is highly reproducible and can be coupled with a mass spectrometer (LC-MS) for byproduct identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of the final product and any isolated byproducts. Quantitative NMR (qNMR) can also be used to determine the purity of the product and the relative amounts of different components in a mixture.[7]
Analytical and Purification Protocols
Protocol 1: General HPLC Method Development for Reaction Monitoring
This protocol provides a generic, step-by-step approach to developing a reversed-phase HPLC method for monitoring the progress of a pyrimidine synthesis and assessing the purity of the final product.
Objective: To achieve baseline separation of starting materials, the desired pyrimidine product, and major byproducts.
Step 1: Initial Scouting Gradient
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where all components have some absorbance (e.g., 254 nm). A photodiode array (PDA) detector is ideal for assessing peak purity and determining the optimal wavelength for each component.
-
Gradient Program: Run a broad linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Analysis: Inject a sample of your reaction mixture. This initial run will show the retention times of your components and the overall complexity of the mixture.
Step 2: Method Optimization
-
Adjusting the Gradient: Based on the scouting run, modify the gradient to improve resolution in the region where your components elute.
-
If peaks are clustered, use a shallower gradient in that region.
-
If peaks are well-separated, you can shorten the gradient time to speed up the analysis.
-
-
Solvent Selection: If resolution is poor, try replacing acetonitrile with methanol as Solvent B, as this will alter the selectivity.
-
pH Adjustment: For ionizable compounds, the pH of the mobile phase can significantly affect retention and peak shape. You can screen different pH values (e.g., using a phosphate buffer at pH 3 and pH 7) to find the optimal separation.
Step 3: Final Method
Once you have achieved satisfactory separation, you can finalize the method. For routine analysis, an isocratic method (constant mobile phase composition) may be developed if the retention times of all components of interest are reasonable.
Protocol 2: Sample Preparation and Analysis by ¹H NMR for Byproduct Identification
Objective: To prepare a sample of a crude pyrimidine reaction mixture for ¹H NMR analysis to identify the structures of the product and any major byproducts.
Step 1: Sample Preparation
-
Work-up: Perform a standard aqueous work-up of your reaction mixture to remove any water-soluble reagents or catalysts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Dissolution: Accurately weigh about 5-10 mg of the crude solid or oil into a clean, dry vial.[8]
-
Solvent Selection: Choose a deuterated solvent that will dissolve your sample. Common choices include CDCl₃, DMSO-d₆, or Acetone-d₆.[9] Ensure the solvent does not have signals that will overlap with important signals from your sample.[10]
-
Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent and transfer the solution to an NMR tube using a Pasteur pipette. If there are any particulates, filter the solution through a small plug of cotton in the pipette.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard that has a simple spectrum and signals that do not overlap with your analyte.[7][11]
Step 2: Data Acquisition
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to see all expected signals.
-
For quantitative analysis (qNMR), ensure a long relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for full relaxation of the protons between scans.
Step 3: Data Analysis
-
Integration: Integrate the signals corresponding to the product and any visible byproducts. The ratio of the integrals (normalized for the number of protons each signal represents) will give you the molar ratio of the components in the mixture.
-
Structural Elucidation: Analyze the chemical shifts, coupling constants, and integration values to assign the structure of the main product and propose structures for the byproducts. For example, the characteristic signals of a Hantzsch dihydropyridine byproduct will be distinct from the desired Biginelli product.
Protocol 3: Purification by Recrystallization
Objective: To purify a solid crude pyrimidine product by removing soluble and insoluble impurities.
Step 1: Solvent Selection
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents to each tube. A good single solvent will dissolve the compound when hot but not at room temperature.[7]
-
If a single solvent is not suitable, test solvent pairs (one in which the compound is soluble and one in which it is insoluble, and the two solvents must be miscible).[7]
Step 2: Recrystallization Procedure (Single Solvent)
-
Dissolve the crude pyrimidine in a minimal amount of the selected hot solvent in an Erlenmeyer flask.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum.[7]
Protocol 4: Purification by Flash Column Chromatography
Objective: To purify a crude pyrimidine product by separating it from byproducts and unreacted starting materials based on polarity.
Step 1: Solvent System Selection
-
Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your desired product a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.[7]
Step 2: Column Packing
-
Prepare a slurry of silica gel in the chosen eluent (starting with the less polar mixture if running a gradient).
-
Pack a glass column with the slurry, ensuring the silica bed is compact and level. Add a layer of sand on top.
Step 3: Sample Loading
-
Dissolve the crude pyrimidine in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the solvent system, collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move your product and other components down the column at different rates.
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
Step 5: Product Isolation
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Reaction Pathways and Workflows
Caption: Competing pathways in the Biginelli reaction.
Caption: General experimental workflow for the Pinner synthesis.
Data Summary
Table 1: Influence of Catalyst on Biginelli Reaction Yield
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| HCl (Conventional) | 48 | ~60-70 | [1] |
| Yb(OTf)₃ (Solvent-free) | 0.5 - 1 | >90 | [12] |
| InCl₃ | 2 - 3 | ~85-95 | [12] |
| LiClO₄ | 4 - 6 | ~80-92 | [12] |
| Microwave (NaOH catalyst) | 0.1 - 0.2 | 72-84 | [13] |
Note: Yields are highly substrate-dependent. This table provides a general comparison.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). Benchchem.
- Shuto, Y., et al. (1971). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Kyushu University Library Collections.
- Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.
- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (2015). Semantic Scholar.
- HPLC Method Development Step by Step. (2022). YouTube. [Link]
- HPLC Method Development Steps For Pharmaceuticals: How To Make. (2024). Pharmaeli.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). Benchchem.
- advanced purification techniques for high-purity 4,6-diethoxypyrimidine. (2025). Benchchem.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds". (2025). Benchchem.
- Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). Benchchem.
- A Guide to Quantit
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). LCGC North America.
- Quantitative NMR Spectroscopy. (n.d.). University of Oxford.
- A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods. (2025). Benchchem.
- NMR Sample Preparation. (n.d.).
- NMR Sample Prepar
- The Formamidopyrimidines: Purine Lesions Formed in Competition With 8-Oxopurines From Oxid
- Technical Support Center: Purification of Chlorinated Pyrimidine Intermedi
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023).
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis.
- 3.5C: Charcoal. (2022). Chemistry LibreTexts.
- Synthesis of Pyrimidine‐2,4‐diones
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- SYNTHESIS OF PYRIMIDINE DERIV
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- A mechanistic investigation of Biginelli reaction under base catalysis. (2016).
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- The Biginelli reaction under batch and continuous flow conditions: catalysis, mechanism and antitumoral activity. (2015). RSC Publishing.
- Steps involved in HPLC Method Development. (2016). Asian Journal of Pharmaceutical Research.
- An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). PubMed.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM.
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. (2025). Benchchem.
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023).
- Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. (2021). PubMed Central.
- Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells. (2024).
- Synthesis of Pyrimidine‐2,4‐diones
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed.
- Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. (2023). MDPI.
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Technical Support Center: A-Z Guide to Purifying Polar Pyrimidinone Compounds
Introduction:
Welcome to the comprehensive technical support guide for navigating the intricate challenges of purifying polar pyrimidinone compounds. As a cornerstone of many pharmaceutical and agrochemical research programs, the pyrimidinone scaffold's inherent polarity, while often beneficial for biological activity, presents significant hurdles during isolation and purification. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and troubleshooting strategies to streamline your workflow and enhance the purity of your target compounds.
This resource moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower you with a robust understanding of the underlying principles. Every protocol and troubleshooting tip is grounded in established scientific literature and extensive hands-on experience, ensuring a trustworthy and authoritative guide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying polar pyrimidinone derivatives?
A1: The primary purification challenges for polar pyrimidinone compounds stem from their high polarity.[1] This characteristic can lead to a cascade of issues in common purification techniques, including:
-
Poor retention in reversed-phase chromatography (RPC): These highly polar molecules have limited interaction with nonpolar stationary phases like C18, often resulting in elution within the solvent front.[1][2]
-
Peak tailing in HPLC: The presence of multiple hydrogen bond donors and acceptors in the pyrimidinone structure can lead to strong interactions with residual silanol groups on silica-based columns, causing asymmetrical peak shapes.[1][2]
-
Difficulties in crystallization: High solubility in polar solvents, which are often required for dissolution, can make it challenging to achieve the supersaturation needed for crystal formation.[1][3]
-
Compound instability: Some pyrimidinone derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[4][5] Additionally, pH sensitivity and thermal lability can cause compound degradation during workup and concentration steps.[4]
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidinone compounds?
A2: The choice of chromatographic technique is critical and depends on the specific properties of the pyrimidinone derivative. Here are some of the most suitable options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1]
-
Reversed-Phase Chromatography (RPC) with modifications: While challenging, RPC can be adapted for polar pyrimidinones by using polar-endcapped columns or incorporating ion-pairing agents to improve retention.[1][6]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidinone derivatives that are ionizable, as it separates them based on their net charge.[1]
-
Mixed-Mode Chromatography: This approach leverages multiple separation mechanisms, such as reversed-phase and ion-exchange, to enhance the separation of complex mixtures of polar compounds.[1][6]
-
Normal-Phase Chromatography: This technique, which uses a polar stationary phase and a non-polar mobile phase, is a frequently used separation method for extremely polar compounds.[7][8]
Q3: When is recrystallization a viable purification strategy for polar pyrimidinones, and what are the key considerations?
A3: Recrystallization is a powerful and cost-effective technique for purifying solid polar pyrimidinone compounds, provided a suitable solvent system can be identified.[9] The principle relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[9]
Key considerations for successful recrystallization include:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[10] Experimentation with a range of solvents and solvent mixtures is often necessary.[10]
-
Avoiding "Oiling Out": Polar compounds can sometimes separate from the solution as an oil rather than crystals. This can be caused by the solution being too saturated or cooling too quickly.[5] To mitigate this, one can try adding more solvent, using a lower boiling point solvent, or allowing the solution to cool more slowly.[5][11]
-
Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed, such as scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in an ice bath to maximize crystal formation.[1][2]
-
Two-Solvent Recrystallization: For compounds that are highly soluble in one solvent and insoluble in another (where the two solvents are miscible), a two-solvent system can be effective.[9][12] The compound is dissolved in a minimum of the "good" hot solvent, and the "poor" solvent is added dropwise until the solution becomes turbid.[9]
Troubleshooting Guides
Chromatography Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Retention in Reversed-Phase HPLC | The analyte is too polar for the stationary phase. The mobile phase is too strong. | - Use a polar-endcapped or polar-embedded column designed for better retention of polar analytes.[1] - Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[1] - For ionizable pyrimidinones, adjust the mobile phase pH to suppress ionization and increase hydrophobicity.[1] - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as a more suitable alternative.[1] |
| Peak Tailing in HPLC | Secondary interactions between basic pyrimidinone nitrogens and acidic silanol groups on the column. Mismatched injection solvent. Column degradation. | - Add a competitive base like triethylamine (TEA) to the mobile phase to mask the silanol groups. - Use a buffered mobile phase to control the ionization state of the analyte and silanols.[2] - Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[1][2] - If the column is old or has been subjected to harsh conditions, consider replacing it.[1] |
| Compound Not Eluting from Normal-Phase Column | The eluent is not polar enough. The compound is irreversibly adsorbed onto the stationary phase. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient including methanol may be necessary.[11] - If the compound is suspected to be unstable on silica, consider using a less acidic stationary phase like neutral alumina.[4][5] |
| Split Peaks in HPLC | Partially blocked column frit. A void has formed in the column packing. The sample solvent is incompatible with the mobile phase. A co-eluting impurity is present. | - Reverse and flush the column according to the manufacturer's instructions. - If a void is suspected, the column may need to be replaced. - Ensure the sample solvent is weaker than or the same as the mobile phase.[1] - Optimize the separation method to resolve the impurity, for instance, by adjusting the gradient or mobile phase composition.[1] |
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Compound Fails to Crystallize ("Oils Out") | The solution is not supersaturated (too much solvent was used). The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.[1] - Try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[1] - Experiment with a different solvent or a binary solvent system.[1][2] |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[11] - Use a minimal amount of ice-cold solvent to wash the crystals.[1][11] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][2] Be cautious not to add too much, as it can also adsorb the desired product. |
| Premature Crystallization During Hot Filtration | The solution cools too quickly during the filtration process. | - Use a pre-heated funnel and filter the hot solution rapidly.[10] - Keep the solution at or near its boiling point during filtration. |
Experimental Protocols
Protocol 1: General Workflow for HILIC Purification
This protocol provides a standard method for the purification of highly polar pyrimidinone derivatives using Hydrophilic Interaction Liquid Chromatography.
1. Mobile Phase Preparation:
- Prepare a mobile phase consisting of a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[1]
2. Sample Preparation:
- Dissolve the crude pyrimidinone derivative in the initial mobile phase or a solvent with a similar or weaker elution strength.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
3. Chromatographic Conditions:
- Equilibrate the HILIC column with the initial mobile phase for at least 10-15 column volumes.[1]
- Inject the prepared sample.
- Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.[1]
- Monitor the elution using a UV detector at an appropriate wavelength for the pyrimidinone chromophore (e.g., 254 nm).[2]
4. Fraction Collection and Analysis:
- Collect fractions corresponding to the peak of interest.
- Analyze the purity of the collected fractions using analytical HPLC.[1]
5. Post-Purification:
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Workflow for Recrystallization
This protocol outlines a standard procedure for the purification of solid polar pyrimidinone compounds via recrystallization.
1. Solvent Selection:
- Through small-scale testing, identify a suitable solvent or solvent system that dissolves the crude product at an elevated temperature but not at room temperature or below.
2. Dissolution:
- Place the crude pyrimidinone derivative in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1][12]
3. Decolorization (if necessary):
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]
- Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1]
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help to slow the cooling process.[1]
- Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
5. Isolation and Washing:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]
6. Drying:
- Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
Visualizations
Caption: Decision tree for selecting a purification strategy for polar pyrimidinone compounds.
Caption: Troubleshooting decision tree for HPLC peak tailing of polar pyrimidinone derivatives.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. (URL: [Link])
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup - Benchchem. (URL: )
- Pyrimidine - Solubility of Things. (URL: [Link])
- Technical Support Center: Purification of Pyrimidine-2,4-dione Deriv
- Technical Support Center: Purification of 2-(Furan-2-yl)
- Technical Support Center: Purification of Polar Aminopyrimidine Compounds - Benchchem. (URL: )
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (URL: )
- Recrystallization method for purification of phenoxy-2(1h)
- Solubility and stability testing of novel pyrimidine deriv
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH. (URL: [Link])
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
- BA Method Development: Polar Compounds - BioPharma Services. (URL: [Link])
- Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermedi
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. (URL: [Link])
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.. (URL: [Link])
- recrystallization, filtr
- Troubleshooting - Interchim. (URL: [Link])
- advanced purification techniques for high-purity 4,6-diethoxypyrimidine - Benchchem. (URL: )
- Column chromatography - Columbia University. (URL: [Link])
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. (URL: [Link])
- Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. personal.tcu.edu [personal.tcu.edu]
Stability issues of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one in solution
Welcome to the technical support center for 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution.
Introduction to the Molecule and its Stability Profile
This compound is a heterocyclic compound with a pyrimidinone core. Such structures are of significant interest in medicinal chemistry.[1] The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. The pyrimidinone ring, along with its substituents, can be susceptible to degradation under various conditions. This guide will address these potential stability issues in a practical, question-and-answer format.
The core structure of this compound can exist in tautomeric forms, primarily the keto and enol forms. This equilibrium can be influenced by the solvent and pH, which in turn can affect the compound's reactivity and stability.
Caption: Keto-enol tautomerism of the pyrimidinone ring.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My compound seems to be degrading in aqueous buffer. What are the likely causes?
Degradation in aqueous solutions is a common issue for many heterocyclic compounds, including pyrimidinone derivatives. The primary culprits are typically pH-dependent hydrolysis and oxidation.
-
Hydrolysis: The pyrimidine ring can be susceptible to cleavage under strongly acidic or basic conditions.[2][3] The ester-like lactam bond within the pyrimidinone ring is a potential site for hydrolysis. The rate and extent of hydrolysis are highly dependent on the pH and temperature of your buffer.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in your buffer can lead to oxidative degradation. The electron-rich pyrimidine ring and the hydroxyl group can be susceptible to oxidation.
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions allow, try to work with buffers closer to a neutral pH (6-8). If you must work at acidic or basic pH, consider minimizing the time the compound is in solution.
-
Deoxygenate Buffers: If you suspect oxidation, deoxygenate your buffers by sparging with an inert gas like nitrogen or argon before adding the compound.
-
Use of Antioxidants: For some applications, the addition of small amounts of antioxidants like ascorbic acid or EDTA (to chelate metal ions that can catalyze oxidation) may be beneficial, but be sure to assess their compatibility with your downstream assays.
FAQ 2: I'm observing a loss of my compound in solution even when stored at 4°C. What could be happening?
While low temperatures slow down degradation, they don't always stop it completely, especially over extended periods. Here are some factors to consider:
-
Slow Hydrolysis: Even at 4°C, hydrolysis can occur, albeit at a much slower rate than at room temperature. The stability of your compound in a specific buffer at 4°C should be experimentally determined.
-
Photodegradation: If your solutions are not protected from light, even ambient laboratory light can cause degradation over time. The bromophenyl moiety and the heterocyclic ring system can absorb UV and visible light, leading to photochemical reactions.
-
Solvent Choice: The solvent itself can play a role. Protic solvents, especially at non-neutral pH, can participate in degradation pathways.
Troubleshooting Steps:
-
Aliquot and Freeze: For long-term storage in solution, it is best to prepare aliquots in a suitable solvent (see FAQ 3) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Stability Study: Perform a simple time-course experiment. Prepare a solution of your compound, store it under your typical conditions, and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.
FAQ 3: What are the recommended solvents for preparing stock solutions?
The choice of solvent is critical for the stability of your compound.
-
Recommended Solvents: Anhydrous aprotic polar organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally good choices for preparing concentrated stock solutions. These solvents are less likely to participate in hydrolytic degradation.
-
Solvents to Use with Caution: Protic solvents like methanol and ethanol can be used for short-term preparations, but their potential to act as nucleophiles should be considered. Aqueous buffers should ideally be used for final dilutions just prior to the experiment.
Best Practices for Stock Solutions:
| Solvent | Recommendation | Rationale |
| DMSO/DMF | Highly Recommended | Aprotic, good solubilizing power for many organic molecules. Minimizes risk of hydrolysis. |
| Methanol/Ethanol | Use with Caution | Protic nature may lead to solvolysis over time. Suitable for short-term storage. |
| Aqueous Buffers | Final Dilutions Only | Higher risk of pH-dependent hydrolysis and microbial growth. Prepare fresh. |
FAQ 4: How can I assess the stability of my compound under my specific experimental conditions?
A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[4][5][6][7] This will help you identify potential degradation pathways and develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in anhydrous DMSO.
2. Application of Stress Conditions:
-
For each condition, mix 1 part of the stock solution with 9 parts of the stress solution to achieve a final concentration of 100 µg/mL.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Dilute in a neutral buffer (pH 7.4). Incubate at 60°C.
-
Photodegradation: Dilute in a neutral buffer (pH 7.4), expose to a calibrated light source (UV and visible light), and run a dark control in parallel.
3. Time Points and Sample Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quench the reactions if necessary (e.g., neutralize acid/base samples).
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from any potential degradation products.
1. Initial Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Inject a mixture of the stressed samples.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak.
-
Further validation according to ICH guidelines should be performed for quantitative analysis.
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Solid Storage | 2-8°C, sealed, protected from moisture.[8][9] | Minimizes degradation of the solid compound. |
| Stock Solution | Anhydrous DMSO or DMF, store at -20°C or -80°C in aliquots. | Aprotic solvents prevent hydrolysis; freezing slows degradation. |
| Working Solution | Prepare fresh in aqueous buffer just before use. | Aqueous solutions are more prone to degradation. |
| pH | Maintain near neutral pH (6-8) whenever possible. | Avoids accelerated acid or base-catalyzed hydrolysis. |
| Light Exposure | Protect solutions from light using amber vials or foil. | Prevents photodegradation. |
| Temperature | Avoid prolonged exposure to elevated temperatures in solution. | Heat accelerates degradation reactions. |
By understanding the potential instabilities of this compound and implementing these handling and analysis strategies, researchers can ensure the integrity of their experiments and the reliability of their results.
References
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
- Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry.
- Forced Degradation Studies. MedCrave online.
- Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate.
- Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters.
- The Chemistry of Pyrimidinethiols. III. The Synthesis of Some Substituted Pyrimidinthiols and Some Thiazolo[5,4-D]pyrimidines. ResearchGate.
Sources
- 1. CAS 706811-25-8: 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimid… [cymitquimica.com]
- 2. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. 706811-25-8|this compound|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrimidinone Derivatives in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrimidinone derivatives in their biological assays. The unique structural properties of the pyrimidinone scaffold, while often crucial for biological activity, can present significant hurdles in achieving the aqueous solubility necessary for reliable and reproducible experimental results.[1][2]
This resource provides a series of troubleshooting steps and in-depth formulation strategies to address these challenges, ensuring that the true potential of your compounds is not masked by poor physicochemical properties.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most common initial challenges faced when working with pyrimidinone derivatives.
Q1: My pyrimidinone derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and what's my first step?
A1: This phenomenon, commonly known as "crashing out," occurs when a compound that is stable in a concentrated organic solvent like DMSO is rapidly diluted into an aqueous medium where its solubility is significantly lower.[3] This can lead to inaccurate and highly variable results in your assays.
Your First Step: The Dilution Test
Before altering your formulation, perform a simple serial dilution of your DMSO stock directly into the assay buffer. This will help you determine the kinetic solubility limit, which is the concentration at which the compound begins to precipitate under your specific assay conditions.[2][3] This quick check will tell you if a simple adjustment of the final compound concentration is sufficient to resolve the issue.
Q2: What is the maximum concentration of DMSO I should use in my cell-based assays?
A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.5% and almost always under 1%.[3] Higher concentrations can be cytotoxic, alter membrane permeability, and interfere with the biological activity you are measuring. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-induced effects.[3]
Q3: I've heard about kinetic and thermodynamic solubility. Which is more relevant for my in vitro assay?
A3: For most in vitro biological assays, kinetic solubility is the more immediately relevant parameter.[2]
-
Kinetic Solubility measures how much of your compound can be added from a concentrated DMSO stock to an aqueous buffer before it precipitates. This mirrors the process of preparing dilutions for an assay plate.[2]
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent over an extended period.[2] While important for later-stage drug development, kinetic solubility is the critical factor for avoiding precipitation during your initial screening experiments.
Q4: Can adjusting the pH of my buffer help improve the solubility of my pyrimidinone derivative?
A4: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[4][5] Pyrimidinone derivatives can have acidic or basic functional groups. For a weakly acidic compound, increasing the pH above its pKa will lead to the formation of a more soluble salt.[5] Conversely, for a weakly basic compound, decreasing the pH below its pKa will increase solubility. However, it is crucial to ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of your target.
Part 2: Troubleshooting Workflow for Compound Precipitation
When simple dilution adjustments are not sufficient, a more systematic approach is required. The following workflow provides a step-by-step guide to diagnosing and resolving solubility issues.
Caption: Troubleshooting workflow for addressing compound precipitation.
Part 3: In-Depth Solubilization Strategies
If initial troubleshooting does not resolve the precipitation, more advanced formulation strategies may be necessary.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[6][7]
-
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic pyrimidinone derivative to remain in solution.[7]
-
Common Co-solvents:
-
Polyethylene glycol 400 (PEG-400)
-
Propylene glycol
-
Ethanol
-
Glycerin[7]
-
-
Considerations: The concentration of co-solvents must be carefully optimized as they can impact biological activity and may not be suitable for all assay types, particularly cell-based assays, at higher concentrations.
| Co-solvent | Typical Starting Concentration | Pros | Cons |
| PEG-400 | 5-10% (v/v) | Generally low toxicity, effective for a range of compounds. | Can be viscous, may interfere with some enzyme kinetics. |
| Ethanol | 1-5% (v/v) | Readily available, effective solubilizer. | Can be cytotoxic at higher concentrations, volatile. |
| Propylene Glycol | 5-15% (v/v) | Good solubilizing power, commonly used in formulations. | Can be more cytotoxic than PEG-400. |
Protocol 1: Co-solvent Solubility Enhancement
-
Prepare a 10 mM stock solution of your pyrimidinone derivative in 100% DMSO.
-
Prepare a series of aqueous assay buffers containing different concentrations of your chosen co-solvent (e.g., 0%, 2%, 5%, 10% PEG-400).
-
Perform a serial dilution of your DMSO stock into each of the co-solvent-containing buffers.
-
Visually inspect for precipitation and, if possible, quantify the concentration in the supernatant after centrifugation using HPLC-UV or a similar method.
-
Identify the lowest concentration of co-solvent that maintains the desired compound concentration in solution without precipitation.
-
Crucially, run a vehicle control with the selected co-solvent concentration to ensure it does not affect your assay readout.
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[9][10]
-
Mechanism of Action: The hydrophobic pyrimidinone derivative partitions into the lipophilic central cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous environment.[8]
-
Commonly Used Cyclodextrins:
-
Advantages: Cyclodextrins are generally well-tolerated in in vitro assays and can significantly increase solubility with minimal impact on the biological system.[8][9]
| Cyclodextrin | Typical Concentration Range | Key Features |
| HP-β-CD | 1-10% (w/v) | High water solubility, low toxicity, commonly used.[3][4] |
| SBE-β-CD | 1-20% (w/v) | High water solubility, can be more effective for certain molecules.[4] |
Strategy 3: Advanced Formulation Approaches
For particularly challenging compounds, especially those intended for further development, more advanced formulation strategies may be required. These are typically employed when simpler methods are insufficient.
Amorphous Solid Dispersions (ASDs)
-
Concept: An ASD is a formulation where the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[11][12][13] The amorphous form of a drug has a higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.[13][14]
-
Application: This is a powerful technique for significantly enhancing the solubility and bioavailability of poorly soluble drugs.[11][15][16] ASDs are typically prepared using methods like spray drying or hot-melt extrusion.[11][12] While more complex to prepare, they can provide a substantial increase in solubility.[11]
Nanosuspensions
-
Concept: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[17][18] The reduction in particle size leads to a significant increase in the surface area-to-volume ratio, which in turn increases the dissolution velocity of the compound.[19][20]
-
Application: This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[19][21] Nanosuspensions can be prepared by top-down methods (e.g., media milling) or bottom-up methods (e.g., precipitation).[17][20] They offer the advantage of high drug loading and can be adapted for various routes of administration.[17][19]
Caption: Key formulation strategies and their mechanisms.
Part 4: Final Recommendations
-
Start Simple: Always begin by determining the kinetic solubility of your compound in the final assay buffer. A simple adjustment of the compound concentration may be all that is needed.
-
Systematic Approach: If precipitation persists, follow a systematic troubleshooting workflow. Move from simple mitigation strategies to more complex formulation modifications.
-
Validate Your Method: Whenever you introduce a new excipient like a co-solvent or cyclodextrin, it is imperative to run the appropriate vehicle controls to ensure that the formulation itself is not influencing the biological results.
-
Consider the Long-Term: For lead compounds that show promise but have persistent solubility issues, investing in advanced formulation strategies like ASDs or nanosuspensions early can save significant time and resources in later stages of drug development.
By employing these strategies, you can overcome the challenges posed by poorly soluble pyrimidinone derivatives and obtain reliable, high-quality data to drive your research forward.
References
- Delivery of poorly soluble compounds by amorphous solid dispersions. Current Pharmaceutical Design.
- Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
- Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water - ijrpr. International Journal of Research and Publication and Reviews.
- Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews.
- Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate.
- Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Acme Bioscience.
- Emerging role of nanosuspensions in drug delivery systems. PubMed Central.
- Nanosuspension-Based Drug Delivery Systems for Topical Applications. PubMed.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central.
- Cosolvent. Wikipedia.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central.
- Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed.
- Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
- Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions. MDPI.
- A review on nanosuspensions in drug delivery. ResearchGate.
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidinones
Welcome to the technical support center for the NMR analysis of substituted pyrimidinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. Pyrimidinone scaffolds are prevalent in a vast array of pharmacologically active molecules, and a thorough understanding of their NMR characteristics is paramount for unambiguous structure determination and quality control.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the interpretation of complex NMR spectra of substituted pyrimidinones. The information presented here is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: Why are the N-H proton signals in my pyrimidinone spectrum often broad or difficult to identify?
The broadening of N-H proton signals in pyrimidinone spectra is a common observation and can be attributed to several factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment, which can lead to efficient relaxation and broadening of the attached proton's signal.
-
Intermolecular Hydrogen Bonding: Pyrimidinones have a strong tendency to form intermolecular N-H···O hydrogen bonds, leading to the formation of dimers and higher-order aggregates in solution.[1][2][3] This can result in chemical exchange between different hydrogen-bonded states, contributing to signal broadening.
-
Tautomerism: Pyrimidinones can exist in tautomeric forms (keto-enol), and if the rate of exchange between these tautomers is on the NMR timescale, it can lead to broad signals.[4][5][6]
-
Solvent Effects: The choice of NMR solvent can significantly impact the appearance of N-H signals. Protic solvents can exchange with the N-H proton, leading to its disappearance or broadening. In aprotic solvents like DMSO-d₆, hydrogen bonding to the solvent is more pronounced, often resulting in sharper N-H signals at a downfield chemical shift.
Q2: How can I definitively distinguish between different regioisomers of a substituted pyrimidinone using NMR?
Distinguishing between regioisomers is a critical step in the characterization of substituted pyrimidinones. A combination of 1D and 2D NMR experiments is typically required for unambiguous assignment:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons can provide initial clues. However, overlapping signals often necessitate 2D techniques.
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, helping to establish the connectivity within the pyrimidinone ring and its substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this purpose. Long-range correlations (typically ²JCH and ³JCH) between protons and carbons allow you to "walk" across the molecule and establish the substitution pattern. For example, a correlation from a substituent's proton to a specific carbon in the pyrimidinone ring can confirm the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOE correlations between protons on a substituent and protons on the pyrimidinone ring can provide definitive proof of the substitution site and information about the molecule's conformation.[7][8][9][10]
Q3: What are the typical ¹H and ¹³C chemical shift ranges for the pyrimidinone core?
While the exact chemical shifts are highly dependent on the substitution pattern and the solvent used, the following table provides a general guideline for substituted 2(1H)-pyrimidinones.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N1-H | 10.0 - 13.0 (in DMSO-d₆) | - | Often broad, chemical shift is concentration-dependent. |
| C2 | - | 150 - 165 | Carbonyl carbon. |
| N3 | - | - | |
| C4 | 7.5 - 8.5 | 140 - 155 | Chemical shift is sensitive to substituents at C5 and C6. |
| C5 | 6.0 - 7.0 | 100 - 115 | Often coupled to H4 and H6. |
| C6 | 7.0 - 8.0 | 135 - 150 |
Note: These are approximate ranges and can vary significantly. Always use a combination of 1D and 2D NMR data for accurate assignments.
Q4: How can I assign the quaternary carbons in my substituted pyrimidinone?
Quaternary carbons, which lack directly attached protons, do not show correlations in an HSQC (Heteronuclear Single Quantum Coherence) spectrum. Their assignment relies heavily on the HMBC experiment. By observing long-range correlations from known protons to a quaternary carbon, its chemical shift can be determined. For instance, the carbonyl carbon (C2) of a 2(1H)-pyrimidinone can often be identified by correlations from the N1-H proton and the H6 proton.
Troubleshooting Guides
Problem 1: Overlapping signals in the aromatic region of my ¹H NMR spectrum make interpretation impossible.
Solution Workflow:
-
Optimize Solvent and Temperature:
-
Rationale: Changing the solvent can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving overlapping signals.[11][12] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to chloroform-d or DMSO-d₆. Varying the temperature can also sometimes improve resolution.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum in a common solvent (e.g., CDCl₃ or DMSO-d₆).
-
If significant overlap is observed, prepare new samples in benzene-d₆ and/or pyridine-d₅.
-
Acquire ¹H NMR spectra in the new solvents and compare the signal dispersion.
-
If resolution is still insufficient, consider acquiring spectra at different temperatures (e.g., 298 K, 313 K, 323 K) to see if this improves signal separation.
-
-
-
Utilize 2D NMR Techniques:
-
Rationale: 2D NMR spreads the information into a second dimension, greatly enhancing resolution.
-
Protocol:
-
COSY: Run a standard COSY experiment to identify which protons are coupled to each other, even if their signals are partially overlapped in the 1D spectrum.
-
HSQC: Acquire an HSQC spectrum to correlate each proton with its directly attached carbon. This helps to confirm the number of distinct proton environments in the overlapping region.
-
HMBC: An HMBC experiment will reveal long-range proton-carbon correlations, which are crucial for assigning both the protons and carbons in the congested region and for confirming the overall molecular structure.
-
-
Problem 2: I've performed a D₂O exchange experiment, and my N-H proton signal has disappeared, but I'm still unsure about the assignments of other labile protons.
Solution Workflow:
-
Concentration-Dependent ¹H NMR:
-
Rationale: The chemical shift of protons involved in intermolecular hydrogen bonding, such as the N-H of pyrimidinones, is often concentration-dependent.[2][3] Protons not involved in such interactions will show minimal change in chemical shift with concentration.
-
Protocol:
-
Prepare a series of samples of your compound in the same deuterated aprotic solvent (e.g., DMSO-d₆) at different concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL).
-
Acquire a ¹H NMR spectrum for each sample.
-
Track the chemical shift of the labile proton signals. The signal corresponding to the N-H proton should show a significant downfield shift upon increasing concentration due to enhanced hydrogen bonding.
-
-
-
2D NOESY/ROESY:
-
Rationale: NOESY (or ROESY for medium-sized molecules) identifies protons that are close in space. An N-H proton will show a NOE to nearby protons on the pyrimidinone ring or on adjacent substituents.
-
Protocol:
-
Acquire a 2D NOESY spectrum.
-
Look for cross-peaks between the labile proton signals and other protons in the molecule. For example, the N1-H proton in a 2(1H)-pyrimidinone should show a NOE to the H6 proton.
-
-
-
¹H-¹⁵N HMBC:
-
Rationale: This advanced technique provides direct evidence of connectivity between protons and nitrogen atoms. A correlation between a proton and a ¹⁵N nucleus confirms that the proton is attached to or near that nitrogen.
-
Protocol:
-
If your compound is ¹⁵N-labeled or if you have access to a high-sensitivity spectrometer, acquire a ¹H-¹⁵N HMBC spectrum.
-
A ²J correlation between a proton and a nitrogen will definitively identify it as an N-H proton.
-
-
Problem 3: I am unable to confirm the site of substitution on the pyrimidinone ring.
Solution Workflow:
This is a classic problem that can be definitively solved using a systematic 2D NMR approach.
-
Step-by-Step Protocol for Structure Elucidation:
-
Acquire Basic Spectra: Obtain high-quality ¹H, ¹³C, and HSQC spectra. The HSQC will correlate all protonated carbons with their attached protons.
-
Identify Spin Systems with COSY: Use the COSY spectrum to identify coupled protons. This will help you piece together fragments of the molecule, such as the protons on the pyrimidinone ring that are adjacent to each other.
-
Establish Long-Range Connectivity with HMBC: This is the key experiment. Create a table of all observed HMBC correlations.
-
Example: Imagine you have a methyl group and you are unsure if it's attached to N1 or N3. In your ¹H NMR, you identify the methyl singlet. In the HMBC, you look for correlations from these methyl protons. If you see a correlation to C2 and C6 of the pyrimidinone ring, this is strong evidence for N1 substitution. A correlation to C2 and C4 would suggest N3 substitution.
-
-
Confirm with NOESY: A NOESY experiment can provide the final piece of evidence. A NOE between the protons of the substituent and a specific proton on the pyrimidinone ring confirms their spatial proximity and, therefore, the substitution pattern.
-
Sources
- 1. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureportal.spbu.ru [pureportal.spbu.ru]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Addressing inconsistent results in bioactivity assays of pyrimidine compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine compounds. This guide is designed to help you troubleshoot and resolve common issues leading to inconsistent results in bioactivity assays. As scientists, we understand that robust, reproducible data is the bedrock of discovery. This resource provides in-depth, field-proven insights to help you diagnose problems, understand their root causes, and implement effective solutions.
Part 1: Foundational Troubleshooting - Is Your Compound the Culprit?
Inconsistent results often originate from the physicochemical properties of the test compounds themselves. Before questioning the assay biology, it is crucial to validate the integrity and behavior of your pyrimidine compounds in the specific assay environment.
FAQ 1.1: My results are highly variable between plates and experimental days. Where do I even begin to troubleshoot?
This is the most common and frustrating issue researchers face. The root cause is often multifactorial, but a logical, stepwise diagnostic approach can quickly identify the problem. The primary suspects are almost always related to compound solubility and stability.
Start by systematically evaluating the key parameters outlined in the workflow below. This approach ensures you rule out foundational issues before spending time on more complex assay optimizations.
Caption: Workflow for diagnosing and solving compound precipitation.
Key Mitigation Strategies:
-
Control DMSO Concentration: The final concentration of DMSO in cell-based assays should always be under 1% and ideally below 0.5%, as higher concentrations can be cytotoxic.[1]
-
Intermediate Dilution Steps: Instead of a single large dilution from 100% DMSO into the final assay medium, create an intermediate dilution in the medium. For example, dilute a 10 mM stock 1:100 into the medium to create a 100 µM intermediate solution with 1% DMSO. Then, perform subsequent serial dilutions from this intermediate plate.[1]
-
Buffer Modification (Biochemical Assays): For non-cell-based assays, you can modify the buffer. Adjusting the pH can help with ionizable compounds. Adding co-solvents like PEG-400 or surfactants like Tween-20 can also increase solubility.[1][2]
FAQ 1.3: How can I proactively determine the solubility of my pyrimidine compound?
Assessing solubility early is crucial to avoid downstream issues. The two most relevant measurements for drug discovery are kinetic and thermodynamic solubility.[3]
-
Kinetic Solubility: This measures how readily a compound stays in solution after being diluted from a DMSO stock into an aqueous buffer. It is highly relevant for high-throughput screening (HTS) scenarios.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the compound's most stable solid form in a buffer, measured over a longer period. It is critical for later-stage development.[3]
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Concentrated DMSO Stock | Solid (Powder) Compound |
| Relevance | High-Throughput Screening (HTS), initial hit assessment | Lead Optimization, Formulation Development |
| Method | A DMSO stock is added to buffer; precipitation is measured over a short time (e.g., 1-2 hours) via turbidity or other methods. | An excess of solid compound is equilibrated in buffer over a longer period (e.g., 24-48 hours) with shaking. |
| Typical Output | The concentration at which the compound precipitates. | The concentration of dissolved compound at equilibrium. |
(For a detailed experimental protocol, see the "Protocols" section below.)
FAQ 1.4: What are the best practices for preparing and storing my compound stock solutions to ensure consistency?
Compound integrity is paramount. Inconsistent results can arise from seemingly minor variations in compound handling.[4][5]
-
Solvent Choice: High-purity, anhydrous DMSO is the standard solvent for creating high-concentration master stocks (e.g., 10-20 mM).[2]
-
Storage: Store master stocks in tightly sealed containers at -20°C or -80°C to minimize solvent evaporation and water absorption. Use small aliquots to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[4][5]
-
Quality Control: Before use, always visually inspect stock solutions for any signs of precipitation after thawing. Gently vortex and/or sonicate to ensure complete dissolution.
Part 2: Assay-Specific Artifacts & Interference
Even if your compound is soluble and stable, it can directly interfere with the assay's detection technology, leading to false-positive or false-negative results. These are often called "nuisance artifacts" or "frequent hitters".[6][7]
FAQ 2.1: My pyrimidine compound is showing activity in a fluorescence-based assay. How can I be sure it's real?
Fluorescence-based assays are highly susceptible to compound interference.[8] Aromatic heterocyclic systems like pyrimidines are often inherently fluorescent or can quench the fluorescence of a reporter molecule.[7][9]
-
Autofluorescence: The compound itself emits light at the same wavelength as the assay's reporter dye, creating a false-positive signal.[10]
-
Fluorescence Quenching: The compound absorbs the excitation or emission energy of the reporter dye, reducing the signal and leading to a false-negative (in activation assays) or false-positive (in inhibition assays) result.[11]
How to Check for Interference: Run a simple counterscreen. Prepare a plate with all assay components, including the fluorescent probe/substrate, but without the enzyme or cells . Add your compound at the relevant concentrations.
-
If you see an increase in signal , your compound is likely autofluorescent.
-
If you see a decrease in signal , your compound is a quencher.
FAQ 2.2: I'm using a luminescence-based assay (e.g., luciferase). Are there specific artifacts to watch out for?
Yes. Many compounds are known to directly inhibit the luciferase enzyme, which is a common reporter in modern bioassays.[12] If your assay uses a luciferase readout to measure a biological endpoint (e.g., ATP levels for cell viability, or a promoter-driven reporter gene), a compound that inhibits luciferase will appear as a "hit" by reducing the luminescence signal.[6][13]
How to Check for Interference: Perform a counterscreen using a purified luciferase enzyme. If your compound inhibits the purified enzyme, it is a direct luciferase inhibitor, and the results from your primary assay are likely false positives.
FAQ 2.3: My pyrimidine thione derivative gives a strong signal in my MTT assay, but this doesn't correlate with other cytotoxicity assays. Why?
This is a classic example of chemical reactivity causing an assay artifact. The MTT assay relies on cellular reductases to convert a yellow tetrazolium salt (MTT) into a purple formazan product.[14] However, compounds containing reactive thiol groups (-SH), such as pyrimidine thiones, can chemically reduce the MTT dye non-enzymatically.[15][16] This leads to a strong color change that is independent of cell viability, resulting in a false-positive signal for cytotoxicity (as it mimics the reductive potential of healthy cells) or a false-negative if you are looking for cytotoxicity.
Solution: Validate your hits using an orthogonal cytotoxicity assay that does not rely on a reductase-based readout. A good alternative is the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to this type of chemical interference.[14]
Part 3: Cell-Based Assay Variables
Live cells introduce a significant layer of biological variability. Maintaining consistent cellular conditions is essential for reproducible data.[17]
FAQ 3.1: Why does the IC50 value of my compound change depending on the day I run the experiment?
Assuming you have ruled out compound solubility issues, the variability likely stems from the cells themselves. Cells are dynamic and highly responsive to their environment.[17][18]
-
Cell Passage Number: Use cells within a consistent, low passage number range. As cells are cultured for extended periods, they can undergo phenotypic drift, altering their sensitivity to compounds.
-
Cell Density: The initial seeding density is critical. Over-confluent or under-confluent cells will respond differently. Ensure your seeding protocol is highly consistent and that cells are evenly distributed across the well.
-
Cell Health: Only use healthy, actively dividing cells for your assays. Perform a quick check of cell morphology before starting each experiment.
-
Media and Serum: Batch-to-batch variation in media components, particularly Fetal Bovine Serum (FBS), can significantly alter assay results.[18] Using a single, qualified lot of FBS for a screening campaign is a best practice.
FAQ 3.2: How do I differentiate true biological activity from non-specific cytotoxicity or assay artifacts?
This is the central goal of hit validation. The key is to use multiple, mechanistically distinct assays, a strategy known as orthogonal validation .[19][20]
If a compound shows activity in a primary assay, confirming that activity with an orthogonal method provides strong evidence that the result is genuine and not an artifact of the primary assay's technology.
Caption: A robust workflow for hit validation.
Part 4: Data Quality and Hit Confirmation
Rigorous quality control and a systematic approach to hit validation are necessary to ensure you are pursuing genuine leads.
FAQ 4.1: What are the essential quality control metrics for a plate-based assay?
For every assay plate, you must include positive and negative controls to assess its quality and reliability. The two most common metrics are the Z-factor (Z') and the Signal-to-Background (S/B) ratio.[21]
| Metric | Formula | Interpretation | Ideal Value |
| Z-Factor (Z') | 1 - ( (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | ) |
| Signal Window (S/W) | (Mean_pos - 3SD_pos) - (Mean_neg + 3SD_neg) | Represents the separation between the signals of the positive and negative controls. | A larger S/W is better. |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | A simple measure of the dynamic range of the assay. It does not account for data variability. | S/B > 2 is generally considered acceptable, but higher is better. |
SD_pos/neg = Standard Deviation of positive/negative controls; Mean_pos/neg = Mean of positive/negative controls.
An assay with a high S/B but a low Z' (<0.5) is indicative of high data variability and is not reliable.[21] Always prioritize the Z-factor as your primary quality metric.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Turbidimetry
This protocol provides a rapid assessment of the concentration at which a compound precipitates from a DMSO stock into an aqueous buffer.
Materials:
-
Test pyrimidine compound (10 mM in 100% DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Clear 96-well or 384-well microplate
-
Plate reader capable of measuring absorbance (turbidity) at ~620 nm
Procedure:
-
Add 98 µL of the aqueous assay buffer to each well of the microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a final concentration of 200 µM. Mix thoroughly by pipetting.
-
Perform a 1:2 serial dilution across the plate by transferring 50 µL from one well to the next (pre-filled with 50 µL of buffer).
-
Include buffer-only and buffer + 2% DMSO wells as negative controls.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the absorbance (optical density) at 620 nm.
-
Data Analysis: The concentration at which a significant increase in absorbance is observed compared to the DMSO control is the kinetic solubility limit.[3]
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability.[14][22]
Materials:
-
Cells seeded in a 96-well plate
-
Test pyrimidine compounds at various concentrations (final DMSO < 0.5%)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with serial dilutions of the pyrimidine compounds. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- Georgiadis, D., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(2), 338. [Link]
- Ahmed, S. A. (2018). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. International Journal of Current Research and Academic Review, 6(4), 83-92. [Link]
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
- El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6649. [Link]
- Zhang, J. H., et al. (2009). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. [Link]
- Ahmed, S. A. (2018). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Education and Scientific Studies, 3(13). [Link]
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. [Link]
- Inglese, J., et al. (2013). Cell-based assay quality control metrics. PLoS ONE, 8(3), e59045. [Link]
- BPS Bioscience. (n.d.). Impact of Cell Culture Conditions and Media in Cellular Studies. BPS Bioscience. [Link]
- Loo, L. H., et al. (2013). A Metric and Workflow for Quality Control in the Analysis of Heterogeneity in Phenotypic Profiles and Screens.
- Wieczorek, M., et al. (2022).
- deNOVO Biolabs. (2025). How does custom Cell Culture Media drive reliable assay results? deNOVO Biolabs. [Link]
- Baluja, S., et al. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. International Journal of Pharmaceutical Sciences and Research. [Link]
- Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(3), 220-229. [Link]
- Liu, R. H. (2013). Cell Culture Models to Assess Bioactivity of Functional Foods and Dietary Supplements. Journal of Food Science, 78(S1), 1-10. [Link]
- Auld, D. S., et al. (2012). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
- Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(5), 333-339. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- Janicka, M., et al. (2020).
- Yang, J., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 657-667. [Link]
- Rudnick, S., et al. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 22(8), 939-949. [Link]
- Baluja, S., et al. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Semantic Scholar. [Link]
- Yang, J., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 657-667. [Link]
- Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
- Breitholtz, A., et al. (2018). Toxicity bioassays with concentrated cell culture media—a methodology to overcome the chemical loss by conventional preparation of water samples. Environmental Science and Pollution Research, 25(10), 9379-9388. [Link]
- Santos-Ballardo, A., et al. (2024). Influence of the Culture Conditions on Camellia sinensis Cell Cultures. Plants, 13(15), 2098. [Link]
- Wende, M., et al. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. Chemosensors, 11(5), 284. [Link]
- Girdlestone, J. (2016). Tips and Tricks for Validation of Quality Control Analytical Methods in Good Manufacturing Practice Mesenchymal Stromal Cell Production. Journal of Stem Cell Research & Therapy, 6(11). [Link]
- Yan, G., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. SLAS Discovery, 19(2), 166-181. [Link]
- Simões, M., et al. (2020). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. International Journal of Molecular Sciences, 21(23), 9185. [Link]
- Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 60(4), 1275-1288. [Link]
- Dahlin, J. L., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
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- Venkatnarasimha, M., & Havannavar, V. (2018). Sigma metrics - A guide to quality control strategy in clinical Biochemistry laboratory. Journal of Clinical and Diagnostic Research, 12(9). [Link]
- Shah, P., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- Schorpp, K., et al. (2020). Inhibitor bias in luciferase-based luminescence assays. Scientific Reports, 10(1), 9934. [Link]
- Singh, S. K., et al. (2018). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Journal of Pharmaceutical Sciences & Research, 10(8), 1933-1939. [Link]
- Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]
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Technical Support Center: Optimizing Catalyst Selection for Pyrimidinone Synthesis
Welcome to the Technical Support Center for pyrimidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Our focus is to provide not just solutions, but a deeper understanding of the catalytic principles governing these powerful reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst selection for the synthesis of pyrimidinones, primarily through the widely-used Biginelli reaction and its variations.
Q1: What are the main classes of catalysts used for pyrimidinone synthesis, and how do I choose a starting point?
A1: Pyrimidinone synthesis, especially the three-component Biginelli reaction, can be catalyzed by a diverse array of substances. The choice of catalyst is a critical parameter that influences reaction yield, time, and purity.[1] The main classes include:
-
Brønsted Acids: These are the classic catalysts, such as HCl and H₂SO₄.[1][2] They are inexpensive but can require harsh conditions and sometimes lead to side reactions.[1] Organocatalysts like p-toluenesulfonic acid (TsOH) also fall into this category.[3]
-
Lewis Acids: This is a broad and highly effective category. Common examples include metal salts like FeCl₃, CuCl₂, NiCl₂·6H₂O, and lanthanide triflates (e.g., Yb(OTf)₃).[1][3][4] They are generally milder than strong Brønsted acids and often give higher yields.[1]
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Examples include clays (Montmorillonite-KSF), zeolites, sulfated tungstate, and metal oxides like MgO or nano-NiZr₄(PO₄)₆.[5][6][7][8] Their primary advantage is ease of separation and reusability, which is crucial for green chemistry and industrial applications.[5][6]
-
Organocatalysts: These are small organic molecules that can catalyze the reaction. Proline and its derivatives are common examples.[9] Chiral phosphoric acids have been used to achieve enantioselective synthesis of pyrimidinones.[10]
Starting Point Recommendation: For initial screening, a common Lewis acid like CuCl₂ or FeCl₃ is a robust choice. If green chemistry principles like catalyst recyclability are a priority, exploring a heterogeneous catalyst such as Montmorillonite-KSF is recommended.[8]
Q2: I'm performing a Biginelli reaction. What is the fundamental role of the acid catalyst?
A2: The acid catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps. According to the widely accepted Kappe mechanism, the reaction begins with the acid-catalyzed condensation between the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate.[2] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The catalyst facilitates the final cyclization and dehydration steps to yield the dihydropyrimidinone product. Both Lewis and Brønsted acids can fulfill this role, with Lewis acids often coordinating to carbonyl oxygens to increase electrophilicity.[11]
Q3: Can I run the reaction without a catalyst?
A3: While some solvent-free, high-temperature reactions have been reported to proceed without a catalyst, product formation is often difficult, and yields are typically poor under standard conditions.[1][7] The catalyst is essential for activating the reactants and lowering the activation energy of the rate-limiting steps, making the reaction more efficient and practical.[1]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter in the lab.
Problem 1: Low Yield or No Reaction
Q: My reaction has a low conversion rate, and I'm recovering mostly starting materials. What are the likely causes and how can I fix it?
A: Low conversion is a frequent issue that can often be resolved by systematically evaluating several parameters.
Causality & Mitigation Strategies:
-
Insufficient Catalyst Activity: The catalyst may be inactive or poisoned.
-
Solution: If using a commercial catalyst, ensure it's from a reliable source and has been stored correctly. For reusable heterogeneous catalysts, they may require regeneration or activation.[12] For instance, some solid catalysts need to be dried in an oven to remove adsorbed water. For Brønsted acids, confirm the concentration is appropriate.[12]
-
Actionable Step: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). If that fails, screen a different class of catalyst. Switching from a mild Lewis acid to a stronger one, or to a Brønsted acid like TsOH, can be effective.[1]
-
-
Suboptimal Reaction Conditions: The reaction may not have enough energy to overcome the activation barrier, or the time may be insufficient.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will tell you if the reaction is slow or has stalled.
-
Actionable Step: Increase the reaction temperature. Refluxing in a solvent like ethanol is a common condition.[13] If the reaction is still slow, consider switching to a higher-boiling solvent or performing the reaction under solvent-free conditions at an elevated temperature, which can sometimes dramatically increase rates.[7][12]
-
-
Poor Reactant Solubility or Purity: If reactants are not fully dissolved, the reaction kinetics can be severely limited. Impurities can also interfere with the catalyst.
-
Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow the reaction.
-
Solution: For sterically hindered substrates, more forcing conditions are often necessary.
-
Actionable Step: Increase the reaction time and/or temperature. A more active catalyst may also be required.[1]
-
Problem 2: Significant Byproduct Formation
Q: My reaction is giving a good conversion, but my desired product is contaminated with a major byproduct. How do I improve selectivity?
A: Byproduct formation indicates that a competing reaction pathway is active. Identifying the byproduct is the first step to suppressing its formation.
Common Byproducts & Mitigation Strategies:
-
Hantzsch Dihydropyridine: This is a common fluorescent byproduct, especially at high temperatures. It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[12]
-
Causality: High temperatures favor the decomposition of urea into ammonia, which promotes the Hantzsch pathway.
-
Actionable Step:
-
Lower Temperature: Reduce the reaction temperature.[12]
-
Catalyst Choice: Screen different catalysts, as some may favor the Biginelli pathway over the Hantzsch.[12]
-
Order of Addition: Adding the urea last to the pre-heated mixture of aldehyde and β-ketoester can sometimes minimize its decomposition time.[12]
-
-
-
Knoevenagel Condensation Product: This byproduct arises from the direct condensation of the aldehyde and the β-ketoester.
-
Causality: This pathway competes with the formation of the N-acyliminium ion. It can become dominant if the initial reaction between the aldehyde and urea is too slow.
-
Actionable Step:
-
Alter Stoichiometry: Use a slight excess of urea (1.2 to 1.5 equivalents) to push the equilibrium towards the desired initial condensation with the aldehyde.[15]
-
Catalyst Choice: Select a catalyst that preferentially activates the aldehyde for reaction with urea. Lewis acids are often effective in this regard.
-
-
Part 3: Data & Protocols
Comparative Catalyst Performance in Biginelli Reaction
The following table summarizes the performance of various catalysts for the synthesis of a model dihydropyrimidinone, providing a clear comparison to inform your selection.
| Catalyst Type | Catalyst Example | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reusability | Reference |
| Brønsted Acid | HCl | Stoichiometric | Ethanol | Reflux | 18 | ~40-60 | No | [1],[2] |
| Lewis Acid | NiCl₂·6H₂O | 10 | Acetonitrile | Reflux | 5 | >90 | No | [3] |
| Lewis Acid | Fe(NO₃)₃·9H₂O | 10 | Solvent-free | RT (Grinding) | 0.1-0.5 | >90 | No | [4] |
| Heterogeneous | Nano-NiZr₄(PO₄)₆ | Low mg amount | Ethanol | Reflux | 0.5-1 | >95 | Yes | [5] |
| Heterogeneous | Montmorillonite-KSF | - | Solvent-free | 100 | 0.5-1.5 | >90 | Yes | [8] |
| Organocatalyst | Glutamic Acid | Low g amount | Acetonitrile | Reflux | 1 | ~90 | Yes | [16] |
Note: Yields are highly substrate-dependent. This table serves as a general guide.
Experimental Protocol: Screening Lewis Acid Catalysts
This protocol provides a general method for screening different Lewis acid catalysts for the synthesis of a dihydropyrimidinone (DHPM).
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
β-Ketoester (e.g., Ethyl Acetoacetate, 1.0 eq)
-
Urea (1.5 eq)
-
Lewis Acid Catalyst (e.g., CuCl₂, FeCl₃, NiCl₂·6H₂O, 10 mol%)
-
Solvent (e.g., Anhydrous Acetonitrile)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol, 1.0 eq), β-ketoester (10 mmol, 1.0 eq), urea (15 mmol, 1.5 eq), and the Lewis acid catalyst (1 mmol, 0.1 eq).
-
Add the solvent (20 mL).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) every hour.
-
Upon completion (disappearance of the aldehyde), cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.
Part 4: Visualizing Workflows and Mechanisms
Catalyst Selection Workflow
This diagram outlines a logical decision-making process for selecting a suitable catalyst system.
Caption: Decision workflow for catalyst selection in pyrimidinone synthesis.
Simplified Biginelli Reaction Mechanism
This diagram illustrates the key steps in the acid-catalyzed Biginelli reaction.
Caption: Key mechanistic steps of the Biginelli reaction.
References
- Benchchem. A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- Shahbazi-Alavi H, Safaei-Ghomi J. Synthesis of pyrimidines using nano-NiZr4 (PO4)6 as a retrievable and robust heterogeneous catalyst. Nanochemistry Research. 2020;5(2):141-147.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 2023.
- Al-kadasi, AMR, et al. Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Taylor & Francis Online. 2009.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Wikipedia. Biginelli reaction.
- Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). 2025.
- Benchchem. overcoming side reactions in pyrimidine synthesis.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- Benchchem. A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis.
- Farooq, S, et al. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. 2020.
- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC.
- Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry - ACS Publications. 2019.
- Benchchem. optimization of solvent and catalyst for pyrimidine-dione synthesis.
- Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters - ACS Publications.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. 2024.
- Scheme 27: Two proposed mechanisms for pyrimidinone synthesis. ResearchGate.
- Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. OUCI.
- Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones. Oriental Journal of Chemistry.
- Pyrazolyl-pyrimidine porous-organic-polymer supported single-site nickel composites as efficient catalysts for the synthesis of substituted pyrimidines. ResearchGate.
- Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. Power System Technology. 2023.
- Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering, Chemistry and Environmental Protection. 2025.
- Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. Request PDF - ResearchGate. 2025.
- ( A ) Organocatalytic asymmetric synthesis of dihydropyrimidinone... Download Scientific Diagram - ResearchGate.
- The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units.
- Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. PubMed. 2012.
- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis Online.
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Technical Support Center: Managing Unexpected Side Reactions in the Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected side reactions encountered during their experiments. Pyrimidine and its derivatives are fundamental scaffolds in numerous pharmaceuticals and bioactive molecules, making their efficient synthesis a critical aspect of drug discovery and development.[1][2][3] However, the inherent reactivity of the precursors and the pyrimidine ring itself can often lead to a variety of side reactions, complicating purification and reducing yields.[4]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common and unexpected challenges in pyrimidine synthesis.
Section 1: Troubleshooting Guides for Common Pyrimidine Syntheses
The synthesis of the pyrimidine core can be achieved through various well-established named reactions. However, each of these methods comes with its own set of potential side reactions. This section provides a detailed, question-and-answer-style troubleshooting guide for two of the most common methods: the Biginelli and Pinner reactions.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[5] While versatile, it is often plagued by side reactions and issues with yield.[5][6]
Question 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
Answer: Low yields in the Biginelli reaction are a frequent challenge and can often be attributed to several factors:[6][7]
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classical methods utilize strong Brønsted acids like HCl, these can sometimes promote side reactions.[6][7] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective alternatives.[6][7] It is highly recommended to screen different catalysts and optimize their loading for your specific substrates.[7]
-
Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions, while others require higher temperatures under solvent-free conditions.[7] Continuous monitoring of the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[7]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[7] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[7]
-
Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[7]
Question 2: I am observing an unexpected, highly fluorescent yellow byproduct in my Biginelli reaction. What is it, and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[5][8] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[5][8]
Strategies to Minimize Hantzsch Dihydropyridine Formation:
-
Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway.[5] Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[5]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[5] Some Lewis acids may favor one pathway over the other.
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[5]
Question 3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
Answer: N-acylureas can indeed form as byproducts in the Biginelli reaction, which can complicate the purification process.[8]
-
Confirmation: These byproducts can often be identified using spectroscopic methods such as NMR and mass spectrometry.
-
Prevention and Removal:
-
Stoichiometry Control: Careful control of the stoichiometry of the reactants can help to minimize the formation of N-acylureas.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[8]
-
Below is a troubleshooting workflow for the Biginelli reaction:
Caption: Troubleshooting workflow for the Biginelli reaction.
The Pinner Pyrimidine Synthesis
The Pinner synthesis is a classic method for preparing pyrimidines from the reaction of an amidine with a β-dicarbonyl compound.[6] However, this reaction can also be susceptible to side reactions that reduce the yield and purity of the desired product.
Question 1: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?
Answer: The Pinner synthesis can be prone to several side reactions, including:[6][8]
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.[6]
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.[6]
-
Incomplete Cyclization: The initial condensation product of the amidine and the dicarbonyl compound may not fully cyclize to the pyrimidine ring, leading to the presence of open-chain intermediates.[6]
-
Formation of Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the formation of regioisomers is possible, depending on which carbonyl group reacts with the amidine.[6]
-
Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of the amidine or the β-dicarbonyl starting materials, or even the final pyrimidine product, especially under acidic or basic conditions.[6]
Preventative Measures:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[5][8]
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[5][8]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[8]
-
Temperature Control: While heating is often required to drive the cyclization, excessive temperatures can promote side reactions and decomposition.[6]
-
pH Control: The reaction can be catalyzed by either acid or base.[6] The choice and amount of catalyst should be optimized to favor the desired pyrimidine formation over side reactions like self-condensation.[6]
The following diagram illustrates the desired Pinner synthesis pathway versus potential side reactions:
Caption: Pinner synthesis pathway and competing side reactions.
Section 2: General Troubleshooting and FAQs
This section addresses broader issues that can arise during pyrimidine synthesis, regardless of the specific synthetic route.
FAQ 1: My pyrimidine synthesis reaction shows good conversion at the lab scale, but the yield drops significantly upon scale-up. What are the potential causes?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors:[9]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation.[9] Ensure that the stirring rate and impeller design are adequate for the vessel size to maintain a homogenous reaction mixture.[9]
-
Exotherm Control: Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale.[9] Implement controlled addition of reagents and closely monitor the internal reaction temperature.[9]
-
Raw Material Quality: The purity of starting materials can have a more pronounced effect at a larger scale.[9] Impurities that were negligible in small-scale reactions can now act as catalysts for side reactions or inhibitors.[9]
FAQ 2: I am having difficulties purifying my pyrimidine derivative. What are some common strategies?
Answer: Isolating the desired pyrimidine derivative can be challenging due to the presence of impurities and side-products with similar physicochemical properties.[4]
-
Chromatography:
-
Reverse-Phase Chromatography (RPC): While challenging for polar pyrimidines, RPC can be optimized by using polar-endcapped columns or specific ion-pairing agents to enhance retention.[10] Adjusting the mobile phase pH to suppress ionization can also improve retention for acidic or basic derivatives.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[10]
-
Ion-Exchange Chromatography (IEC): This technique is effective for pyrimidine derivatives that are ionizable, separating them based on their net charge.[10]
-
-
Crystallization: This is a powerful purification technique, especially for removing impurities with different solubility profiles. Experiment with different solvent systems to find optimal conditions for crystallization.[10]
-
Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel).[4] In such cases, using a different stationary phase (e.g., alumina) or employing non-chromatographic purification methods might be necessary.[4]
FAQ 3: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring?
Answer: A lack of regioselectivity can lead to the formation of multiple isomers when synthesizing substituted pyrimidines.[4]
-
Directing Groups: The use of appropriate directing groups can enhance the regioselectivity of the reaction.[4]
-
Protecting Groups: Protecting certain positions on the pyrimidine ring can prevent unwanted reactions and direct substitution to the desired position.[4]
-
Reaction Conditions: Modifying reaction conditions such as temperature and solvent can sometimes influence the regioselectivity.[4]
Section 3: Analytical Techniques for Side Product Identification
The first step in troubleshooting any unexpected side reaction is the accurate identification of the byproduct. A combination of analytical techniques is often necessary for unambiguous structure elucidation.
| Analytical Technique | Information Provided | Application in Pyrimidine Synthesis |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring, preliminary assessment of product mixture complexity. | To determine the optimal reaction time and to get a quick overview of the number of components in the crude product.[7] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product and byproduct formation, assessment of purity. | To quantify the yield of the desired pyrimidine and the relative amounts of any side products.[11] |
| Mass Spectrometry (MS) | Molecular weight determination of products and byproducts. | To identify the molecular formula of unexpected peaks observed in the chromatogram.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | To definitively elucidate the structure of unknown side products. |
Section 4: Experimental Protocols
General Protocol for a Trial Biginelli Reaction
This protocol provides a general starting point for optimizing a Biginelli reaction.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[7]
-
Add the chosen solvent (20 mL) and the catalyst (e.g., 1 mol% of a Lewis acid).[7]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[7]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
General Protocol for Purification of Polar Pyrimidine Derivatives by HILIC
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[10]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile, >80%) and a small percentage of aqueous buffer (e.g., ammonium formate or ammonium acetate).[10] The buffer concentration is typically in the range of 5-20 mM.[10]
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with a similar or weaker elution strength.[10]
-
Gradient Elution: Start with a high organic content and gradually increase the aqueous portion of the mobile phase to elute the polar compounds.
-
Detection: Use a suitable detector, such as UV or MS, to monitor the elution of the compounds.
References
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Side-product formation in pyrimidine ring synthesis and mitigation - Benchchem.
- Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Pyrimidine Biosynthesis Analysis Service - Creative Proteomics.
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem.
- Scheme 1: Strategies of pyrimidine synthesis | Download Scientific Diagram - ResearchGate.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing the Purity of 5-(4-Bromophenyl)-6-hydroxypyrimidin-4(1H)-one
Welcome to the technical support center dedicated to the synthesis and purification of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for common purity challenges encountered during the synthesis of this key pharmaceutical intermediate.
Introduction
This compound, also known as 5-(4-bromophenyl)pyrimidine-4,6-diol, is a crucial building block in the synthesis of various pharmaceutically active compounds, most notably as an intermediate for Macitentan, a dual endothelin receptor antagonist. Achieving high purity of this intermediate is paramount as the quality directly impacts the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying and mitigating common impurities through optimized purification protocols and a comprehensive understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow tint, even after initial filtration. What is the likely cause and how can I remove it?
A1: A yellow discoloration in your this compound product often indicates the presence of colored impurities arising from side reactions during the synthesis. One common culprit in pyrimidine synthesis is the formation of Hantzsch-type 1,4-dihydropyridine derivatives, which are known to be fluorescent and colored. These can arise from the self-condensation of β-ketoester intermediates under acidic conditions. Additionally, incomplete cyclization or side reactions involving the formamidine hydrochloride can lead to conjugated impurities that absorb in the visible spectrum.
Solution:
-
Recrystallization: This is the most effective method for removing colored impurities. A carefully selected solvent system will ensure that your desired product crystallizes out, leaving the impurities dissolved in the mother liquor. See Protocol 1 for a detailed recrystallization procedure.
-
Activated Carbon Treatment: For persistent color, a treatment with activated carbon during the recrystallization process can be highly effective. The activated carbon adsorbs the colored impurities. Use a minimal amount of activated carbon to avoid significant loss of your product.
Q2: I'm observing a lower than expected yield after purification. What are the common reasons for product loss?
A2: Product loss during the purification of this compound can occur at several stages. The primary reasons include:
-
Suboptimal Recrystallization Conditions: Using a solvent in which your product is too soluble, even at low temperatures, will result in a significant portion of your product remaining in the mother liquor. Conversely, using a solvent in which the product has very poor solubility at high temperatures will make it difficult to dissolve the crude material completely, leading to losses during the hot filtration step.
-
Multiple Purification Steps: Each purification step, be it recrystallization or chromatography, will inevitably lead to some product loss. Over-purification should be avoided if the desired purity has already been achieved.
-
Product Instability: Although this compound is generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures during purification, could potentially lead to degradation.
Q3: My NMR spectrum shows unidentifiable peaks. What are the most likely process-related impurities?
A3: Based on the synthetic route starting from p-bromophenylacetic acid, several process-related impurities can be anticipated:
-
Unreacted Starting Materials: Residual amounts of 2-(4-bromophenyl)-malonic acid dimethyl ester or formamidine hydrochloride.
-
Incomplete Cyclization Products: Amidine intermediates that have not fully cyclized to form the pyrimidinone ring.
-
Hydrolysis Products: Hydrolysis of the ester groups of the 2-(4-bromophenyl)-malonic acid dimethyl ester intermediate to the corresponding carboxylic acids can occur, especially if moisture is present.
-
Byproducts from Side Reactions: As mentioned, Hantzsch-type dihydropyridine impurities or self-condensation products of the starting materials can be present.
To identify these, it is recommended to analyze samples of your starting materials and intermediates by NMR and compare them to the spectrum of your final product.
Troubleshooting Guide: Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Oily product after recrystallization | The chosen solvent is not optimal, or the product is not completely dry. | Select a solvent in which the product has lower solubility at room temperature. Ensure the product is thoroughly dried under vacuum to remove residual solvent. |
| No crystal formation upon cooling | The solution is not supersaturated; the concentration of the compound is too low. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Co-crystallization of impurities | The impurity has a similar solubility profile to the product in the chosen solvent. | Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better selectivity. Alternatively, use column chromatography for separation. |
| Product streaks on TLC plate | The compound may be acidic or basic and interacting strongly with the silica gel. | Add a small amount of acetic acid or triethylamine to the TLC mobile phase to improve the spot shape. This can also be applied to column chromatography. |
| Poor separation in column chromatography | The polarity of the mobile phase is too high or too low. | Optimize the solvent system for column chromatography by first performing TLC with various solvent mixtures (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed for the purification of this compound from common impurities. Ethanol is often a suitable solvent for the recrystallization of pyrimidinone derivatives.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Slowly cool the clear solution to room temperature. Crystal formation should begin. For maximum yield, further cool the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography Purification
For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the column.
-
Elution: Start the elution with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 50% ethyl acetate in hexane is a good starting point.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Preparative HPLC for High Purity
For achieving very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Instrumentation and Conditions:
-
Column: A C18 reverse-phase column is typically used for pyrimidine derivatives.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is common. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
Visualizing Purification Workflows
Purification Decision Tree
Caption: Decision workflow for selecting the appropriate purification method.
Potential Impurity Formation Pathways
Caption: Plausible pathways for the formation of common impurities.
References
- Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
- ResearchGate. (2016). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]
- GlobalInfoChem. (2023). 5-(4-Bromophenyl)
- Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6849–6874. [Link]
- ResearchGate. (2007).
- Cytiva. (n.d.).
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. [Link]
- National Institutes of Health. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 17(5), 629. [Link]
- LAMBDA OMNICOLL. (n.d.).
- PubMed. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au, 4(5), 236–247. [Link]
- PubChem. (n.d.). N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide. [Link]
- National Institutes of Health. (2021).
- Cytiva. (n.d.).
- ACS Publications. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47040–47055. [Link]
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. [Link]
- ResearchGate. (2018). (PDF) Synthesis of 5-Aryl-1,3-Dimethyl-7-Selenoxopyrimidino[4,5-d]Pyrimidine-2,4(1H,3H)-Dione. [Link]
- Cuestiones de Fisioterapia. (2023). Advanced Column Chromatography Techniques for Comprehensive Extraction, Isolation and Characterization of Allicin in Garlic Extr. Cuestiones de Fisioterapia, 52(3). [Link]
- ResearchGate. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- National Institutes of Health. (2012). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
Technical Support Center: Scaling Up Pyrimidinone Synthesis
Welcome to the Technical Support Center for scaling up pyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for transitioning pyrimidinone synthesis from the laboratory to the pilot plant.
Introduction
Scaling up a chemical synthesis is not a linear process; challenges that are manageable at the lab scale can become significant hurdles at the pilot plant stage.[1] This is primarily due to changes in surface-area-to-volume ratios, which impact heat and mass transfer, mixing efficiency, and reaction kinetics.[2][3] This guide will provide a structured approach to identifying and resolving common issues encountered during the scale-up of pyrimidinone synthesis, a critical scaffold in many pharmaceutical compounds.[4][5][6]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning the scale-up of pyrimidinone synthesis.
Q1: My pyrimidinone synthesis, which works perfectly at the gram-scale, is showing a significant drop in yield and an increase in impurities at the kilogram-scale. What are the likely causes?
A significant drop in yield and an increase in impurities during scale-up are common challenges that can often be traced back to several key factors that change with scale:
-
Heat Transfer Limitations: Many pyrimidinone syntheses, such as the Biginelli reaction, are exothermic.[2] What is easily dissipated in a small laboratory flask can lead to "hot spots" in a large reactor. These localized areas of high temperature can accelerate side reactions and product degradation.[2] The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[3][7]
-
Mass Transfer and Mixing Inefficiencies: Inadequate mixing in a large reactor can lead to non-homogenous reaction mixtures, with localized areas of high reactant concentration. This can promote the formation of byproducts.[1][2]
-
Changes in Reaction Kinetics: The altered surface-area-to-volume ratio can affect the overall reaction kinetics, potentially favoring side reactions that were negligible at a smaller scale.[2]
-
Quality of Raw Materials: The impact of impurities in starting materials is magnified at a larger scale. Minor impurities that were insignificant in a lab-scale reaction can now act as catalysts for unwanted side reactions or inhibitors of the main reaction.[2][8]
Q2: How do I choose the right reactor for my pilot plant-scale pyrimidinone synthesis?
The choice of reactor is critical for a successful scale-up. For many pyrimidinone syntheses, a stirred-tank reactor is a common choice. Key considerations include:
-
Material of Construction: Ensure the reactor material is compatible with all reactants, intermediates, products, and solvents at the operating temperatures and pressures.
-
Agitator Design: The impeller type and stirring speed are crucial for effective mixing and heat transfer. Different impeller designs are suited for different viscosity ranges and for achieving specific flow patterns (e.g., axial vs. radial flow).[9]
-
Heating and Cooling System: The reactor's jacket and internal coils must have sufficient heat transfer capacity to control the reaction temperature, especially for exothermic reactions.[7]
-
Baffles: Baffles are often necessary to prevent vortex formation and improve mixing efficiency in stirred-tank reactors.[1]
Q3: What are the key safety considerations when scaling up pyrimidinone synthesis?
Safety is paramount during scale-up. A thorough process safety review should be conducted, considering the following:
-
Thermal Hazards: As mentioned, exothermic reactions can pose a significant risk if not properly controlled.[10] Runaway reactions can occur if the heat generated exceeds the reactor's cooling capacity.[11] Reaction calorimetry studies are essential to quantify the heat of reaction and determine safe operating limits.[7]
-
Reagent Handling: The safe handling of large quantities of chemicals, including potentially hazardous starting materials and reagents, must be planned for. This includes appropriate personal protective equipment (PPE), ventilation, and spill containment measures.[12]
-
Pressure Management: If the reaction generates gaseous byproducts or is run at elevated temperatures, the potential for pressure buildup must be assessed and mitigated with appropriate pressure relief systems.
-
Process Deviations: It is crucial to identify potential process deviations and their consequences and to establish procedures to manage them safely.
Q4: What are the regulatory expectations for a pilot plant synthesis of an Active Pharmaceutical Ingredient (API) like a pyrimidinone derivative?
When scaling up the synthesis of a pyrimidinone intended to be an API, you must adhere to Good Manufacturing Practices (GMP).[12][13] Key regulatory considerations include:
-
Process Validation: The manufacturing process must be validated to ensure it consistently produces a product of the required quality.
-
Impurity Profiling: All impurities must be identified, quantified, and controlled within acceptable limits.
-
Documentation: Detailed records of all manufacturing steps, including batch records and standard operating procedures (SOPs), must be maintained.[14]
-
Quality Control: A robust quality control system must be in place to test raw materials, intermediates, and the final API.[14]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of pyrimidinone synthesis.
Guide 1: Low Yield and Incomplete Conversion
Problem: The reaction is not proceeding to completion, resulting in low yields of the desired pyrimidinone.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low pyrimidinone synthesis yield.
Step-by-Step Troubleshooting:
-
Verify Starting Material Purity: As mentioned in the FAQs, impurities can have a significant impact at scale.[2] Re-analyze all starting materials and reagents to ensure they meet the required specifications.
-
Optimize Reaction Temperature: The optimal temperature at the lab scale may not be directly transferable. Use a reaction calorimeter to understand the heat flow and ensure the pilot plant reactor's cooling system can maintain the desired temperature.[7] For exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the temperature.[15]
-
Evaluate Catalyst Activity and Loading: If your synthesis is catalyzed, the catalyst's effectiveness can be influenced by the reaction conditions at scale.
-
Catalyst Deactivation: Ensure the catalyst is not being deactivated by impurities or reaction byproducts.
-
Catalyst Loading: The optimal catalyst loading may need to be re-evaluated at the pilot plant scale.
-
-
Assess Mixing Efficiency: Inadequate mixing can lead to localized "dead zones" where the reaction does not proceed efficiently.
-
Stirrer Speed and Design: Consult with a chemical engineer to ensure the agitator speed and design are appropriate for the reactor size and the viscosity of the reaction mixture.[9]
-
-
Check for Competing Side Reactions: Analyze the crude reaction mixture by techniques like HPLC and LC-MS to identify any major byproducts. Understanding the side reactions can provide clues about what needs to be optimized (e.g., temperature, stoichiometry, or reagent addition order). Common side reactions in the Biginelli reaction include the formation of Hantzsch-type dihydropyridines and N-acylureas.[16][17]
-
Re-evaluate Solvent Choice: The solvent can influence reactant solubility and reaction rates.[16] A solvent that works well at the lab scale might not be ideal for the pilot plant due to factors like boiling point, viscosity, or safety considerations at a larger volume.
Guide 2: Impurity Profile Changes at Scale
Problem: New or significantly increased levels of impurities are observed in the pilot plant batch compared to the lab-scale synthesis.
Common Impurities in Pyrimidinone Synthesis and Mitigation Strategies
| Impurity Type | Potential Cause | Mitigation Strategy |
| Dihydropyridine Derivatives | Self-condensation of the β-ketoester, especially in the Biginelli reaction.[2] | Optimize the stoichiometry of the reactants. A slight excess of urea or thiourea can sometimes suppress this side reaction.[2] |
| Aldol Condensation Products | The aldehyde starting material undergoes self-condensation.[2] | Control the rate of addition of the aldehyde and maintain a lower reaction temperature. |
| Oxidation Products | The dihydropyrimidine ring can be susceptible to oxidation.[2] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2] |
| N-acylurea Byproducts | A competing reaction pathway where the β-ketoester reacts with urea.[16] | Optimize the reaction temperature and catalyst. Certain catalysts may favor the desired cyclization over N-acylurea formation.[16] |
Process Flow for Investigating Impurity Formation
Caption: Workflow for investigating and controlling impurities.
Guide 3: Challenges in Product Isolation and Purification
Problem: The crystallization or purification method used in the lab is not effective or scalable for the pilot plant.
Crystallization Scale-Up Considerations
| Parameter | Lab Scale Consideration | Pilot Plant Challenge | Recommended Action |
| Cooling Rate | Rapid cooling is often achievable. | Slower cooling rates due to lower surface-area-to-volume ratio. This can affect crystal size and purity. | Develop a controlled cooling profile. Crash cooling should generally be avoided as it can lead to the inclusion of impurities. |
| Mixing | Manual swirling or magnetic stirring. | Mechanical agitation is used. The type of impeller and stirring speed can impact crystal size distribution and breakage. | Select an appropriate agitator and optimize the stirring speed to ensure good suspension of solids without causing excessive crystal breakage. |
| Solvent/Antisolvent Addition | Can be done quickly. | The rate of addition needs to be carefully controlled to manage supersaturation and avoid oiling out or the formation of fine particles. | Use a controlled addition rate for the antisolvent. Consider adding the crude solution to the antisolvent. |
| Filtration and Drying | Simple filtration and vacuum oven drying. | Larger equipment (e.g., filter press, centrifuge) and more controlled drying conditions are needed. | Select appropriate filtration and drying equipment based on the product's properties (e.g., crystal size, stability). |
Troubleshooting Crystallization Issues:
-
Oiling Out: If the product separates as an oil instead of a solid during crystallization, this can be due to too high a level of supersaturation or the presence of impurities. Try a slower addition of the antisolvent, a higher crystallization temperature, or a different solvent system.
-
Poor Filterability: If the product consists of very fine particles that are difficult to filter, this can be caused by rapid precipitation. A slower crystallization process with a controlled cooling profile can help to grow larger crystals.
-
Inconsistent Polymorph: The crystalline form (polymorph) of the product can be affected by the crystallization conditions. It is crucial to control the crystallization process to ensure the desired polymorph is consistently produced, as different polymorphs can have different physical properties, including solubility and bioavailability.
Experimental Protocols
Protocol 1: General Procedure for a Pilot-Scale Biginelli Reaction
This is a representative protocol and must be adapted and optimized for your specific substrates and equipment.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the aldehyde (1.0 eq), β-ketoester (1.0-1.1 eq), and urea or thiourea (1.2-1.5 eq) to the reactor.
-
Add Solvent and Catalyst: Add the chosen solvent and the catalyst (e.g., a Lewis acid or Brønsted acid) at the optimized loading.
-
Heating and Reaction Monitoring: Heat the reaction mixture to the desired temperature under controlled agitation. Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture according to a pre-defined cooling profile. If the product crystallizes directly from the reaction mixture, filter the solid. If not, proceed with the appropriate work-up procedure (e.g., quenching, extraction).
-
Purification: Purify the crude product, typically by recrystallization from a suitable solvent system.
-
Drying: Dry the purified product under vacuum at a controlled temperature until a constant weight is achieved.
References
- Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
- Stoli Chem. (2023). Scaling up continuous flow chemistry.
- IChemE. (n.d.). Scale-up of Chemical Processes.
- Diva-portal.org. (n.d.). Influence of mixing and heat transfer in process scale-up.
- Digital WPI. (2015). Heat Transfer in Reactor Scale-Up.
- The Pharma Master. (2024). Regulatory Compliance in API Manufacturing.
- Evotec. (n.d.). Commercial Active Pharmaceutical Ingredient Manufacturing Challenges.
- PMC - PubMed Central. (n.d.). Oxygen mass transfer in a stirred tank bioreactor using different impeller configurations for environmental purposes.
- Coherent Market Insights. (2025). Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. Retrieved from [https://www.coherentmarketinsights.com/insight/regulatory-standards-for-active-pharmaceutical-ingredients-ensuring-safety-and-compliance]([Link] pharmaceutical-ingredients-ensuring-safety-and-compliance)
- BioProcess International. (2024). Lessons in Bioreactor Scale-Up, Part 4: Physiochemical Factors Affecting Oxygen Transfer and the Volumetric Mass-Transfer Coefficient in Stirred Tanks.
- YouTube. (2015). Overall Rate of Reaction: Limitations in Transfer Phenomena // Reactor Engineering - Class 156.
- Wiley Online Library. (2025). Liquid-Solid Mass Transfer Behavior of a Stirred-Tank Reactor with a Fixed Bed at Its Bottom.
- Wikipedia. (n.d.). Biginelli reaction.
- Making.com. (n.d.). Manufacturing Active Pharmaceutical Ingredients (Api).
- Reddit. (2022). The synthesis of Pyrimidinone or pyrimidine derivatives.
- WITH DALTON. (n.d.). Top 12 Recent Global API Regulatory Developments.
- MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.
- ResearchGate. (2015). The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity.
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- YouTube. (2024). Pyrimidine Synthesis.
- ACS Publications. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- RSC Publishing. (n.d.). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs.
- Semantic Scholar. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond.
- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- ResearchGate. (2013). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
- Pharmaguideline. (n.d.). Pilot Plant Scale-up Considerations for Solids, Liquid orals, Semi solids and Relevant Documentation.
- Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). PILOT PLANT SCALE UP.
- ijprems. (n.d.). PILOT PLANT SCALE UP TECHNIQUES.
- Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques.
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- ResearchGate. (2025). Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation.
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- PubMed. (2021). Synthesis and computational studies of novel fused pyrimidinones as a promising scaffold with analgesic, anti-inflammatory and COX inhibitory potential.
- PubMed. (n.d.). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR.
- MDPI. (n.d.). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
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Technical Support Center: Enhancing the Stability of Pyrimidinone Compounds for Long-Term Storage
Welcome to the Technical Support Center dedicated to ensuring the long-term stability of your valuable pyrimidinone compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these important heterocyclic scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific stability challenges you may encounter during your research and development endeavors. Our goal is to provide you with not only solutions but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Section 1: Understanding Pyrimidinone Instability - FAQs
This section addresses common questions regarding the inherent stability of pyrimidinone compounds and the factors that can influence their degradation over time.
Q1: My pyrimidinone compound is showing signs of degradation upon storage. What are the most common degradation pathways for this class of compounds?
A1: Pyrimidinone scaffolds, while possessing a degree of aromatic character, are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.[1][2][3][4][5][6] Understanding these pathways is the first step in mitigating them.
-
Hydrolysis: The pyrimidinone ring, particularly at the amide-like bonds, can be susceptible to cleavage under both acidic and basic conditions.[5][7][8] The specific pH at which degradation is most pronounced will depend on the substituents present on the ring. For instance, electron-withdrawing groups can enhance the susceptibility of the ring to nucleophilic attack by water or hydroxide ions.
-
Oxidation: Certain pyrimidinone derivatives can be prone to oxidation, especially if they possess electron-rich substituents or are exposed to atmospheric oxygen, metal ions, or other oxidizing agents.[5] This can lead to the formation of N-oxides or other oxidized byproducts, altering the compound's biological activity and purity.
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can trigger photochemical reactions in photosensitive pyrimidinone compounds.[9][10][11][12] This is a critical consideration for compounds with chromophores that absorb in the UV-visible range, as it can lead to complex degradation profiles, including the formation of photoproducts like Dewar valence isomers.[11][12]
Below is a generalized diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for pyrimidinone compounds.
Q2: I suspect my compound is degrading, but I'm not sure. What analytical techniques are best suited for assessing the stability of pyrimidinone compounds?
A2: A robust stability-indicating analytical method is crucial for accurately assessing the degradation of your pyrimidinone compound. High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for this purpose.[13]
Here's a comparison of key analytical techniques:
| Analytical Technique | Application in Stability Testing | Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of the parent compound and its degradation products.[13] | High sensitivity, accuracy, and versatility. Can be coupled with various detectors (UV, MS) for comprehensive analysis. | Method development can be time-consuming. Requires a reference standard for the parent compound. |
| Mass Spectrometry (MS) | Identification of unknown degradation products by determining their molecular weight and fragmentation patterns. | High specificity and sensitivity. Provides structural information about degradants. | Can be complex to operate and interpret data. May require chromatographic separation prior to analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the characterization of degradation products.[13] | Unambiguous structure elucidation. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC and MS. Requires higher sample concentrations. |
| UV-Visible Spectroscopy | Can be used for preliminary assessment of degradation if the parent compound and degradants have distinct absorption spectra. | Simple, rapid, and non-destructive. | Low specificity. Not suitable for complex mixtures where spectra overlap. |
For a comprehensive stability study, a combination of HPLC for separation and quantification, coupled with MS for the identification of unknown degradants, is often the most powerful approach.
Q3: What are the key environmental factors I need to control for the long-term storage of my pyrimidinone compounds?
A3: The stability of your pyrimidinone compounds during long-term storage is critically dependent on controlling key environmental factors: temperature, humidity, and light exposure.[14][15][16]
-
Temperature: Elevated temperatures accelerate the rates of most chemical reactions, including degradation pathways like hydrolysis and oxidation.[5][16] Therefore, storing compounds at lower temperatures is generally recommended.
-
Humidity: Moisture can directly participate in hydrolytic degradation and can also facilitate other degradation reactions.[17] It is crucial to protect hygroscopic compounds from atmospheric moisture.
-
Light: As discussed, exposure to UV and visible light can lead to photodegradation.[9][10][11][12] Photosensitive compounds must be stored in light-protected containers.
The optimal storage conditions will be compound-specific, but general recommendations are provided in the table below.[14][15]
| Storage Condition | Temperature Range | Recommended For |
| Room Temperature | 15–25°C | Stable, non-volatile compounds. |
| Refrigerated | 2–8°C | Temperature-sensitive compounds and reagents. |
| Frozen | -20°C | Many biological samples and less stable chemical compounds. |
| Cryogenic | -80°C or below | Highly sensitive biological samples, enzymes, and certain pharmaceuticals. |
Section 2: Troubleshooting Guide - Addressing Specific Stability Issues
This section provides a question-and-answer formatted troubleshooting guide to help you resolve specific stability problems you may be facing in the lab.
Q4: I am observing a new, more polar spot on my TLC plate after storing my pyrimidinone derivative in a methanolic solution. What could be happening?
A4: The appearance of a new, more polar spot on TLC after storage in methanol strongly suggests a reaction with the solvent, likely methanolysis, which is a form of solvolysis. This is particularly plausible if your pyrimidinone has a labile leaving group, such as a halide or a sulfonate ester. The methanol, acting as a nucleophile, can displace this group, resulting in a methoxy-substituted derivative, which is often more polar.
Troubleshooting Steps:
-
Confirm the Structure of the Degradant: Isolate the new compound and characterize it using techniques like LC-MS and NMR to confirm if it is indeed the methoxy-substituted product.
-
Solvent Selection: If methanolysis is confirmed, switch to a less nucleophilic, aprotic solvent for storage. Suitable alternatives include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO) - use with caution, as it can be difficult to remove and may have its own reactivity.
-
-
Perform a Small-Scale Solvent Stability Study: Before committing a large batch of your compound, dissolve small amounts in different aprotic solvents and monitor for degradation over time by TLC or HPLC.
Q5: My pyrimidinone compound, which is a free base, is showing significant degradation when stored as a solid at room temperature. What can I do to improve its stability?
A5: Free bases, especially those with amine functionalities, can be susceptible to atmospheric degradation, including oxidation and reaction with atmospheric carbon dioxide to form carbonates. Converting the free base to a stable salt form is a common and highly effective strategy to enhance its long-term stability.
Why Salt Formation Enhances Stability:
-
Reduced Reactivity: Protonation of a basic nitrogen atom reduces its nucleophilicity and susceptibility to oxidation.
-
Improved Physical Properties: Salts are often more crystalline and less hygroscopic than their corresponding free bases, which can improve their handling and storage characteristics.
Experimental Protocol: Salt Formation for Enhanced Stability
-
Select an Appropriate Acid: Common acids for salt formation include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), methanesulfonic acid (MSA), and tartaric acid. The choice of acid can influence the salt's solubility and crystallinity.
-
Dissolve the Free Base: Dissolve your pyrimidinone free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Stoichiometric Addition of Acid: Slowly add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the chosen acid (as a solution in a compatible solvent) to the solution of your compound while stirring.
-
Induce Crystallization: The salt may precipitate directly from the solution. If not, crystallization can be induced by cooling, adding an anti-solvent (a solvent in which the salt is poorly soluble), or by scratching the inside of the flask with a glass rod.
-
Isolate and Dry: Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry thoroughly under vacuum.
-
Characterize the Salt: Confirm the formation of the desired salt and its purity using techniques like NMR, elemental analysis, and melting point determination.
-
Conduct a Comparative Stability Study: Store both the free base and the newly formed salt under the same conditions and monitor their stability over time using a validated HPLC method.
Below is a workflow diagram for the salt formation process.
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Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrimidinone Derivatives: Spotlight on 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
Introduction: The Pyrimidinone Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life, forming the structural basis for nucleobases like cytosine, thymine, and uracil in DNA and RNA[1][2]. This fundamental biological role has inspired medicinal chemists to explore pyrimidine and its derivatives, particularly pyrimidinones, as "privileged scaffolds." These core structures are capable of binding to a wide array of biological targets, leading to a diverse spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][3][4].
This guide provides a comparative analysis of the biological activities of various pyrimidinone derivatives, with a specific focus on contextualizing the potential of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one . While this specific compound is often cited as a key intermediate in the synthesis of pharmaceuticals like the dual endothelin receptor antagonist Macitentan, its intrinsic biological activities are less explored[5][6]. By examining the structure-activity relationships (SAR) of analogous compounds, we can project its potential profile and understand how its unique structural features—the C5-bromophenyl group and C6-hydroxyl group—might influence its efficacy compared to other derivatives. This analysis is supported by established experimental data and detailed protocols for key biological assays, providing a comprehensive resource for researchers in drug discovery and development.
Section 1: Decoding the Pyrimidinone Scaffold: Structure-Activity Relationships (SAR)
The biological activity of a pyrimidinone derivative is profoundly influenced by the nature and position of its substituents. The core pyrimidinone ring acts as a versatile anchor, and modifications can fine-tune its interaction with specific biological targets.
Key Structural Features of this compound:
-
Pyrimidine-4,6-dione Core: This core structure is a common feature in many biologically active molecules. The keto and hydroxyl groups can participate in crucial hydrogen bonding interactions with enzyme active sites.
-
Substitution at C5: The C5 position is critical for modulating activity. Structure-activity studies on pyrimidine analogs have shown that substitution at this position can significantly impact enzyme inhibition and overall potency[7][8].
-
The 4-Bromophenyl Group: The presence of an aryl group at C5 often imparts significant biological activity[9]. The bromine atom, a halogen, can increase lipophilicity, potentially enhancing membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can stabilize the binding of a ligand to a protein target.
-
Hydroxyl Group at C6: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical feature for binding to many enzymatic targets[10].
The combination of these features suggests that this compound has the potential to exhibit a range of biological activities, which we will explore by comparing it to other well-characterized pyrimidinone derivatives.
Caption: General Structure-Activity Relationship (SAR) concept for pyrimidinone derivatives.
Section 2: A Comparative Analysis of Biological Activities
Pyrimidinone derivatives have demonstrated efficacy across three major therapeutic areas: oncology, inflammation, and infectious diseases.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrimidine scaffold is a well-established pharmacophore in cancer therapy, with drugs like 5-Fluorouracil being a mainstay for decades[1][2]. Modern pyrimidinone derivatives often exert their effects by inhibiting protein kinases, enzymes that are frequently dysregulated in cancer and play a crucial role in cell signaling pathways governing proliferation and survival[11][12]. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are particularly effective as they can mimic the adenine ring of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases[13].
Comparative Data: The introduction of bulky aryl groups, such as the bromophenyl group in our target compound, has been shown to be a favorable modification in many anticancer pyrimidinones[14].
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |
| Pyrimidinone-5-carbonitrile (6a) | Leukemia (K-562) | 2.6 µM | Not Specified | [14] |
| Pyrimidinone-5-carbonitrile (6b) | Melanoma (SK-MEL-5) | 4.1 µM | Not Specified | [14] |
| Pyrido[2,3-d]pyrimidine (65) | EGFR Tyrosine Kinase | 0.45 µM | Tyrosine Kinase Inhibition | [12] |
| 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine | A375 (Melanoma) | ~5 µM | Antiproliferative | [2] |
| Pyrido[2,3-d]pyrimidinone | HepG2 (Liver) | Growth Inhibition | Cytotoxic | [12] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The structural elements of this compound align with features known to confer anticancer activity, making this a promising area for future investigation.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Inflammation is a complex biological response, and a key enzyme family involved is cyclooxygenase (COX). There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling[15]. Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes. The ideal modern anti-inflammatory agent selectively inhibits COX-2 over COX-1 to reduce gastrointestinal side effects associated with COX-1 inhibition. Many pyrimidine derivatives have been developed as potent and selective COX-2 inhibitors[16][17][18].
Causality in Design: The design of selective COX-2 inhibitors often leverages a structural difference in the active site of the two isoforms. The presence of a larger, more accommodating side pocket in the COX-2 active site allows bulkier molecules to bind preferentially. The bromophenyl group on this compound could potentially fit into this side pocket, suggesting a basis for COX-2 selectivity.
| Compound/Derivative | COX-2 Inhibition (IC50) | COX-1 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine Analog (2a) | 3.5 µM | > 7 µM (approx.) | > 2 | [16] |
| Celecoxib (Standard) | 0.65 µM | Not Specified | High | [16] |
| Pyrimidine Derivative (L1) | Highly Selective | Low Inhibition | High | [17][18] |
| Pyrimidine Derivative (L2) | Highly Selective | Low Inhibition | High | [17][18] |
A higher selectivity index indicates greater selectivity for COX-2.
Caption: Simplified COX-2 pathway in inflammation and the point of intervention for inhibitors.
Antimicrobial Activity: Combating Pathogens
With the rise of antimicrobial resistance, there is a pressing need for novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise, exhibiting both antibacterial and antifungal properties[9][16][19]. The mechanism of action can vary, but some derivatives are known to inhibit essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR)[20].
Comparative Data: The antimicrobial activity of pyrimidines is highly dependent on their substitution patterns. The presence of a carboxylic acid group or specific heterocyclic moieties can enhance activity against certain strains[16].
| Compound/Derivative | Microorganism | Activity (MIC) | Reference Drug (MIC) | Reference |
| Pyrimidine Analog (2a) | E. coli | 6.54 µM | Gentamycin (6.50 µM) | [16] |
| Pyrimidine Analog (2a) | P. aeruginosa | 7.22 µM | Gentamycin (6.50 µM) | [16] |
| Triazolo[1,5-a]pyrimidine (9n) | Gram-positive/negative | 16 - 102 µM | Ciprofloxacin (10 - 90 µM) | [20] |
| Triazolo[1,5-a]pyrimidine (9o) | Gram-positive/negative | 16 - 102 µM | Ciprofloxacin (10 - 90 µM) | [20] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Section 3: Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, the following are detailed, self-validating protocols for assessing the key biological activities discussed.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottomed microtiter plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidinone compounds in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21][22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually confirm the formation of purple precipitate under a microscope.[22][23]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Step-by-step experimental workflow for the MTT cell viability assay.
Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is a widely used and cost-effective technique to determine the antimicrobial activity of test compounds.[25]
Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's antimicrobial potency.[25][26]
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly spread the microbial inoculum across the entire surface of the MHA plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.[27]
-
Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test pyrimidinone compound (dissolved in a suitable solvent like DMSO) into each well.[27] Include a negative control (solvent only) and a positive control (a standard antibiotic like Gentamycin).
-
Pre-diffusion: Allow the plates to stand for 30 minutes at room temperature to permit the diffusion of the compound into the agar.[27]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay provides a rapid and sensitive method for screening COX-2 inhibitors.
Principle: The assay measures the peroxidase activity of the COX enzyme. COX converts arachidonic acid to Prostaglandin G2 (PGG2). A probe is then used that reacts with PGG2 to generate a fluorescent product, which can be quantified. An inhibitor will reduce the rate of PGG2 formation, leading to a decrease in the fluorescent signal.[15]
Methodology:
-
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid) as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical, Assay Genie).[15][28][29] Keep the reconstituted enzyme on ice.[15][28]
-
Plate Setup: In a 96-well white opaque plate, set up wells for:
-
Enzyme Control (EC): Contains enzyme but no inhibitor.
-
Inhibitor Control (IC): Contains enzyme and a known COX-2 inhibitor (e.g., Celecoxib).
-
Sample Screen (S): Contains enzyme and the test pyrimidinone compound at various concentrations.
-
-
Inhibitor Addition: Add 10 µL of the diluted test inhibitor, control inhibitor, or assay buffer (for EC) to the appropriate wells.
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.[28]
-
Enzyme Addition: Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except for a background control.
-
Initiation: Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously, preferably using a multi-channel pipette.[28]
-
Kinetic Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[28]
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control and calculate the IC50 value.
Conclusion and Future Directions
The pyrimidinone scaffold is a remarkably versatile and pharmacologically significant structure. A comparative analysis based on established structure-activity relationships suggests that This compound possesses a favorable structural profile for exhibiting potent biological activities. The C5-bromophenyl group, in particular, is a feature common to many active anticancer, anti-inflammatory, and antimicrobial agents.
While this guide provides a robust framework for comparison and evaluation, the definitive biological profile of this compound can only be confirmed through empirical testing. Researchers are encouraged to utilize the detailed protocols provided herein to systematically screen this compound for its potential cytotoxic, COX-2 inhibitory, and antimicrobial effects. Such studies will not only elucidate the specific activities of this molecule but will also contribute valuable data to the broader understanding of pyrimidinone structure-activity relationships, paving the way for the rational design of next-generation therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one Analogs as Potential Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one analogs, a class of compounds with potential as endothelin (ET) receptor antagonists. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, making ET receptor antagonists a significant area of therapeutic interest.[3][4]
While comprehensive SAR studies on a series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from the development of Macitentan, a potent dual ET receptor antagonist. Macitentan's core structure features a 5-(4-bromophenyl)pyrimidine moiety, making its SAR exploration a relevant starting point for understanding the chemical space around our topic of interest.[5][6] This guide will, therefore, synthesize the available data, provide detailed experimental protocols, and offer a comparative analysis to inform future drug discovery efforts in this area.
The Core Scaffold: Synthesis and Significance
The foundational molecule, this compound, also known as 5-(4-bromophenyl)pyrimidine-4,6-diol, is a key intermediate in the synthesis of more complex molecules like Macitentan.[5][7] Its synthesis is a critical first step in the exploration of this chemical class.
Synthetic Pathway for this compound
The synthesis of the core scaffold can be achieved through a multi-step process, as adapted from the synthesis of Macitentan intermediates.[7][8]
Experimental Protocol:
-
Step 1: Synthesis of N-(5-(4-bromophenyl)-6-chloro-4-pyrimidyl)-N'-propylsulfamide:
-
To a solution of N-propylsulfamide and 5-(4-bromophenyl)-4,6-dichloropyrimidine in dimethyl sulfoxide (DMSO), a metal alkoxide such as potassium tert-butoxide is added.
-
The reaction mixture is stirred at room temperature for several hours to yield N-(5-(4-bromophenyl)-6-chloro-4-pyrimidyl)-N'-propylsulfamide.[7]
-
-
Step 2: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propyl sulfamide:
-
The product from Step 1 is slowly added to a solution of potassium tert-butoxide in ethylene glycol at a controlled temperature (e.g., 10-15 °C).
-
The reaction mixture is then heated to a higher temperature (e.g., 90-130°C) for an extended period (12-14 hours).[8]
-
Workup with water and methanol yields the desired hydroxylated intermediate.
-
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for pyrimidine-based intermediates.
Structure-Activity Relationship: Insights from Macitentan Analogs
The development of Macitentan provides a valuable, albeit indirect, lens through which to view the SAR of 5-(4-bromophenyl)pyrimidine derivatives as endothelin receptor antagonists. The key takeaway from these studies is the differential tolerance to substitution at various positions of an appended pyrimidine ring.
Key Findings:
-
Position 5: This position on an additional pyrimidine ring was found to be tolerant of a variety of substituents. Both electron-donating and electron-withdrawing groups were explored, with some leading to improved affinity for the ETA receptor. For instance, chloro, bromo, methoxy, methylthio, and trifluoromethyl substituents at the 5-position resulted in enhanced ETA affinity.[6]
-
Positions 4 and 6: In stark contrast to the 5-position, substitutions at the 4 and/or 6-positions of the additional pyrimidine ring were generally detrimental to the compound's affinity for the endothelin receptors.[6] This suggests a steric or electronic constraint at these positions for effective receptor binding.
The following diagram illustrates the key SAR points derived from Macitentan analogs.
Caption: Key SAR insights from Macitentan analogs.
Comparative Analysis and Future Directions
Based on the SAR of Macitentan analogs, we can extrapolate and propose a comparative framework for guiding the design of novel this compound derivatives.
| Structural Modification | Expected Impact on Activity (Hypothesized) | Rationale based on Macitentan SAR and Medicinal Chemistry Principles |
| Substitution on the 4-bromophenyl ring | Modulation of activity and pharmacokinetic properties. | Electronic effects of substituents can influence the overall electron density of the molecule, affecting receptor interaction. Lipophilicity can be tuned to optimize ADME properties. |
| Modification of the 6-hydroxy group | Likely critical for activity. | The hydroxyl group can act as a hydrogen bond donor or acceptor, which is often crucial for receptor binding. Replacement with other functional groups would likely have a significant impact. |
| Substitution at the 2-position of the pyrimidine ring | May be tolerated and could be a site for introducing diversity. | Studies on other pyrimidine-based ET antagonists have shown that substitution at the 2-position can modulate affinity and solubility.[9] |
| Substitution at the N1 or N3 positions of the pyrimidine ring | Potentially detrimental. | N-alkylation could disrupt the tautomeric equilibrium and hydrogen bonding capabilities of the hydroxypyrimidinone system, which may be important for receptor interaction. |
Biological Evaluation: Endothelin Receptor Binding Assay
To assess the biological activity of newly synthesized analogs, a robust and reproducible assay is essential. An endothelin receptor binding assay is a standard method to determine the affinity of compounds for the ETA and ETB receptors.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture: A cell line expressing high-affinity ET-1 receptors, such as the rat smooth muscle cell line A10, is cultured and maintained.[10]
-
Membrane Preparation: Cell membranes are prepared from the cultured cells.
-
Binding Assay:
-
The assay is typically performed in a 96-well microtiter filtration plate format.
-
A constant concentration of a radiolabeled ligand, such as [125I]Tyr13-ET-1, is incubated with the cell membranes in the presence of varying concentrations of the test compounds.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The inhibition constant (Ki) can then be calculated from the IC50 value.[10]
-
The following diagram outlines the workflow of a typical radioligand binding assay.
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Validation of in vitro findings for pyrimidinone compounds in in vivo models
The validation of in vitro findings in in vivo models is a complex but essential process in drug discovery. It is not a simple pass/fail test but a dynamic cycle of hypothesis generation, testing, and refinement. By understanding the causality behind experimental choices, employing self-validating protocols, and meticulously correlating data between systems, researchers can bridge the translational gap. This rigorous approach reduces the high attrition rate of clinical candidates and ultimately accelerates the development of effective new therapies for patients. [2][13]
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Comparative analysis of different synthetic routes to 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
A Comparative Guide to the Synthetic Routes of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
Abstract
This compound, also known as 5-(4-bromophenyl)pyrimidine-4,6-diol, is a pivotal intermediate in the synthesis of advanced pharmaceuticals, most notably the dual endothelin receptor antagonist, Macitentan.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for pharmaceutical development and manufacturing. This guide provides a comparative analysis of the primary synthetic strategies for this key intermediate, focusing on the underlying chemical principles, procedural efficiencies, and industrial applicability. We will dissect the most prominent and patent-supported route starting from p-bromophenylacetic acid and contrast it with other potential, classical approaches to pyrimidine synthesis. Detailed experimental protocols and data-driven comparisons are provided to assist researchers in selecting the optimal route for their specific needs.
Introduction: The Strategic Importance of 5-Aryl Pyrimidinones
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound makes it an ideal precursor for complex molecules like Macitentan, where the 5-position aryl group is a key pharmacophoric element and the hydroxyl groups at the 4- and 6-positions serve as reactive handles for subsequent functionalization.[2] An optimal synthesis must not only provide a high yield but also be robust, scalable, and environmentally conscious. This guide will focus on the most viable and documented methods to achieve this.
Route 1: The Aryl Acetic Acid to Malonate Pathway
The most industrially optimized and well-documented route begins with the readily available starting material, p-bromophenylacetic acid. This multi-step synthesis is designed for scalability and efficiency, building the required 1,3-dicarbonyl functionality onto the aryl scaffold before the final cyclization.[3][4]
Conceptual Overview
This strategy involves a three-stage process: (1) Esterification of the starting carboxylic acid, (2) Formation of a substituted dimethyl malonate via Claisen-type condensation, and (3) Cyclocondensation with a formamidine source to construct the pyrimidine ring.
Caption: Overall workflow for the synthesis of the target compound from p-bromophenylacetic acid.
Stage 1: Esterification of p-Bromophenylacetic Acid
The initial step is a standard Fischer esterification to protect the carboxylic acid and activate the alpha-carbon for the subsequent condensation.
-
Reaction: p-Bromophenylacetic acid is reacted with methanol in the presence of an acid catalyst.
-
Causality of Catalyst Choice: While traditional methods use strong liquid acids like H₂SO₄, modern industrial processes favor solid acid catalysts.[4] This choice is deliberate: solid catalysts simplify the work-up, as they can be removed by simple filtration and are often recyclable. This minimizes acidic aqueous waste streams, aligning with green chemistry principles and reducing production costs.[4]
Stage 2: Synthesis of Dimethyl 2-(4-bromophenyl)malonate
This is the key step where the 1,3-dicarbonyl system is constructed. It is a base-catalyzed acylation of the methyl p-bromophenylacetate intermediate.
-
Mechanism: Sodium methoxide (NaOCH₃) acts as a strong base, deprotonating the carbon alpha to the ester group of methyl p-bromophenylacetate. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. A subsequent elimination of a methoxide ion yields the desired dimethyl 2-(4-bromophenyl)malonate.
-
Experimental Insight: This reaction is typically performed as a one-pot process following the esterification, often without the need to isolate the intermediate ester in high purity, which enhances process efficiency.[4]
Stage 3: Cyclocondensation to Form the Pyrimidine Ring
The final step is the construction of the heterocyclic ring. This is a classic example of pyrimidine synthesis from a 1,3-dicarbonyl compound.[5]
-
Mechanism: The dimethyl 2-(4-bromophenyl)malonate is treated with formamidine hydrochloride in the presence of a base like sodium methoxide. The base deprotonates the malonate, which then attacks the formamidine. A series of intramolecular condensation and elimination steps lead to the formation of the stable, aromatic pyrimidine ring.
-
Choice of Reagent: Formamidine is the ideal "N-C-N" synthon for this transformation, directly providing the necessary atoms to complete the ring without generating unwanted byproducts.
Route 2: The Classical Diethyl Malonate Arylation Pathway
A conceptually alternative approach involves starting with a pre-existing malonate, such as diethyl malonate, and introducing the aryl group first, followed by cyclization.
Conceptual Overview
This route hinges on the formation of a C-C bond between the malonate and the bromophenyl group.
Caption: Alternative workflow starting from diethyl malonate.
Stage 1: Synthesis of Diethyl 2-(4-bromophenyl)malonate
The key challenge in this route is the arylation of diethyl malonate.
-
Method A: Nucleophilic Aromatic Substitution (SNAr): This would require a highly activated aryl halide (e.g., 1-bromo-4-fluorobenzene), as bromobenzene itself is not reactive enough for non-catalyzed nucleophilic substitution with the malonate enolate.[6]
-
Method B: Transition-Metal Cross-Coupling: Modern methods like the Buchwald-Hartwig amination have analogues for C-arylation of enolates. A palladium or copper-catalyzed coupling of diethyl malonate with 1,4-dibromobenzene or 1-bromo-4-iodobenzene would be a plausible, albeit potentially expensive, approach for laboratory-scale synthesis. A specific method involves the use of an iron-cyclopentadienyl complex to activate the aryl halide for nucleophilic substitution by the malonate anion.[7]
Once the diethyl 2-(4-bromophenyl)malonate is synthesized, the subsequent cyclocondensation step would proceed similarly to Stage 3 of Route 1.
Comparative Analysis
| Parameter | Route 1 (Aryl Acetic Acid) | Route 2 (Malonate Arylation) |
| Starting Materials | p-Bromophenylacetic acid, Methanol, Dimethyl Carbonate | Diethyl malonate, 1,4-Dihalobenzene derivative |
| Cost & Availability | Starting materials are common, bulk chemicals. | Arylating agents and catalysts can be expensive. |
| Number of Steps | 3 steps, often run as a highly efficient one-pot process. | 2 distinct steps, arylation can be complex. |
| Overall Yield | High; reported total yields are in the range of 73-76%.[3] | Variable and highly dependent on the success of the arylation step. |
| Scalability | Proven scalability, as evidenced by patent literature for industrial production.[3][4] | More suited for lab-scale; catalyst costs can be prohibitive at scale. |
| Process Safety & Waste | Use of solid acid catalysts improves safety and reduces waste.[4] | Potential use of expensive/toxic metal catalysts and ligands. |
| Robustness | High. The reactions are based on well-established, high-yielding transformations. | Lower. Cross-coupling reactions can be sensitive to impurities and require careful optimization. |
Conclusion and Recommendation
From a practical, industrial, and economic standpoint, Route 1 is unequivocally superior . It builds upon inexpensive, readily available starting materials using robust, high-yielding, and scalable chemical transformations. The strategic choice to use a solid acid catalyst and to perform the malonate formation and cyclization in a one-pot manner significantly reduces operational complexity and waste, making it an ideal process for large-scale manufacturing.[4]
Route 2, while chemically feasible, presents significant hurdles. The direct arylation of diethyl malonate is non-trivial. While modern cross-coupling methods make it possible, they often rely on expensive catalysts and ligands that are not ideal for the cost-sensitive production of a pharmaceutical intermediate. Therefore, for researchers and drug development professionals, the pathway originating from p-bromophenylacetic acid represents the most reliable and efficient method for the synthesis of this compound.
Detailed Experimental Protocols
Protocol for Route 1: Synthesis via the Aryl Acetic Acid Pathway
This protocol is a representative synthesis adapted from the procedures outlined in patent literature.[3][4]
Stage 1: Preparation of Methyl p-bromophenylacetate
-
To a 1 L reaction flask equipped with a mechanical stirrer and reflux condenser, add p-bromophenylacetic acid (100 g, 0.465 mol) and a solid acid catalyst (e.g., Amberlyst-15, 40 g).
-
Add methanol (540 mL) to the flask.
-
Heat the mixture with stirring to reflux (approx. 65°C) and maintain for 5-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature (~25°C).
-
Remove the solid acid catalyst by filtration, washing the catalyst with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol, yielding crude methyl p-bromophenylacetate as an oil. This crude product is typically used directly in the next step.
Stages 2 & 3: One-Pot Synthesis of this compound
-
To a dry 2 L reaction flask under a nitrogen atmosphere, add a 30% solution of sodium methoxide in methanol (177 g, 0.983 mol).
-
Add the crude methyl p-bromophenylacetate from the previous step, followed by dimethyl carbonate (167 g, 1.85 mol).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture slightly and add formamidine hydrochloride (41 g, 0.509 mol).
-
Resume heating at reflux for an additional 4-5 hours.
-
After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Slowly add water (500 mL) to the stirred slurry, followed by acidification to pH ~5-6 with concentrated hydrochloric acid.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Collect the solid product by filtration, wash the filter cake thoroughly with water, followed by a wash with an 80% aqueous methanol solution.[3]
-
Dry the solid under vacuum at 60-70°C to afford this compound as a white to off-white solid. (Expected overall yield: ~75%).
References
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- CN Patent 108997223B: Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine
- Synthesis of Pyrimidine Deriv
- 5-(4-Bromophenyl)-4-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)-6-chloropyrimidine
- Optimizing Macitentan Production: The Contribution of 5-(4-Bromophenyl)-4,6-pyrimidinediol
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Improved Process For Synthesis Of Macitentan
- Malonic acid, bromo-, ethyl ester - Organic Syntheses Procedure
- Pyrimidine - Synthesis & Reactions
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- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine
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- Synthesis of diethyl diethylmalon
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- 5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidinone Characterization
Introduction: The Central Role of Pyrimidinones and Analytical Rigor
Pyrimidinone derivatives form the structural core of a vast array of pharmacologically active molecules, including antihypertensives, calcium channel blockers, and antiviral agents.[1] Given their therapeutic importance, the robust and reliable characterization of these compounds is a cornerstone of drug development and quality control. The objective of any analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide provides a comprehensive framework for the cross-validation of analytical methods, ensuring data integrity across the lifecycle of a pharmaceutical product, from initial discovery to commercial manufacturing.
Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate that they can be used for the same intended purpose.[4][5][6] This becomes critical when transferring a method between laboratories, updating technology (e.g., from HPLC to UHPLC), or when data from different analytical techniques must be compared within a regulatory submission.[5] This guide will focus on the practical comparison of the two most prevalent techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Furthermore, we will explore the synergistic role of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy in achieving unambiguous structural elucidation.
The "Why": Imperative for Cross-Validation
Method validation is not a singular event but a continuous lifecycle.[7][8] A method validated in an R&D setting may face new challenges when transferred to a QC laboratory with different equipment, analysts, and environmental conditions.[7] The core objective of cross-validation is to ensure consistency and reliability of analytical data, which is paramount for patient safety and regulatory compliance.
Key scenarios demanding cross-validation include:
-
Inter-laboratory Transfer: Ensuring a method performs equivalently at a receiving site.
-
Method Modernization: Upgrading from an older technology (e.g., HPLC) to a newer one (e.g., LC-MS/MS) requires proof of comparability.
-
Comparative Bioavailability Studies: When different methods are used to analyze samples from various clinical studies.
-
Use of Orthogonal Methods: Confirming results with a fundamentally different analytical technique to enhance confidence in the data.
The process follows a logical progression, beginning with the thorough validation of a primary method, which then serves as the benchmark against which the alternative method is compared.
Contender Methods: A Technical Overview
The choice of an analytical method is driven by the specific question being asked. For routine quantification of a known pyrimidinone active pharmaceutical ingredient (API), a robust HPLC-UV method may be sufficient. For identifying trace-level impurities or metabolites in a complex biological matrix, the sensitivity and selectivity of LC-MS/MS are indispensable.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical QC labs.[12] It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. Detection relies on the analyte's ability to absorb UV light at a specific wavelength.[9] Its strengths are robustness, cost-effectiveness, and high precision for assaying high-concentration samples.[9][10] However, its selectivity can be a limitation, as different compounds that co-elute and absorb light at the same wavelength cannot be distinguished.[11][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of LC with the detection specificity of mass spectrometry.[11] After chromatographic separation, molecules are ionized and identified based on their unique mass-to-charge ratio (m/z).[9] Tandem MS (MS/MS) adds another layer of specificity by fragmenting a selected parent ion and analyzing its product ions, virtually eliminating interferences.[9][13] This makes LC-MS/MS the gold standard for trace-level quantification and structural confirmation.[10][14]
-
Orthogonal Spectroscopic Methods (NMR & FTIR): While chromatographic methods separate and quantify, spectroscopic methods provide detailed structural information.
-
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16][17] For pyrimidinones, characteristic N-H, C=O, and C=N stretching vibrations provide a quick fingerprint of the core structure.[15]
-
NMR spectroscopy elucidates the complete atomic framework of a molecule by probing the magnetic properties of atomic nuclei.[17][18] ¹H and ¹³C NMR are fundamental techniques used to confirm the precise structure of newly synthesized pyrimidinone derivatives.[1][19][20]
-
The Cross-Validation Framework: A Step-by-Step Guide
The foundation for any analytical method validation or cross-validation is the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[2][3][21][22][23]
Phase 1: Validation of the Benchmark Method (e.g., HPLC-UV)
Before any comparison can be made, the primary (or reference) method must be rigorously validated to prove it is fit for purpose. The key performance characteristics to be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[3][23]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.[24]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[24]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[3]
Phase 2: The Comparative Analysis (Cross-Validation)
Once the benchmark method is validated, the same set of samples (ideally including both spiked QC samples and real-world incurred samples) are analyzed by the alternate method (e.g., LC-MS/MS).[5][6] The goal is to determine if the data from the two methods are comparable.[6]
Statistical Evaluation: Simple correlation analysis is insufficient for comparing methods, as it does not detect constant or proportional bias.[25][26] A more rigorous statistical approach is required:
-
Student's t-test: Can be used to compare the mean results from the two methods.
-
F-test: Used to compare the variance (precision) of the two methods.
-
Regression Analysis (e.g., Deming or Passing-Bablok): These are more appropriate than standard least-squares regression because they account for error in both methods.[25][27] The goal is to show that the slope is not significantly different from 1 and the intercept is not significantly different from 0.
-
Bland-Altman Plot: A graphical method to plot the difference between the two methods against their averages, which helps to visualize any systematic bias.[25][27]
The acceptance criteria for comparability should be pre-defined in the validation protocol. For example, the mean accuracy of results from the alternate method should be within a certain percentage (e.g., ±15%) of the results from the reference method.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility.[9] The following are representative protocols for the analysis of a hypothetical pyrimidinone derivative, "Pyrimidone-X".
Protocol 1: HPLC-UV Method for Quantification of Pyrimidone-X
-
Instrumentation: HPLC system with a UV/Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (e.g., 60:40 v/v).
-
Rationale: A C18 column is a standard choice for moderately polar compounds like pyrimidinones. The acidified mobile phase ensures the analyte is in a consistent protonation state for reproducible retention.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (determined from the UV spectrum of Pyrimidone-X).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the validated linear range (e.g., 1-100 µg/mL). Filter through a 0.45 µm filter before injection.
-
Quantification: External standard calibration curve prepared from a certified reference standard of Pyrimidone-X.
Protocol 2: LC-MS/MS Method for Quantification of Pyrimidone-X
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Rationale: A gradient is used to achieve faster run times and better peak shapes, which is critical for high-throughput analysis. The smaller particle size of the UHPLC column provides superior resolution.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: ESI, Positive Mode.
-
MS/MS Transition (MRM): Monitor the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion. For Pyrimidone-X (hypothetical MW=250.3), this could be: m/z 251.3 → 195.2.
-
Rationale: ESI is a soft ionization technique suitable for polar molecules. The Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by filtering for both a specific parent and product ion.
-
-
Sample Preparation: For biological samples, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is required to remove matrix interferences.[10] Final dilution in the initial mobile phase.
-
Quantification: Calibration curve prepared in the same matrix as the samples (e.g., blank plasma) to account for matrix effects.
Data Interpretation & Comparison
The results of the validation and cross-validation studies can be effectively summarized in a table for direct comparison.
Table 1: Comparative Performance of HPLC-UV and LC-MS/MS for Pyrimidone-X Analysis
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality & Field Insights |
| Specificity | Good. Susceptible to co-eluting impurities with similar UV absorbance.[13] | Excellent. Specificity is based on unique mass-to-charge ratio and fragmentation pattern.[9][13] | LC-MS/MS is unequivocally superior for impurity profiling or analysis in complex biological matrices where co-elution is common. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods provide excellent linearity within their respective working ranges. |
| Range | 1 µg/mL - 100 µg/mL | 0.5 ng/mL - 500 ng/mL | The working range must be tailored to the application. HPLC-UV is ideal for API assay, while LC-MS/MS is for trace analysis. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Both methods demonstrate high accuracy. The slightly wider range for LC-MS/MS reflects the complexity of trace-level analysis. |
| Precision (%RSD) | < 2.0% | < 10.0% | HPLC-UV typically shows higher precision due to simpler sample processing and higher analyte concentrations. |
| LOD / LOQ | LOD: ~0.3 µg/mLLOQ: ~1.0 µg/mL | LOD: ~0.15 ng/mLLOQ: ~0.5 ng/mL | LC-MS/MS is several orders of magnitude more sensitive, making it the only choice for pharmacokinetics or trace impurity analysis.[10][11] |
| Run Time | ~10 min | ~5 min | Modern UHPLC systems used with MS detection offer significantly higher throughput.[13] |
| Robustness | High | Moderate. Ion source performance can be sensitive to matrix effects and requires diligent maintenance. | HPLC-UV is a more forgiving technique in a high-throughput QC environment. |
Decision Framework: Choosing the Right Tool
The selection of an analytical method is a strategic decision that depends on the stage of drug development and the specific analytical challenge.
Conclusion & Recommendations
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the characterization of pyrimidinones, but they serve different purposes.
-
HPLC-UV remains the preferred method for routine quality control assays of bulk drug substances and finished products due to its robustness, lower cost, and high precision.[9]
-
LC-MS/MS is the indispensable tool for applications requiring high sensitivity and selectivity, such as impurity identification, metabolite analysis, and pharmacokinetic studies.[10] Its ability to provide molecular weight information makes it a vital tool for confirming the identity of known compounds.
A successful cross-validation study, grounded in the principles of ICH Q2(R1) and robust statistical analysis, provides the necessary confidence to use these methods interchangeably or to transition from one to another.[28][29] For absolute structural confirmation of novel pyrimidinone entities, chromatographic data must be supplemented with orthogonal spectroscopic techniques like NMR and FTIR, which provide the definitive structural evidence required for regulatory submissions.
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Benchmarking the efficacy of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one against standard drugs
An objective comparison of a novel therapeutic agent against established standard-of-care drugs is fundamental to preclinical drug development.[1][2] This guide provides a comprehensive framework for benchmarking the efficacy of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one , a novel investigational compound, against a standard drug.
Due to the nascent stage of public-domain research on this specific molecule, this guide will establish a scientifically rigorous, hypothetical scenario. We will posit that this compound (designated herein as Cpd-X ) is a novel inhibitor of Poly(ADP-ribose) polymerase (PARP). The hydroxypyrimidinone core is a known metal-chelating pharmacophore, a feature exploited in the design of various metalloenzyme inhibitors.[3][4][5] We will therefore benchmark its efficacy against Olaparib , a clinically approved, first-in-class PARP inhibitor.[6]
This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, data interpretation frameworks, and the scientific rationale behind each step.
Introduction: The Rationale for Novel PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the DNA damage response (DDR) pathway, specifically in the repair of DNA single-strand breaks (SSBs).[7][8][9] The therapeutic strategy of PARP inhibition exploits the concept of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways—most notably mutations in the BRCA1 or BRCA2 genes which impair homologous recombination (HR) repair of double-strand breaks (DSBs)—inhibiting PARP-mediated SSB repair is catastrophic.[7][8] Unrepaired SSBs degenerate into DSBs during DNA replication. Without a functional HR pathway, these cells cannot repair the DSBs, leading to genomic instability and cell death.[7][10]
This principle underpins the success of Olaparib (Lynparza®), which is approved for treating BRCA-mutated ovarian, breast, prostate, and pancreatic cancers.[6][10] The pursuit of new PARP inhibitors like Cpd-X is driven by the need to overcome acquired resistance, improve selectivity, and potentially reduce off-target toxicities associated with the current generation of drugs.
Preclinical Benchmarking Workflow: A Phased Approach
A robust comparison requires a multi-tiered experimental approach, progressing from direct enzyme inhibition to cellular effects. This ensures a comprehensive understanding of the compound's potency, target engagement, and biological consequences.
Caption: Phased workflow for benchmarking a novel PARP inhibitor.
Phase 1: Direct Enzymatic Inhibition
The foundational step is to quantify and compare the direct inhibitory activity of Cpd-X and Olaparib on the target enzymes, PARP1 and PARP2.
PARP1/2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency.
Principle: This assay measures PARP-catalyzed poly(ADP-ribosyl)ation (PARylation) of histone proteins, a key substrate. The amount of PAR formed is quantified, typically using a biotinylated NAD+ (the PARP substrate) and a streptavidin-HRP conjugate for a colorimetric or chemiluminescent readout.[11][12]
Experimental Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash wells with PBS to remove unbound histones.
-
Inhibitor Preparation: Prepare 2-fold serial dilutions of Cpd-X and Olaparib in assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.
-
Reaction Setup: To the histone-coated wells, add:
-
Activated DNA (to stimulate PARP activity).
-
Serial dilutions of Cpd-X or Olaparib.
-
Recombinant human PARP1 or PARP2 enzyme.
-
-
Reaction Initiation: Add a solution containing biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate to remove unreacted reagents.
-
Add Streptavidin-HRP and incubate for 1 hour.[12]
-
Wash the plate thoroughly.
-
Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Read the signal on a microplate reader.
-
-
Data Analysis: Convert raw signal to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus log[inhibitor concentration] and fit the data using a four-parameter logistic equation to calculate the IC50 value.
Comparative Data Table (Hypothetical):
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Cpd-X | e.g., 2.1 | e.g., 1.5 |
| Olaparib | ~1-5[13] | ~1-5[13] |
A lower IC50 value signifies higher potency. This initial screen will determine if Cpd-X inhibits the target enzyme with potency comparable to or greater than the standard drug.
Phase 2: Cellular Efficacy and Mechanism of Action
Demonstrating activity in a complex cellular environment is the critical next step. These assays validate that the compound is cell-permeable, engages its intracellular target, and induces the desired biological effect.[14]
Cell Viability Assay
Objective: To measure the cytotoxic effect of the inhibitors, leveraging the principle of synthetic lethality.
Principle: The MTS assay is a colorimetric method for assessing cell viability.[15] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of viable cells.[16] This assay will compare the effect on cancer cells with defective HR (BRCA-mutant) versus those with proficient HR (BRCA-wildtype).
Experimental Protocol:
-
Cell Seeding: Seed BRCA1-mutant (e.g., MDA-MB-436), BRCA2-mutant (e.g., CAPAN-1), and BRCA-proficient (e.g., MCF-7) cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of Cpd-X and Olaparib for 72-96 hours.
-
MTS Addition: Add 20 µL of a combined MTS/PES solution to each well.[17][18]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[17][18]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis: Calculate the Growth Inhibition 50 (GI50) value, the concentration that inhibits cell growth by 50%, for each compound and cell line.
Comparative Data Table (Hypothetical):
| Compound | GI50 (nM) in MDA-MB-436 (BRCA1-mutant) | GI50 (nM) in MCF-7 (BRCA-proficient) | Selectivity Index (GI50 BRCA-wt / GI50 BRCA-mut) |
| Cpd-X | e.g., 15 | e.g., >5000 | >333 |
| Olaparib | Reference Value | Reference Value | High |
A potent compound will have a low GI50 in BRCA-mutant cells and a much higher GI50 in BRCA-proficient cells, indicating a high selectivity index.
DNA Damage Quantification (γH2AX Assay)
Objective: To visualize and quantify the downstream consequence of PARP inhibition—the accumulation of DNA double-strand breaks.
Principle: The phosphorylation of histone H2AX on serine 139 (termed γH2AX) is one of the earliest markers of a DNA DSB.[19] Using immunofluorescence, these phosphorylation events can be visualized as distinct nuclear foci, which can be counted to quantify DNA damage.
Caption: Pathway of PARP inhibition leading to DNA damage and cell death.
Experimental Protocol (Immunofluorescence):
-
Cell Culture: Grow BRCA-mutant cells on glass coverslips in a petri dish.
-
Treatment: Treat cells with an effective concentration (e.g., 5x GI50) of Cpd-X or Olaparib for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes.[20]
-
Permeabilization: Permeabilize the cells with a solution like 0.1% Triton X-100 in PBS to allow antibody entry.[21]
-
Blocking: Incubate with a blocking solution (e.g., 1% BSA in PBS) for 1 hour to prevent non-specific antibody binding.[19]
-
Primary Antibody: Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-histone H2A.X, Ser139) for 1 hour at 37°C or overnight at 4°C.[20][22]
-
Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour in the dark.[20]
-
Counterstaining & Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.[21]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the average number of γH2AX foci per nucleus using image analysis software.
A significant increase in γH2AX foci in drug-treated cells compared to vehicle controls provides strong evidence that the compound is inducing DNA damage as per its intended mechanism of action.
Conclusion and Next Steps
This guide outlines the essential in vitro assays required to benchmark the novel compound this compound (Cpd-X) against the standard PARP inhibitor, Olaparib. By systematically evaluating enzymatic potency, cell-based cytotoxicity, and the induction of DNA damage, a robust comparative profile can be established.
If Cpd-X demonstrates superior or comparable potency, higher selectivity for BRCA-deficient cells, and strong on-target validation through the γH2AX assay, further preclinical development would be warranted. Subsequent investigations should include advanced cell models (e.g., 3D spheroids), ADME/Tox profiling, and ultimately, in vivo efficacy studies in xenograft models.[23]
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A Comparative Study of the Mechanism of Action of Different Pyrimidinone Derivatives: A Guide for Researchers
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural molecules and synthetic drugs with a wide array of therapeutic applications.[1][2][3] The versatility of the pyrimidinone ring system allows for the synthesis of diverse derivatives that can interact with a multitude of biological targets, leading to distinct mechanisms of action. This guide provides a comparative analysis of several key pyrimidinone derivatives, offering insights into their molecular mechanisms, the experimental methodologies used to characterize them, and their therapeutic implications for researchers, scientists, and drug development professionals.
Inhibition of Dihydroorotate Dehydrogenase (DHODH): The Case of Brequinar
Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.[5]
Mechanism of Action
By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to the arrest of DNA and RNA synthesis.[5] This antiproliferative effect is particularly pronounced in rapidly dividing cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[5] This mechanism underpins Brequinar's anticancer, immunosuppressive, and antiviral activities.[4][5] The crystal structure of human DHODH in complex with Brequinar has revealed that the inhibitor binds to a hydrophobic tunnel near the ubiquinone binding site.[5]
Signaling Pathway
Caption: Brequinar inhibits the de novo pyrimidine synthesis pathway by targeting DHODH.
Experimental Protocol: DHODH Inhibition Assay
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of an electron acceptor.[5]
Objective: To determine the IC50 value of Brequinar for DHODH.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Coenzyme Q10
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Brequinar in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant DHODH, and Coenzyme Q10.
-
Add the different concentrations of Brequinar to the respective wells.
-
Initiate the reaction by adding dihydroorotate and DCIP.
-
Immediately measure the decrease in absorbance of DCIP at 600-650 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to DHODH activity.[5]
-
Plot the rate of reaction against the logarithm of the inhibitor concentration to determine the IC50 value.
Inhibition of Kinesin Spindle Protein (Eg5): The Case of Monastrol
Monastrol is a dihydropyrimidinone (DHPM) that was identified in a screen for small molecules that induce mitotic arrest.[6] It is a specific and reversible inhibitor of the kinesin spindle protein Eg5.[6][7]
Mechanism of Action
Eg5 is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle during cell division. By inhibiting Eg5, Monastrol prevents the separation of centrosomes, leading to the formation of monoastral spindles and arresting cells in mitosis.[6][7] This ultimately triggers apoptosis in cancer cells.
Signaling Pathway
Caption: Monastrol inhibits the kinesin motor protein Eg5, leading to mitotic arrest.
Experimental Protocol: Immunofluorescence Staining for Mitotic Spindles
Objective: To visualize the effect of Monastrol on mitotic spindle formation.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Monastrol
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with Monastrol at a known effective concentration for a specified time (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against α-tubulin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope. In Monastrol-treated cells, you would expect to see monoastral spindles instead of bipolar spindles.
Protein Kinase Inhibition: The Diverse Landscape of Pyrimidine Derivatives
The pyrimidine scaffold is a common feature in a large number of protein kinase inhibitors used in cancer therapy.[3][8] These derivatives can target various kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.[9][10]
Mechanism of Action
Pyrimidine-based kinase inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[11] This blocks the signaling cascade and inhibits cancer cell growth. Examples of kinases targeted by pyrimidine derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[9][12][13][14]
Signaling Pathway (Example: EGFR Inhibition)
Caption: Pyrimidine derivatives can inhibit the EGFR signaling pathway.
Experimental Protocol: In Vitro Kinase Assay
Objective: To determine the inhibitory activity of a pyrimidine derivative against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., EGFR)
-
Peptide substrate for the kinase
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
Pyrimidine derivative test compound
-
Assay buffer
-
Detection reagents
Procedure:
-
Prepare serial dilutions of the pyrimidine derivative.
-
In a multi-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced.
-
Plot the kinase activity against the logarithm of the inhibitor concentration to calculate the IC50 value.
HMG-CoA Reductase Inhibition: The Case of Rosuvastatin
Rosuvastatin is a widely prescribed statin medication that contains a pyrimidinone core. It is used to lower cholesterol levels and reduce the risk of cardiovascular disease.[15]
Mechanism of Action
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[15][16][17] By inhibiting this enzyme in the liver, rosuvastatin reduces cholesterol production.[18] This leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[17]
Signaling Pathway
Caption: Rosuvastatin inhibits cholesterol synthesis by targeting HMG-CoA reductase.
Experimental Protocol: HMG-CoA Reductase Activity Assay
Objective: To measure the inhibitory effect of Rosuvastatin on HMG-CoA reductase activity.
Materials:
-
Rat liver microsomes (as a source of HMG-CoA reductase) or recombinant enzyme
-
HMG-CoA (substrate)
-
NADPH
-
Rosuvastatin
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of Rosuvastatin.
-
In a cuvette, combine the assay buffer, NADPH, and the enzyme source.
-
Add Rosuvastatin at different concentrations.
-
Initiate the reaction by adding HMG-CoA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of this decrease is proportional to HMG-CoA reductase activity.
-
Calculate the percentage of inhibition for each concentration of Rosuvastatin and determine the IC50 value.
Comparative Summary
| Derivative | Target | Mechanism of Action | Therapeutic Area |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | Inhibition of de novo pyrimidine synthesis | Cancer, Immunosuppression, Antiviral |
| Monastrol | Kinesin Spindle Protein (Eg5) | Mitotic arrest through inhibition of spindle formation | Cancer |
| Various Kinase Inhibitors | Protein Kinases (e.g., EGFR, CDKs) | ATP-competitive inhibition of kinase activity | Cancer |
| Rosuvastatin | HMG-CoA Reductase | Inhibition of cholesterol biosynthesis | Hypercholesterolemia, Cardiovascular Disease |
Conclusion
The pyrimidinone scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The derivatives discussed in this guide—Brequinar, Monastrol, various kinase inhibitors, and Rosuvastatin—highlight the remarkable diversity of mechanisms through which this single core structure can exert profound therapeutic effects. By targeting distinct enzymes and proteins crucial for cell proliferation, division, signaling, and metabolism, pyrimidinone derivatives have led to significant advancements in the treatment of cancer, inflammatory diseases, viral infections, and cardiovascular conditions. Understanding the nuances of their mechanisms of action and the experimental approaches to their study is paramount for the continued development of novel and more effective therapies based on this versatile chemical entity.
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- Biological activity of dihydropyrimidinone (DHPM)
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- A REVIEW ON BIOLOGICAL ACTIVITY OF DIHYDROPYRIMIDINONE (DHPM)
- Novel mechanisms of brequinar sodium immunosuppression on T cell activ
- Pyrimidine derivatives as anticancer and antimicrobial agents - ResearchG
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- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
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- Pyrimidine derivatives with antiviral activity.
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- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. [Link]
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- Rosuvast
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Navigating the Selectivity Landscape of Endothelin Receptor Antagonists: A Comparative Evaluation of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the quest for targeted therapeutics, understanding a compound's selectivity is paramount to predicting its efficacy and potential for off-target effects. This guide provides a comprehensive framework for evaluating the selectivity of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, a known process-related impurity and potential metabolite of the dual endothelin receptor antagonist, Macitentan.[] As such, its primary biological targets are presumed to be the endothelin A (ET-A) and endothelin B (ET-B) receptors, which play a critical role in vasoconstriction and cell proliferation.[2]
This document will delve into the experimental methodologies required to characterize the binding affinity and functional activity of this compound. We will compare its hypothetical performance against its parent drug, Macitentan, and other established endothelin receptor antagonists (ERAs), providing the scientific rationale behind each experimental choice.
The Endothelin System: A Critical Target in Cardiovascular Disease
The endothelin system is a key regulator of vascular tone and cellular growth. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G-protein coupled receptor subtypes: ET-A and ET-B.[2] The ET-A receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and proliferation. ET-B receptors have a more complex role; they are found on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where they contribute to vasodilation via the release of nitric oxide and prostacyclin, and also play a role in the clearance of circulating ET-1.[2][3] The rationale for developing dual ET-A/ET-B receptor antagonists like Macitentan stems from the aim of comprehensively inhibiting the deleterious effects of ET-1.[4]
Part 1: Biochemical Selectivity Profiling - Unveiling Target Affinity
The initial step in characterizing a potential ERA is to determine its binding affinity for the ET-A and ET-B receptors. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standardized method to determine the inhibitory constant (Ki) of a test compound for the ET-A and ET-B receptors.
Objective: To quantify the affinity of this compound for human ET-A and ET-B receptors and compare it to known ERAs.
Materials:
-
Membrane preparations from cells stably expressing human recombinant ET-A or ET-B receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test Compounds: this compound, Macitentan, Ambrisentan (ET-A selective), Bosentan (dual antagonist).
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation (containing either ET-A or ET-B receptors), the radioligand ([¹²⁵I]-ET-1) at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation: Comparative Binding Affinities
The selectivity of an antagonist is often expressed as the ratio of its Ki values for the two receptor subtypes. A higher ET-B/ET-A Ki ratio indicates greater selectivity for the ET-A receptor.
| Compound | ET-A Ki (nM) | ET-B Ki (nM) | Selectivity Ratio (ET-B/ET-A) |
| This compound | 15.2 | 850.5 | ~56 |
| Macitentan | 0.5 | 395.0 | ~790[5] |
| Ambrisentan | 0.02 | 120.0 | ~6000 |
| Bosentan | 2.5 | 50.0 | 20 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for other compounds are representative values from the literature.
Interpretation of Biochemical Data
Based on this hypothetical data, this compound demonstrates a moderate affinity for the ET-A receptor and significantly lower affinity for the ET-B receptor, classifying it as a moderately selective ET-A antagonist. Its affinity for ET-A is substantially lower than that of Macitentan and Ambrisentan. The selectivity ratio provides a quantitative measure for comparison, highlighting its intermediate selectivity profile between the dual antagonist Bosentan and the highly ET-A selective Ambrisentan.
Part 2: Cell-Based Functional Assays - Assessing Biological Response
While binding assays reveal affinity, functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or has no effect on receptor signaling. Calcium mobilization assays are a common method for assessing the functional activity of ERAs.
Experimental Protocol: Fluorometric Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit ET-1-induced intracellular calcium release in cells expressing ET-A or ET-B receptors.
Materials:
-
HEK-293 cells stably expressing either human ET-A or ET-B receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ET-1 peptide.
-
Test Compounds: this compound and reference antagonists.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Step-by-Step Procedure:
-
Cell Plating: Plate the HEK-293 cells expressing either ET-A or ET-B receptors in 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test compound or vehicle for a defined period (e.g., 30 minutes).
-
Stimulation: Place the plate in a FLIPR instrument and add a specific concentration of ET-1 (typically the EC₈₀, the concentration that elicits 80% of the maximal response) to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by recording the fluorescence intensity over time.
-
Data Analysis:
-
Determine the concentration of the antagonist that produces a 50% inhibition of the ET-1-induced calcium response (IC₅₀).
-
Calculate the functional inhibitory constant (Kb) using the Schild regression analysis for competitive antagonists.
-
Data Presentation: Comparative Functional Antagonism
| Compound | ET-A Functional IC₅₀ (nM) | ET-B Functional IC₅₀ (nM) |
| This compound | 45.8 | >10,000 |
| Macitentan | 2.1 | 980.0 |
| Ambrisentan | 0.5 | >10,000 |
| Bosentan | 10.5 | 150.0 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for other compounds are representative.
Visualization of Experimental Workflow
Caption: Workflow for Calcium Mobilization Assay.
Part 3: Broader Selectivity and Off-Target Profiling
To ensure a comprehensive understanding of a compound's selectivity, it is crucial to screen it against a broader panel of receptors, enzymes, and ion channels. This helps to identify potential off-target interactions that could lead to unforeseen side effects.
Recommended Broader Screening Panels:
-
GPCR Panel: A comprehensive panel of G-protein coupled receptors to identify any unintended interactions.
-
Kinase Panel: Given the pyrimidinone core, screening against a panel of kinases is prudent to rule out off-target kinase inhibition.[6][7]
-
Ion Channel Panel: To assess any potential effects on cardiac and neuronal ion channels.
-
CYP450 Inhibition/Induction Assays: To evaluate the potential for drug-drug interactions through the inhibition or induction of cytochrome P450 enzymes.[2]
Visualization of the Endothelin Signaling Pathway
Caption: Simplified Endothelin Signaling Pathway.
Conclusion and Forward Look
The comprehensive evaluation of this compound's selectivity is a critical exercise in drug development. The methodologies outlined in this guide, from initial biochemical binding assays to cell-based functional screens and broader off-target profiling, provide a robust framework for characterizing this and other novel chemical entities.
Our hypothetical data suggests that this compound may act as a moderately potent and selective ET-A receptor antagonist. While its affinity appears lower than its parent compound, Macitentan, its distinct selectivity profile warrants further investigation. A thorough understanding of its interactions with the endothelin receptors, as well as its broader off-target profile, is essential to determine its potential as a therapeutic agent or to understand its contribution to the overall pharmacological profile of Macitentan as an impurity. This structured approach to selectivity profiling ensures a data-driven and scientifically rigorous evaluation, ultimately leading to the development of safer and more effective medicines.
References
- Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
- Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(4), 385-403. [Link]
- Bamborough, P., et al. (2008). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Kirkby, N. S., et al. (2012). Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter?. European Heart Journal, 33(14), 1780–1786. [Link]
- Davenport, A. P., & Maguire, J. J. (2015). Endothelin Receptors and Their Antagonists. Handbook of experimental pharmacology, 225, 143–175. [Link]
- Li, J., et al. (2016). Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials.
- Patsnap Synapse. (2024). What is the mechanism of Macitentan?. [Link]
- PubChem. Macitentan. [Link]
- Raja, S. G. (2010). Macitentan, a tissue-targeting endothelin receptor antagonist for the potential oral treatment of pulmonary arterial hypertension and idiopathic pulmonary fibrosis. Current opinion in investigational drugs (London, England : 2000), 11(9), 1066–1073. [Link]
- Burger, D., & Safdar, Z. (2016). Recommendations for the clinical management of patients receiving macitentan for pulmonary arterial hypertension (PAH): A Delphi consensus document.
- Galiè, N., et al. (2013). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of pharmacology & pharmacotherapeutics, 4(4), 294–300. [Link]
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A Comparative Guide to the Interspecies Activity of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one as a Potential Endothelin Receptor Antagonist
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidinone Derivative
In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide focuses on a specific compound, 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, a molecule of interest due to its structural characteristics and potential for therapeutic application.[3][4][5] Notably, this compound is recognized as a structural relative and potential impurity of Macitentan, a potent dual endothelin (ET) receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH).[6][7][8] This association provides a compelling rationale for investigating its own activity within the endothelin system.
The endothelin system, comprising endothelin peptides (ET-1, ET-2, and ET-3) and their receptors (ETA and ETB), is a critical regulator of vascular tone and cellular proliferation.[9][10] Dysregulation of this system is implicated in a host of cardiovascular diseases, making it a prime target for therapeutic intervention.[9][10][11] Given the established success of pyrimidine-based endothelin receptor antagonists like Macitentan, it is hypothesized that this compound may exhibit similar antagonistic properties.[6][12][13]
This guide provides a comprehensive framework for the interspecies comparison of this compound, offering a roadmap for researchers and drug development professionals to assess its potential as a novel therapeutic agent. We will delve into the experimental design, from in vitro receptor binding and functional assays to in vivo preclinical models, while highlighting the critical importance of understanding interspecies differences in receptor pharmacology and drug metabolism.
The Endothelin Signaling Pathway: A Target for Intervention
The biological effects of endothelin-1 (ET-1) are mediated through its interaction with two G protein-coupled receptors, ETA and ETB. Activation of ETA receptors on vascular smooth muscle cells leads to potent vasoconstriction and cellular proliferation.[9][11] ETB receptors, primarily located on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in the clearance of circulating ET-1.[9][11] However, ETB receptors are also present on smooth muscle cells, where their activation can contribute to vasoconstriction.[14] In pathological states such as PAH, the endothelin system is often upregulated, contributing to disease progression.[15] Dual antagonists, which block both ETA and ETB receptors, have demonstrated significant clinical efficacy.[6][8]
Caption: Proposed mechanism of action for this compound.
Methodology for Interspecies Comparison: A Step-by-Step Approach
A robust evaluation of a drug candidate necessitates a multi-faceted approach, beginning with in vitro characterization and progressing to in vivo efficacy and safety studies. The following experimental workflow is designed to comprehensively assess the interspecies activity of this compound.
Caption: A comprehensive workflow for the interspecies evaluation of the compound.
Part 1: In Vitro Characterization
The initial phase focuses on characterizing the compound's interaction with its putative targets and its metabolic fate in different species.
1.1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors from different species (human, rat, and mouse).
-
Protocol:
-
Prepare cell membrane fractions from CHO-K1 cells stably expressing recombinant human, rat, or mouse ETA or ETB receptors.
-
Conduct competitive radioligand binding assays using [125I]-ET-1 as the radioligand.
-
Incubate the membrane preparations with a fixed concentration of [125I]-ET-1 and increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration and quantify radioactivity using a gamma counter.
-
Calculate the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.
-
-
Rationale: This assay provides a direct measure of the compound's affinity for the target receptors and is a critical first step in assessing its potential as an antagonist. Comparing Ki values across species will reveal any significant differences in receptor binding, which could be due to variations in the amino acid sequences of the receptors.[3]
1.2. Functional Assays:
-
Objective: To evaluate the functional antagonist activity (pA2 or IC50) of the compound in cell-based or isolated tissue assays.
-
Protocol (Calcium Mobilization Assay):
-
Use CHO-K1 cells expressing the respective species-specific ETA or ETB receptors, loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with ET-1 in the presence of varying concentrations of this compound.
-
Measure the resulting changes in intracellular calcium concentration using a fluorometric imaging plate reader.
-
Determine the IC50 of the compound for inhibiting the ET-1-induced calcium response.
-
-
Protocol (Isolated Artery Vasoconstriction Assay):
-
Isolate arterial rings (e.g., rat aorta or human pulmonary artery) and mount them in an organ bath for isometric tension recording.[5]
-
Construct cumulative concentration-response curves to ET-1 in the absence and presence of increasing concentrations of the test compound.
-
Calculate the pA2 value from the Schild plot to quantify the antagonist potency.
-
-
Rationale: Functional assays are essential to confirm that the binding of the compound to the receptor translates into a biological effect (i.e., antagonism). These assays provide a more physiologically relevant measure of potency than simple binding assays.
1.3. Metabolic Stability Assays:
-
Objective: To assess the in vitro metabolic stability of the compound in liver microsomes or hepatocytes from different species (human, rat, mouse).
-
Protocol:
-
Incubate the test compound at a known concentration with liver microsomes or cryopreserved hepatocytes, supplemented with necessary cofactors (e.g., NADPH for microsomes).
-
Collect samples at various time points and quench the metabolic reaction.
-
Analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
-
Rationale: Interspecies differences in drug metabolism are a major cause of variable pharmacokinetics and pharmacodynamics.[2][16][17] This assay provides an early indication of how the compound might be metabolized in different species, helping to predict in vivo clearance and potential for drug-drug interactions.
Part 2: In Vivo Evaluation
Following promising in vitro results, the investigation proceeds to in vivo studies in relevant animal models.
2.1. Pharmacokinetic (PK) Studies:
-
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) of the compound in rats and mice following intravenous and oral administration.
-
Protocol:
-
Administer a single dose of the compound to a cohort of animals via both intravenous and oral routes.
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Perform non-compartmental analysis to determine the pharmacokinetic parameters.
-
-
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing effective in vivo efficacy studies and for extrapolating doses to humans.
2.2. Efficacy in a Disease Model:
-
Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of endothelin-mediated disease, such as monocrotaline (MCT)-induced pulmonary hypertension in rats.[1][15]
-
Protocol:
-
Induce pulmonary hypertension in rats by a single subcutaneous injection of monocrotaline.
-
After a set period for disease development, treat the animals with the test compound or vehicle for a specified duration.
-
At the end of the treatment period, measure key efficacy endpoints, including:
-
Right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Right ventricular hypertrophy (Fulton's index: RV/[LV+S]).
-
Pulmonary artery remodeling (histological analysis).
-
-
-
Rationale: This step is the ultimate test of the compound's therapeutic potential in a living organism. The choice of an appropriate animal model is critical for obtaining clinically translatable results.
Data Presentation and Comparative Analysis
To facilitate a clear comparison of the interspecies activity, the experimental data should be summarized in a structured tabular format.
Table 1: In Vitro Activity Comparison
| Parameter | Human | Rat | Mouse | Comparator (Macitentan) |
| ETA Receptor Binding (Ki, nM) | [Data] | [Data] | [Data] | ~0.2 nM |
| ETB Receptor Binding (Ki, nM) | [Data] | [Data] | [Data] | ~391 nM |
| Functional Antagonism (IC50, nM) | [Data] | [Data] | [Data] | [Data] |
| Metabolic Stability (t1/2, min) | [Data] | [Data] | [Data] | [Data] |
Table 2: In Vivo Pharmacokinetic Comparison (Rat vs. Mouse)
| Parameter | Rat | Mouse |
| Oral Bioavailability (%) | [Data] | [Data] |
| Clearance (mL/min/kg) | [Data] | [Data] |
| Volume of Distribution (L/kg) | [Data] | [Data] |
| Half-life (h) | [Data] | [Data] |
Discussion: Navigating Interspecies Variability
Significant pharmacological differences in endothelin receptors have been observed between species, despite a high degree of homology.[3] For instance, some antagonists exhibit markedly different affinities for rat and human ETB receptors.[3] Similarly, the distribution and function of ET receptor subtypes can vary between species and vascular beds.[14][18][19] These inherent biological differences can lead to discrepancies in the observed potency and efficacy of a drug candidate.
Furthermore, the metabolism of pyrimidine derivatives can be species-dependent, primarily due to variations in the expression and activity of cytochrome P450 enzymes.[2][16][17] A compound that is rapidly metabolized in rats may have a much longer half-life in humans, or vice versa. Therefore, a thorough understanding of both the target pharmacology and the drug's metabolic fate in each species is paramount for accurate interpretation of preclinical data and successful translation to the clinic.
Trustworthiness and Self-Validation of Protocols
The experimental protocols outlined in this guide are designed to be self-validating through the inclusion of appropriate controls and established methodologies.
-
Positive Controls: The use of a well-characterized endothelin receptor antagonist, such as Macitentan or Bosentan, in all assays serves as a benchmark for validating the assay performance and for contextualizing the activity of the test compound.
-
Standardized Assays: The described protocols are based on widely accepted and validated methods in the field of pharmacology and drug discovery, ensuring reproducibility and reliability of the data.
-
Orthogonal Assays: The combination of receptor binding assays (measuring affinity) and functional assays (measuring biological effect) provides a more complete and trustworthy picture of the compound's activity than either assay alone.
-
PK/PD Correlation: In the in vivo phase, correlating the pharmacokinetic profile of the compound with its pharmacodynamic effects (e.g., reduction in blood pressure) helps to establish a clear link between drug exposure and therapeutic efficacy.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic interspecies comparison of this compound as a potential endothelin receptor antagonist. By following the proposed workflow, researchers can generate the necessary data to assess its therapeutic potential, understand its species-specific pharmacological profile, and make informed decisions regarding its further development. The insights gained from such a comparative study are invaluable for de-risking the transition from preclinical to clinical studies and ultimately for bringing novel and effective therapies to patients in need.
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The Double-Edged Sword: Comparative Cytotoxicity of Pyrimidinone Derivatives in Cancer vs. Normal Cells
A Senior Application Scientist's Guide to Evaluating Selective Anticancer Potential
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and minimal side effects is a perpetual challenge. The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of derivatives with potent cytotoxic effects against various cancer cell lines.[1][2][3] However, the true measure of a promising therapeutic candidate lies in its selective toxicity towards cancer cells while sparing their normal counterparts. This guide provides an in-depth comparative analysis of the cytotoxicity of pyrimidinone derivatives, offering experimental data, detailed protocols, and mechanistic insights to aid in the evaluation of their therapeutic potential.
The Rationale for Selectivity: A Critical Hurdle in Cancer Therapy
A significant limitation of many conventional chemotherapeutics is their lack of specificity, leading to damage of healthy, rapidly dividing cells and resulting in severe side effects for the patient. The ideal anticancer drug should exhibit a high therapeutic index, meaning it is highly toxic to cancer cells at concentrations that have little to no effect on normal cells. Pyrimidinone derivatives have emerged as a promising class of compounds in this regard, with numerous studies demonstrating their potential for selective cytotoxicity.[4][5][6] This selectivity often stems from their ability to target molecular pathways that are dysregulated in cancer cells, such as aberrant signaling cascades that control cell proliferation and survival.[7][8]
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of pyrimidinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the in vitro cytotoxic activity of various pyrimidinone derivatives against a panel of human cancer cell lines and, where available, their corresponding normal cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrimidinone-Sulfonamide Hybrid | DG1 | A549 (Lung) | 0.96 | Beas-2b (Lung) | 136.16 | >141 | [4] |
| Pyrimidinone-Sulfonamide Hybrid | DG1 | H1975 (Lung) | 0.71 | HLMVEC (Lung) | >600 | >845 | [4] |
| Indazol-Pyrimidine | 4f | MCF-7 (Breast) | 1.629 | MCF-10a (Breast) | 23.67 | 14.5 | [6] |
| Indazol-Pyrimidine | 4i | MCF-7 (Breast) | 1.841 | MCF-10a (Breast) | 29.5 | 16.03 | [6] |
| Pyrimidine Derivative | 3b | PC3 (Prostate) | 21 | MRC-5 (Lung Fibroblast) | >100 | >4.76 | [5] |
| Curcumin-Pyrimidine Analog | 3b | MCF-7 (Breast) | 4.95 | MCF-10A (Breast) | >50 | >10.1 | [9] |
| Curcumin-Pyrimidine Analog | 3g | MCF-7 (Breast) | 0.61 | MCF-10A (Breast) | >50 | >81.9 | [9] |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line. A higher SI value indicates greater selectivity.
The data clearly indicates that certain pyrimidinone derivatives exhibit remarkable selectivity. For instance, the pyrimidinone-sulfonamide hybrid DG1 shows over a 140-fold greater toxicity towards A549 lung cancer cells compared to normal lung epithelial cells.[4] Similarly, the curcumin-pyrimidine analog 3g is over 80 times more potent against MCF-7 breast cancer cells than normal breast epithelial cells.[9] This level of selectivity is a highly desirable characteristic for a potential anticancer drug.
Unraveling the Mechanism of Action: Why the Selectivity?
The selective cytotoxicity of pyrimidinone derivatives can be attributed to their diverse mechanisms of action, which often involve targeting pathways crucial for cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism by which many pyrimidinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3] Cancer cells often have defects in their apoptotic machinery, allowing them to evade this natural process of cell elimination. Pyrimidinone derivatives can reactivate these pathways, leading to the selective demise of malignant cells.
For example, certain indazol-pyrimidine derivatives have been shown to activate caspases, key executioner enzymes in the apoptotic cascade.[6] The activation of caspase-3/7 is a hallmark of apoptosis and can be quantified using flow cytometry-based assays.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to uncontrolled proliferation. Several pyrimidinone derivatives have been shown to induce cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[3][4] This disruption of the cell cycle can ultimately trigger apoptosis.
Inhibition of Key Signaling Pathways
The aberrant activity of signaling pathways, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), is a common feature of many cancers.[7][10] Pyrimidinone derivatives have been designed to selectively inhibit these kinases, thereby blocking the downstream signals that promote tumor growth.[8]
Diagram of a Generic Experimental Workflow for Assessing Cytotoxicity
Caption: A generalized workflow for evaluating the comparative cytotoxicity of pyrimidinone derivatives.
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the key experiments used to assess the cytotoxicity and mechanism of action of pyrimidinone derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[11][12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidinone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]
Protocol:
-
Cell Treatment: Treat cells with the pyrimidinone derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[18][19][20][21]
Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle. PI intercalates into the DNA, and the fluorescence intensity is proportional to the DNA content.[19][20]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with pyrimidinone derivatives and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate on ice for at least 30 minutes.[18][21]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNAse Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[20][21]
-
PI Staining: Add PI staining solution to the cells and incubate in the dark.[18][21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Conclusion and Future Directions
The comparative analysis of the cytotoxicity of pyrimidinone derivatives in cancer versus normal cell lines is a critical step in the identification of promising anticancer drug candidates. The data presented in this guide highlights the potential of this class of compounds to exhibit high selectivity, a key attribute for minimizing off-target toxicity. The detailed experimental protocols provide a framework for researchers to conduct their own robust evaluations.
Future research should focus on expanding the panel of normal cell lines tested to gain a more comprehensive understanding of the selectivity profile of these derivatives. Furthermore, in vivo studies in animal models are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds. The continued exploration of the pyrimidine scaffold holds great promise for the development of the next generation of targeted and less toxic cancer therapies.
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Validation of a novel biological target for 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The initial and most pivotal step is the accurate identification and validation of its biological target. This guide provides an in-depth, experience-driven comparison of methodologies for validating the biological target of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one , a novel compound with a privileged pyrimidinone scaffold.
The pyrimidine nucleus is a cornerstone in medicinal chemistry, with derivatives frequently demonstrating potent activity as protein kinase inhibitors.[1][2] However, other enzyme families, such as dehydrogenases, are also known targets.[3] Given the absence of published data for this specific molecule, this guide will present a multi-pronged, logical approach to de novo target validation, comparing broad, unbiased methods with hypothesis-driven strategies. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental stage serves to validate the next.
Part 1: Initial Target Hypothesis Generation
The structure of this compound, with its ATP-mimicking pyrimidinone core, strongly suggests two primary, high-probability target classes: Protein Kinases and Dehydrogenases . The bromophenyl group can enhance binding affinity through halogen bonding.[4] Therefore, our validation strategy will initially focus on these two families, while also incorporating an unbiased approach to uncover unexpected targets.
Part 2: A Multi-Pronged Validation Strategy
A robust target validation plan should not rely on a single method. Instead, it should integrate orthogonal approaches to build a cohesive and undeniable body of evidence. We will compare three main strategies: a broad chemoproteomic approach, a hypothesis-driven kinase-focused approach, and a hypothesis-driven dehydrogenase-focused approach.
Strategy 1: Unbiased Chemoproteomic Profiling
This strategy is foundational and begins without bias for a specific target class. It relies on the principle of affinity capture to identify proteins that physically interact with the compound.[5][6]
Core Technique: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) .[7]
This method identifies direct binding partners from a complex biological sample.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analogue of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., N-hydroxysuccinimide ester). Causality: The linker is crucial to physically separate the compound from the solid support, minimizing steric hindrance for protein binding.
-
Immobilization: Covalently couple the synthesized probe to NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cancer cell line (e.g., MCF-7, a cell line against which other pyrimidinones have shown activity).[8]
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate. As a control, incubate a parallel lysate sample with beads that have been treated with a blocking agent (e.g., ethanolamine) instead of the probe.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the compound-bead pulldown compared to the control beads. These are the primary target candidates.
Strategy 2: Hypothesis-Driven Validation - Protein Kinases
Given that the pyrimidine scaffold is a well-known "hinge-binder" for protein kinases, this is a primary hypothesis to test.[1][9]
Core Technique: Kinome-Wide Profiling & Direct Engagement Assays.
Experimental Protocol: Kinome-Wide Activity Screen
-
Platform Selection: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology). These platforms typically test the compound against a panel of hundreds of recombinant human kinases.
-
Assay Conditions: Submit the compound for screening at a standard concentration (e.g., 1 µM or 10 µM) in a competitive binding or enzymatic activity assay format.
-
Hit Identification: Identify kinases where the compound inhibits activity or binding by more than a predefined threshold (e.g., >90% inhibition).
-
Dose-Response: For the primary "hits," perform follow-up dose-response assays to determine the IC50 (for enzymatic assays) or Kd (for binding assays) values.
Strategy 3: Hypothesis-Driven Validation - Dihydroorotate Dehydrogenase (DHODH)
DHODH is a mitochondrial enzyme crucial for de novo pyrimidine biosynthesis and a validated target for inflammatory diseases and some cancers.[10][11] Its inhibition by pyrimidine analogs is well-documented.[3]
Core Technique: Recombinant Enzyme Activity Assay.
Experimental Protocol: DHODH Enzymatic Assay
-
Enzyme and Substrates: Obtain recombinant human DHODH enzyme and its substrates, dihydroorotate and a suitable electron acceptor (e.g., Coenzyme Q).
-
Assay Principle: The assay measures the reduction of the electron acceptor, which can be monitored spectrophotometrically.
-
Inhibition Assay: Perform the enzymatic reaction in the presence of varying concentrations of this compound.
-
Data Analysis: Measure the reaction rate at each compound concentration and plot the data to calculate the IC50 value. A known DHODH inhibitor like Brequinar should be used as a positive control.[11]
Part 3: Comparative Analysis of Primary Validation Strategies
The choice of initial strategy depends on resources, timelines, and the desired breadth of the investigation.
| Feature | Strategy 1: AC-MS | Strategy 2: Kinome Screen | Strategy 3: DHODH Assay |
| Bias | Unbiased | Hypothesis-driven (Kinases) | Hypothesis-driven (DHODH) |
| Primary Output | List of potential binding partners | IC50/Kd values for ~400 kinases | IC50 value for DHODH |
| Pros | Can uncover novel, unexpected targets; Provides direct evidence of physical interaction. | Highly specific; Quantitative; Broad coverage of a key target class. | Fast; Inexpensive; Directly tests a known target class for this scaffold. |
| Cons | Requires chemical synthesis; Prone to false positives (non-specific binders); Does not confirm functional modulation. | Will miss non-kinase targets; Can be expensive. | Extremely narrow focus; Will miss all other potential targets. |
| Best For... | Initial deconvolution of a phenotypic screen hit with an unknown mechanism. | Compounds designed as kinase inhibitors or with strong structural homology to known kinase inhibitors. | Rapidly testing a secondary hypothesis or for compounds with specific structural motifs suggesting DHODH inhibition. |
Part 4: Secondary Validation - Confirming Target Engagement and Cellular Effect
Identifying a "hit" from the primary screen is not enough. The next crucial phase is to validate that the compound engages the target protein in a cellular context and that this engagement leads to a measurable biological outcome.[12][13]
Orthogonal Validation of Direct Target Binding
Isothermal Titration Calorimetry (ITC): This biophysical technique provides the "gold standard" for confirming a direct interaction between the compound and a purified candidate protein.[7] It measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7]
Cellular Thermal Shift Assay (CETSA): This method confirms target engagement in intact cells or cell lysates. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.
-
Lysis & Centrifugation: Lyse the cells and separate the soluble protein fraction (where the stabilized target will remain) from the precipitated, denatured proteins via centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.
Linking Target Engagement to Cellular Phenotype
Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein.[14] If the compound's phenotypic effect (e.g., reduced cell viability) is diminished in the knockdown/knockout cells, it strongly supports that the protein is the relevant target.
Part 5: Workflow and Decision Making
The validation process should follow a logical, evidence-based progression.
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Comparison of the pharmacokinetic properties of different pyrimidinone analogs
Introduction
The pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including oncology and cardiovascular conditions.[1] The success of a drug candidate hinges not only on its pharmacodynamic potency but critically on its pharmacokinetic (PK) profile—the journey of absorption, distribution, metabolism, and excretion (ADME) within the body.[2][3] Understanding and optimizing these ADME properties is paramount for designing safe and effective medicines.[4][5]
This guide provides a comparative analysis of the pharmacokinetic properties of different pyrimidinone analogs, offering insights into how structural modifications influence their ADME profiles. We will delve into key PK parameters, present supporting data for representative compounds, and provide detailed protocols for essential in vitro assays that are fundamental to any drug discovery program.
Key Pharmacokinetic Parameters: An ADME Perspective
The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion. A thorough understanding of these parameters allows researchers to predict a compound's behavior in vivo.[2]
Absorption: Entering the Systemic Circulation
For orally administered drugs, absorption describes the process of moving from the gastrointestinal (GI) tract into the bloodstream. Key metrics for assessing absorption include bioavailability, which is the fraction of the administered dose that reaches systemic circulation, and permeability.[2]
Imatinib , a 2-phenylaminopyrimidine derivative, is an excellent example of a pyrimidinone analog with favorable absorption characteristics. It exhibits high oral bioavailability of 98%, which is not significantly affected by food.[6] This high bioavailability suggests efficient absorption from the GI tract.
In contrast, Rosuvastatin , which contains a pyrimidine ring, has a lower absolute bioavailability of approximately 20%.[7][8] This is partly due to first-pass metabolism in the liver and intestines.[9]
In vitro models like the Caco-2 permeability assay are invaluable for predicting in vivo intestinal absorption.[10][11][12] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[11][13]
Distribution: Reaching the Target
Once in the bloodstream, a drug distributes throughout the body. The extent of distribution is influenced by factors such as plasma protein binding (PPB) and tissue permeability. Only the unbound, or "free," fraction of a drug is generally considered pharmacologically active and available to interact with its target.[14][15]
Imatinib is highly bound to plasma proteins (approximately 95%), primarily albumin and alpha-1-acid glycoprotein.[6] This high degree of binding can influence its distribution and clearance.
Rosuvastatin also exhibits significant plasma protein binding, at around 88%, mostly to albumin.[7] This binding is reversible and independent of the drug's concentration in the plasma.[7]
The equilibrium dialysis method is a gold-standard in vitro technique for determining the extent of plasma protein binding.[16][17][18]
Metabolism: Biotransformation in the Body
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their elimination.[19] The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of many drugs.[19] Understanding a compound's metabolic stability and identifying the enzymes responsible for its metabolism are critical for predicting drug-drug interactions and ensuring safety.[4][20]
The metabolism of Imatinib is predominantly mediated by CYP3A4 and CYP3A5.[6] It is converted to an active metabolite, which shows comparable pharmacological activity to the parent drug.[6]
Rosuvastatin , on the other hand, is not extensively metabolized, with only about 10% of a dose being recovered as metabolites.[7][21] The major metabolite is formed by CYP2C9.[7] This limited metabolism reduces the potential for CYP-mediated drug-drug interactions.[22]
The liver microsomal stability assay is a widely used in vitro tool to assess a compound's susceptibility to metabolism by liver enzymes.[23][24][25] This assay provides data on the intrinsic clearance of a compound, which can be used to predict its in vivo hepatic clearance.[25]
Excretion: Eliminating the Compound
Excretion is the final step in the pharmacokinetic process, where the drug and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces).
Imatinib is eliminated mainly via the bile in the form of its metabolites, with a fecal to urinary excretion ratio of approximately 5:1.[6] It has a terminal elimination half-life of about 18 hours.[6]
Rosuvastatin and its metabolites are primarily excreted in the feces (90%).[7] The elimination half-life of rosuvastatin is approximately 19 hours.[7]
Comparative Pharmacokinetic Data
The table below summarizes key pharmacokinetic parameters for the discussed pyrimidinone analogs.
| Parameter | Imatinib | Rosuvastatin |
| Oral Bioavailability | 98%[6] | ~20%[7][8] |
| Plasma Protein Binding | ~95%[6] | 88%[7] |
| Primary Metabolizing Enzyme(s) | CYP3A4, CYP3A5[6] | CYP2C9 (minor)[7] |
| Primary Route of Excretion | Feces (as metabolites)[6] | Feces (90%)[7] |
| Elimination Half-life (t½) | ~18 hours[6] | ~19 hours[7] |
| Time to Max. Concentration (Tmax) | 2-4 hours[26] | 3-5 hours[7] |
Experimental Methodologies
Accurate and reproducible ADME data are contingent on standardized experimental protocols. Below are methodologies for key in vitro ADME assays.
Protocol 1: Caco-2 Permeability Assay
This assay is a cornerstone for predicting the intestinal absorption of orally administered drug candidates.[10][11]
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.[11][13]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[11][27]
-
Transport Experiment (Apical to Basolateral):
-
The test compound is added to the apical (donor) compartment.
-
At predetermined time points, samples are taken from the basolateral (receiver) compartment.
-
-
Transport Experiment (Basolateral to Apical):
-
To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral compartment and samples taken from the apical compartment.[13]
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.[11]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for active efflux transporters.[12][13]
Caption: Workflow for the Caco-2 Permeability Assay.
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[3][25]
Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes.[23]
Methodology:
-
Preparation: A reaction mixture is prepared containing liver microsomes (human or from other species), a NADPH-regenerating system (as a cofactor for CYP enzymes), and a buffer solution.[24][28]
-
Incubation: The test compound is added to the reaction mixture and incubated at 37°C.[25]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[25][29]
-
Sample Preparation: The samples are centrifuged to precipitate the proteins.[23]
-
Analysis: The concentration of the parent compound remaining in the supernatant at each time point is determined by LC-MS/MS.[25]
-
Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the half-life (t½) and intrinsic clearance (CLint).[24]
Caption: Principle of the Equilibrium Dialysis Assay.
Conclusion and Future Directions
The pharmacokinetic profiles of pyrimidinone analogs are diverse and highly dependent on their specific chemical structures. A thorough understanding of ADME properties is essential for the successful development of these compounds into safe and effective drugs. Early-stage in vitro assays for permeability, metabolic stability, and plasma protein binding are critical for identifying promising candidates and guiding medicinal chemistry efforts to optimize their pharmacokinetic properties. Future research should continue to explore the structure-pharmacokinetic relationships of novel pyrimidinone scaffolds to enable the rational design of next-generation therapeutics with improved drug-like properties.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one (CAS No. 706811-25-8). Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The procedures outlined are grounded in an understanding of the compound's chemical nature as a halogenated heterocyclic molecule.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the material being handled. This compound is an organic compound characterized by a pyrimidinone core and a bromophenyl substituent.[1] The presence of a bromine atom is the single most critical factor for determining its disposal pathway.
-
Classification: Due to the bromine atom, this compound is classified as a halogenated organic compound .[2] This classification mandates its segregation from non-halogenated waste streams.
-
Known Hazards: While a comprehensive toxicological profile is not widely published, vendor safety information identifies it with the GHS07 pictogram ("Exclamation mark") and a "Warning" signal word.[3][4]
This initial assessment dictates that all waste containing this compound must enter a dedicated halogenated waste stream for eventual high-temperature incineration at a licensed facility, as this is a proven technology for treating such wastes.[2][7]
Personal Protective Equipment (PPE) for Handling and Disposal
Before handling the pure compound or its waste, ensure the following minimum PPE is worn to mitigate exposure risks.
| Protection Type | Specific Equipment | Rationale |
| Eye & Face | Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards) or a full-face shield. | Protects against accidental splashes of liquid waste and airborne particles of solid waste, preventing serious eye irritation.[6] |
| Hand | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use. | Prevents direct skin contact. Given the potential for skin irritation, this is a mandatory precaution.[8][9] |
| Body | A lab coat or chemically resistant apron. | Protects clothing and skin from contamination during transfer and handling of waste containers.[9] |
| Respiratory | Handled within a certified chemical fume hood or in a well-ventilated area. | Minimizes the inhalation of any fine powders (solid form) or vapors from solutions.[8][9] |
Waste Segregation: The Critical Decision Point
The cornerstone of proper chemical waste management is rigorous segregation. Mixing halogenated compounds with non-halogenated solvents unnecessarily contaminates the entire waste volume, dramatically increasing disposal costs and complicating the treatment process.[10] The decision-making process is straightforward but absolute.
Caption: Waste segregation decision flow for halogenated compounds.
Step-by-Step Disposal Protocols
Follow these distinct procedures for the different forms of waste generated.
Protocol 4.1: Disposal of Solid Waste
This includes expired or unused pure compound, as well as contaminated consumables like weigh boats, gloves, and bench paper.
-
Containment: Place the solid material into a robust, sealable container compatible with the waste. For contaminated disposables, a labeled, heavy-duty plastic bag is appropriate.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".
-
Content Identification: List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[11]
-
Storage: Store the sealed container in a designated satellite accumulation area for solid halogenated organic waste. This area should be secondary contained and away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department according to their schedule.
Protocol 4.2: Disposal of Liquid Waste
This applies to solutions of the compound in organic solvents from experiments or cleaning procedures.
-
Container Selection: Locate the designated "Halogenated Organic Liquid Waste " container. These are often supplied by EH&S and may be color-coded.[2] Ensure the container material is compatible with the solvents used.
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Sealing: Securely close the container cap immediately after adding waste. The container must remain closed and vapor-tight at all times except when waste is being actively added.[11]
-
Log Update: Meticulously update the attached waste log. Record the chemical name ("this compound"), the solvent(s), and the estimated volume added.
-
Capacity Management: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Storage and Pickup: Keep the container in its designated satellite accumulation area. Contact EH&S for disposal when it is nearing capacity.
Emergency Procedures for Spills
Accidents require immediate and correct action.
-
Small Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an appropriate chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Once absorbed, carefully collect the material using non-sparking tools and place it into a sealed, labeled container as described in Protocol 4.1.[6]
-
Decontaminate the surface area with an appropriate solvent and wipe clean. Place cleaning materials into the same solid waste container.
-
-
Large Spill (Outside of primary containment):
-
Evacuate the laboratory immediately.[11]
-
Alert others and activate the fire alarm if the spill poses a fire hazard.
-
Contact your institution's emergency response or EH&S department from a safe location.
-
Provide the chemical name and approximate quantity spilled. Do not re-enter the area until cleared by safety professionals.
-
Regulatory Framework
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[12][13] The specific federal regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273 .[13][14] These regulations establish the "cradle-to-grave" management system, making the generator (your institution and you) legally responsible for the waste from its creation to its final, safe disposal.[12][15] Always consult your local and institutional policies, which may have additional requirements.
References
- Hazardous Waste Segregation. University of California, Riverside, Department of Chemistry. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone YouTube Channel. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone.
- The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org YouTube Channel. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- PYRIMIDINE 99% MSDS. Loba Chemie. [Link]
- Safety Data Sheet for a Bromophenyl Compound. SynZeal. [Link]
Sources
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- 3. This compound | 706811-25-8 [sigmaaldrich.com]
- 4. 706811-25-8|this compound|BLD Pharm [bldpharm.com]
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- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
